Phosphoramide Mustard
Description
Structure
3D Structure
Propriétés
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQSIKBGKVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144036 | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10159-53-2 | |
| Record name | Phosphoramide mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10159-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramide mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the DNA Alkylation Mechanism of Phosphoramide Mustard
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphoramide (B1221513) mustard (PM) is the principal therapeutically active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585) (CPA).[1][2] As a potent bifunctional alkylating agent, PM exerts its cytotoxic effects primarily by covalently modifying DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death.[2][3] This guide provides a detailed examination of the molecular mechanisms underpinning PM-induced DNA alkylation, a process central to its clinical efficacy. We will explore the metabolic activation pathway, the chemical intricacies of DNA adduct formation, quantitative aspects of its activity, and the experimental methodologies employed to investigate these phenomena.
Metabolic Activation of Cyclophosphamide to Phosphoramide Mustard
Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver, to become cytotoxic.[1][2] This multi-step bioactivation process is critical for its therapeutic action.
-
Hepatic Hydroxylation: The process begins with the hydroxylation of cyclophosphamide at the C4 position by cytochrome P450 enzymes (CYP450), particularly CYP2B6 and CYP3A4, to form 4-hydroxycyclophosphamide (B600793) (4-OHCP).[1][4]
-
Tautomerization: 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[2][5] This equilibrium is a key juncture, as aldophosphamide can either be detoxified or proceed to the final activation step.
-
β-Elimination: Aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield the two final, active metabolites: this compound (the primary antineoplastic agent) and acrolein, a byproduct responsible for significant side effects like hemorrhagic cystitis.[2][4][5]
Molecular Mechanism of DNA Alkylation
The cytotoxicity of this compound stems from its ability to act as a bifunctional electrophile, enabling it to form covalent bonds with nucleophilic sites on DNA.
Formation of the Aziridinium (B1262131) Ion
The alkylation process is initiated by an intramolecular cyclization reaction. One of the 2-chloroethyl side chains of PM forms a highly reactive aziridinium (ethyleneimonium) ion intermediate, with the concomitant release of a chloride ion.[6] This strained, three-membered ring is a potent electrophile, readily susceptible to attack by nucleophiles. Studies using deuterated PM analogs have confirmed that alkylation proceeds through this aziridinium intermediate rather than a direct SN2 displacement of the chlorine atom.[6]
Primary Site of Alkylation: N7 of Guanine (B1146940)
The primary and most frequent target for alkylation by PM is the N7 position of guanine bases in DNA.[2][7][8] This site is highly nucleophilic and accessible within the major groove of the DNA double helix.
Formation of DNA Adducts
-
Monofunctional Adducts: The initial reaction involves the electrophilic aziridinium ion attacking the N7 position of a guanine residue, forming a stable covalent bond. This results in a monofunctional adduct, N-[2-(N7-guaninyl)ethyl]-N-(2-chloroethyl)phosphorodiamidic acid (often referred to as NOR-G).[7] This initial adduct is unstable, with a reported half-life of approximately 2-3 hours.[7]
-
Bifunctional Adducts and Cross-linking: Because PM possesses two chloroethyl groups, the remaining chloroethyl arm on the monofunctional adduct can undergo a second aziridinium ion formation. This second reactive site can then alkylate another nucleophilic site, leading to the formation of DNA cross-links, which are considered the principal lesions responsible for cytotoxicity.[7]
-
Interstrand Cross-links (ICLs): The most cytotoxic lesion is the interstrand cross-link, where the second arm of the PM molecule binds to a guanine on the opposite DNA strand.[7] This creates a covalent bridge, N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G), which physically prevents the separation of the DNA strands, thereby blocking replication and transcription.[7][9]
-
Intrastrand Cross-links: PM can also link two guanines on the same DNA strand.
-
DNA-Protein Cross-links (DPCs): The reactive aziridinium intermediate can also form covalent bonds with nucleophilic amino acid residues (like cysteine) in nearby proteins, such as transcription factors or chromatin-organizing proteins, trapping them on the DNA.[10]
-
While the N7-guanine is the predominant site, alkylation at other positions, including the phosphate (B84403) backbone, has also been reported, though it is a less frequent event.[11]
Quantitative Data Summary
The biological activity of this compound has been quantified in various studies. The following tables summarize key data points from the literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time | IC50 / Effect Concentration | Reference |
| V-79 Chinese Hamster Lung | Clonogenic Assay | 3 hours | IC50: 77 µM | [9] |
| Rat Granulosa Cells (SIGCs) | Viability Assay | 48 hours | Reduced viability at 3 µM and 6 µM | [7][9] |
| CCRF-CEM (Human T-cell) | Cytotoxicity Assay | Not Specified | ED50: 1.7 µg/mL | [12] |
Table 2: Pharmacokinetics and Stability
| Parameter | Species | Value | Conditions | Reference |
| Terminal Elimination Half-life | Rat | 15.1 min | Following IV administration | [9] |
| Stability (Disappearance) | In Vitro | Half-life: 8 min | pH 7.2, 37°C | [8] |
| Monofunctional Adduct Stability | In Vitro | Half-life: ~2-3 hours | Not Specified | [7] |
Table 3: DNA Adduct Formation Timeline
| Cell Line / System | PM Concentration | Exposure Time | Adduct Detected | Reference |
| Rat Granulosa Cells (SIGCs) | 6 µM | 24 hours | NOR-G-OH (Monoadduct) | [13] |
| Rat Granulosa Cells (SIGCs) | 3 µM and 6 µM | 48 hours | G-NOR-G (Cross-link) | [13] |
| Rat Liver Microsomal System | Not Specified | 2 hours | N-(2-chloroethyl)-N-[2-(guaninyl)ethyl]amine (Main product) | [8] |
| Rat Liver Microsomal System | Not Specified | 6 hours | N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl]amine (Most abundant) | [8] |
| Rat Liver Microsomal System | Not Specified | 6 hours | G-NOR-G (Cross-link) represented 12% of total adducts | [8] |
Experimental Protocols
The study of PM-induced DNA alkylation relies on a combination of cellular and analytical techniques.
In Vitro DNA Alkylation Assay
This protocol provides a general framework for reacting PM with DNA in a cell-free system to study adduct formation.
-
Materials: Purified calf thymus DNA (or a specific oligonucleotide sequence), this compound (PM), reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0), 37°C incubator.
-
Reaction Setup: Dissolve DNA in the reaction buffer to a final concentration of ~1 mg/mL. Prepare a fresh stock solution of PM in an appropriate solvent (e.g., DMSO).
-
Alkylation Reaction: Add PM to the DNA solution to achieve the desired final concentration (e.g., 10-200 µM). Incubate the mixture at 37°C for a specified time course (e.g., 2, 6, 24 hours).
-
Reaction Termination: Stop the reaction by precipitating the DNA with cold ethanol (B145695) to remove unreacted PM.
-
Sample Preparation for Analysis: The alkylated DNA is then washed, dried, and prepared for analysis by enzymatic hydrolysis, as described in the LC-MS/MS protocol below.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of PM on cultured cells.
-
Cell Seeding: Plate cells (e.g., HT1080 human fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of PM in the cell culture medium. Replace the existing medium with the PM-containing medium and incubate for a defined period (e.g., 48 hours). Include a vehicle control (e.g., 1% DMSO).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
DNA Adduct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for identifying and quantifying specific DNA adducts.[4]
-
Cell Treatment and DNA Extraction: Treat cultured cells (e.g., SIGCs) with PM (e.g., 3 or 6 µM) for the desired duration (e.g., 24 or 48 hours).[13] Harvest the cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNA extraction kits) following the manufacturer's instructions.[4]
-
Enzymatic Hydrolysis: Quantify the extracted DNA (~10-50 µg) and subject it to enzymatic digestion to break it down into individual deoxynucleosides. This is typically a multi-step process using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Solid Phase Extraction (SPE): Clean up the hydrolyzed sample to remove enzymes and other interfering substances. A C18 reversed-phase SPE cartridge is commonly used to retain the DNA adducts while salts and other polar components are washed away. Elute the adducts with a solvent like methanol.
-
LC Separation: Inject the cleaned sample into a High-Performance Liquid Chromatography (HPLC) system. Use a reversed-phase column (e.g., C18) with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile) to separate the different DNA adducts from the normal deoxynucleosides.[4]
-
MS/MS Detection and Quantification: The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., a QTOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
MS1 Scan: The instrument scans for the specific mass-to-charge ratio (m/z) of the expected parent ions of the DNA adducts (e.g., G-NOR-G).
-
MS2 Fragmentation (Tandem MS): The parent ions are isolated and fragmented, and the resulting product ions are detected. This fragmentation pattern provides structural confirmation of the adduct's identity.
-
Quantification: Adduct levels are quantified by comparing the signal intensity to that of a known amount of a stable isotope-labeled internal standard.
-
Conclusion
The therapeutic efficacy of this compound is inextricably linked to its chemical reactivity with DNA. Following its metabolic generation from cyclophosphamide, PM initiates a cascade of DNA alkylation events, primarily at the N7 position of guanine. The formation of monofunctional adducts and, more critically, the subsequent generation of highly cytotoxic interstrand cross-links, effectively stalls essential cellular processes like DNA replication. This detailed understanding of its mechanism of action provides a crucial foundation for optimizing cancer chemotherapy, developing strategies to mitigate toxicity, and designing novel alkylating agents with improved therapeutic indices. The analytical methods outlined herein are vital tools for researchers and drug developers in the continued exploration and application of this important class of anticancer drugs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Alkylating properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of a this compound-nucleotide adduct that is not by alkylation at the N7 position of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]
The Synthesis of Phosphoramide Mustard from Cyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of phosphoramide (B1221513) mustard from its prodrug, cyclophosphamide (B585). The document details both the biological activation pathway and chemical synthesis strategies, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the core processes involved.
Introduction: The Activation of a Potent Alkylating Agent
Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects. The key active metabolite responsible for its anticancer activity is phosphoramide mustard, a potent DNA alkylating agent. Understanding the conversion of cyclophosphamide to this compound is crucial for optimizing its therapeutic efficacy and developing novel analogs. This guide explores the intricacies of this transformation, providing valuable insights for researchers in drug development and oncology.
The activation process, whether occurring metabolically in the liver or synthetically in the laboratory, proceeds through a critical intermediate, 4-hydroxycyclophosphamide (B600793). This document will first elucidate the well-established metabolic pathway and then delve into the chemical synthesis methodologies that aim to replicate this activation cascade.
Metabolic Activation of Cyclophosphamide
The in vivo conversion of cyclophosphamide to this compound is a multi-step process primarily occurring in the liver.[1][2][3][4] This enzymatic pathway is essential for the drug's therapeutic action.
The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C4 position of the oxazaphosphorine ring.[2] This reaction is catalyzed by various cytochrome P450 (CYP) enzymes, with CYP2B6, CYP2C19, and CYP3A4 playing significant roles.[1][5] The product of this hydroxylation is 4-hydroxycyclophosphamide, which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][3][6]
Aldophosphamide is a key intermediate that can follow two main paths. It can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide. Alternatively, and crucially for its therapeutic effect, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction to yield the ultimate cytotoxic agent, this compound, and a byproduct, acrolein.[1][4][6] Acrolein is known to be responsible for some of the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.
The following diagram illustrates the metabolic activation pathway of cyclophosphamide.
Caption: Metabolic activation pathway of cyclophosphamide to this compound.
Chemical Synthesis of this compound from Cyclophosphamide
The chemical synthesis of this compound from cyclophosphamide aims to mimic the metabolic activation pathway. This typically involves a two-step process: the introduction of a hydroxyl group at the C4 position of cyclophosphamide, followed by the conversion of this intermediate to this compound.
Step 1: Synthesis of 4-Hydroxycyclophosphamide
The direct chemical hydroxylation of cyclophosphamide is challenging and often results in low yields.[6][7] Several methods have been explored:
-
Fenton Oxidation: This method utilizes iron(II) sulfate (B86663) and hydrogen peroxide to hydroxylate cyclophosphamide. However, the reported yield of the precursor 4-hydroperoxycyclophosphamide is low, around 3-4%.[6]
-
Ozonation: Direct ozonation of cyclophosphamide is another approach to synthesize the 4-hydroperoxycyclophosphamide precursor.[6]
-
Biocatalytic Hydroxylation: A more efficient method involves the use of the enzyme unspecific peroxygenase (UPO) from Marasmius rotula. This biocatalytic approach has been shown to produce 4-hydroxycyclophosphamide with a significantly higher yield of 32% and a purity of over 97.6%.[6][7]
Step 2: Conversion of 4-Hydroxycyclophosphamide to this compound
The conversion of 4-hydroxycyclophosphamide to this compound is a spontaneous process that occurs via the aldophosphamide intermediate.[8] The rate of this conversion is influenced by several factors, including pH, temperature, and the composition of the buffer.[8][9] The reaction is catalyzed by general bases, with dianionic phosphate (B84403) and carbonate being effective catalysts.[9]
The following diagram outlines a proposed workflow for the chemical synthesis of this compound from cyclophosphamide.
Caption: Proposed workflow for the chemical synthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its intermediates.
| Parameter | Value | Conditions | Reference |
| Yield of 4-Hydroxycyclophosphamide (Biocatalytic Method) | 32% | Using unspecific peroxygenase (UPO) from Marasmius rotula | [6],[7] |
| Purity of 4-Hydroxycyclophosphamide (Biocatalytic Method) | > 97.6% | Using unspecific peroxygenase (UPO) from Marasmius rotula | [6],[7] |
| Yield of 4-Hydroperoxycyclophosphamide (Fenton Oxidation) | 3-4% | Iron(II) sulfate and hydrogen peroxide | [6] |
| Conversion Rate of 4-Hydroxycyclophosphamide to this compound | k = 0.126 min-1 | 0.5 M phosphate buffer, pH 8, 37°C | [8] |
| Catalytic Constant for Conversion (Dianionic Phosphate) | 0.194 min-1 M-1 | Dianionic phosphate-catalyzed conversion of 4-hydroxycyclophosphamide | [9] |
| Catalytic Constant for Conversion (Carbonate) | 3.09 min-1 M-1 | Carbonate-catalyzed conversion of 4-hydroxycyclophosphamide | [9] |
| Half-life of this compound | 8 minutes | pH 7.2, 37°C, studied by 31P NMR | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound from cyclophosphamide, based on published literature.
Biocatalytic Synthesis of 4-Hydroxycyclophosphamide using UPO
This protocol is adapted from the work of Steinbrecht et al. (2020).[6][7]
Materials:
-
Cyclophosphamide (CPA)
-
Unspecific peroxygenase from Marasmius rotula (MroUPO)
-
Glucose oxidase (GOx)
-
Glucose
-
Buffer solution (e.g., pH 5.5)
-
Hydrogen peroxide (for initiation)
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing CPA, MroUPO, and GOx in the appropriate buffer.
-
Initiate the reaction by adding a small amount of hydrogen peroxide.
-
Continuously supply glucose to the reaction mixture to allow for the in situ generation of hydrogen peroxide by GOx.
-
Monitor the reaction progress using HPLC to determine the optimal time for harvesting 4-hydroxycyclophosphamide and minimizing the formation of byproducts like 4-ketocyclophosphamide.
-
Stop the reaction at the optimal time point (e.g., by removing the enzyme).
-
Extract the 4-hydroxycyclophosphamide from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
Purify the extracted 4-hydroxycyclophosphamide using semi-preparative HPLC.
-
Analyze the purity of the final product using analytical HPLC and confirm its identity via mass spectrometry.
Conversion of 4-Hydroxycyclophosphamide to this compound
This protocol is based on the findings of Low et al. (1982) and Voelcker et al. (1988).[8][9]
Materials:
-
Purified 4-hydroxycyclophosphamide
-
Phosphate buffer (e.g., 0.5 M, pH 8)
-
Incubator or water bath at 37°C
-
31P NMR spectrometer or other suitable analytical instrument for monitoring the reaction
Procedure:
-
Dissolve the purified 4-hydroxycyclophosphamide in the phosphate buffer.
-
Incubate the solution at 37°C.
-
Monitor the conversion of 4-hydroxycyclophosphamide to this compound over time using a suitable analytical technique. 31P NMR is effective for observing the disappearance of the 4-hydroxycyclophosphamide signal and the appearance of the this compound signal.
-
The reaction can be considered complete when the signal for 4-hydroxycyclophosphamide is no longer detectable.
-
Due to the instability of this compound, it is typically used immediately in subsequent applications or stabilized as a salt (e.g., cyclohexylammonium salt) for storage.
Purification and Analysis of this compound
Purification:
Given the instability of this compound, purification can be challenging. If required, rapid chromatographic techniques under controlled temperature and pH conditions would be necessary. For many applications, the crude reaction mixture from the conversion of 4-hydroxycyclophosphamide may be used directly, assuming the absence of interfering substances.
Analysis:
-
31P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds like this compound and its precursors.[10]
-
HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of this compound, often used in biological matrices.[11][12]
Conclusion
The synthesis of this compound from cyclophosphamide is a process of significant interest in medicinal chemistry and pharmacology. While the metabolic pathway provides a clear blueprint for this transformation, replicating it through chemical synthesis presents challenges, particularly in achieving high yields for the initial hydroxylation step. The advent of biocatalytic methods offers a promising avenue for the efficient production of the key intermediate, 4-hydroxycyclophosphamide. The subsequent conversion to this compound is a spontaneous process that can be controlled by reaction conditions.
This technical guide has provided a comprehensive overview of the synthesis of this compound, encompassing the underlying chemical principles, quantitative data, and detailed experimental considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals working to advance our understanding and application of this important class of anticancer agents.
References
- 1. ClinPGx [clinpgx.org]
- 2. The key role of hydroxylation for the cytostatic activity and selectivity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to this compound and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further studies on the conversion of 4-hydroxyoxazaphosphorines to reactive mustards and acrolein in inorganic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramide Mustard: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramide (B1221513) mustard (PM) is the principal cytotoxic metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). As the ultimate DNA alkylating agent responsible for the therapeutic effects of its parent prodrug, a thorough understanding of its chemical properties and stability is paramount for optimizing drug efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of phosphoramide mustard, its stability under various conditions, and detailed methodologies for its analysis. Quantitative data are presented in structured tables for ease of reference, and key biological and experimental pathways are visualized to facilitate a deeper understanding of its mechanism of action and analysis.
Chemical and Physical Properties
This compound is a highly reactive molecule. Its chemical and physical properties are summarized in the table below. The free form of the compound can be unstable, and for research purposes, it is often handled as a more stable salt, such as the cyclohexylammonium salt.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | amino-[bis(2-chloroethyl)amino]phosphinic acid | [3][4] |
| Synonyms | NSC 69945, PMC | [1] |
| CAS Number | 10159-53-2 | [2][3][4] |
| Molecular Formula | C₄H₁₁Cl₂N₂O₂P | [3][4] |
| Molecular Weight | 221.02 g/mol | [3][4] |
| Form | Solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol; 20 mg/mL in water | [1][4] |
| Storage Temperature | -20°C | [1] |
| Purity (Commercial) | ≥95% (HPLC) | [1] |
Stability and Degradation
The stability of this compound is a critical factor influencing its biological activity and is highly dependent on environmental conditions such as pH, temperature, and the presence of nucleophiles.[5]
pH-Dependent Hydrolysis
The hydrolysis of this compound follows apparent first-order kinetics and is significantly influenced by pH.[5] It is more stable under acidic conditions.[5] The mechanism of hydrolysis changes with pH. Above its pKa, the primary pathway involves the formation of a reactive aziridinium (B1262131) ion. Below its pKa, cleavage of the P-N bond is the predominant degradation pathway.[5]
Temperature Effects
The rate of hydrolysis is also temperature-dependent.[5] For instance, at pH 7.2 and 37°C, the half-life of this compound has been reported to be approximately 8 minutes, as determined by ³¹P NMR, indicating rapid conversion to other species.[6]
Stability in Biological Media
This compound exhibits significantly greater stability in human plasma and in 5% human serum albumin compared to aqueous buffers.[5] This observation is important for its in vivo activity. It is stabilized by chloride ions, with the stabilization being linearly related to the chloride ion concentration.[5] This is due to the chloride ion-mediated conversion of the aziridinium ion back to this compound.[5] In plasma, this compound was found to be stable at -30°C for at least 10 weeks.[7]
Table of Stability Data
| Condition | Half-life (t½) | Method | Source(s) |
| pH 7.2, 37°C | ~8 minutes | ³¹P NMR | [6] |
| Guanosine adduct, pH 7.4, 37°C | 3.1 hours | HPLC | [8] |
| Deoxyguanosine adduct, pH 4.2, 25°C | 8.5 hours | HPLC | [8] |
| Terminal elimination in rats (intravenous) | 15.1 minutes | Not specified | [2] |
Mechanism of Action: DNA Alkylation
This compound is the active metabolite of cyclophosphamide, responsible for its therapeutic effects.[9][10][11] Its primary mechanism of action is the alkylation of DNA, which ultimately leads to cancer cell death.[9][11][12]
Metabolic Activation of Cyclophosphamide
Cyclophosphamide is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C19) to 4-hydroxycyclophosphamide.[9][10][13] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[9] Aldophosphamide then undergoes spontaneous β-elimination to yield the two active metabolites: this compound and acrolein.[9][10][14] While this compound is responsible for the antineoplastic activity, acrolein is associated with toxic side effects such as hemorrhagic cystitis.[10][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C4H11Cl2N2O2P | CID 96356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 10159-53-2 | 86% [smolecule.com]
- 5. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and selective determination of the cyclophosphamide metabolite this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilities of 7-alkylguanosines and 7-deoxyguanosines formed by this compound and nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Phosphoramide Mustard: A Deep Dive into its Active Metabolites and Their Formation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of phosphoramide (B1221513) mustard, the principal active metabolite of the widely used anticancer agent cyclophosphamide (B585). It details the metabolic activation pathways, the properties of the resulting active metabolites, quantitative data on their formation, the mechanisms of action, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in cyclophosphamide and its cytotoxic metabolites.
Introduction to Phosphoramide Mustard and its Precursors
This compound is a potent DNA alkylating agent and is the ultimate cytotoxic species responsible for the therapeutic effects of several nitrogen mustard prodrugs, most notably cyclophosphamide.[1] Cyclophosphamide itself is an inactive prodrug that requires metabolic activation, primarily in the liver, to be converted into its pharmacologically active forms.[2] This metabolic process is crucial for the drug's efficacy and is a key area of study for understanding its therapeutic window and toxicity profile. The activation cascade produces not only the desired cytotoxic this compound but also other metabolites, some of which contribute to the drug's toxicity, such as acrolein, which is responsible for hemorrhagic cystitis.[3] A thorough understanding of the formation and activity of this compound and its related metabolites is therefore essential for optimizing cancer chemotherapy and developing new, more targeted therapies.
The Metabolic Activation Pathway of Cyclophosphamide
The conversion of cyclophosphamide to this compound is a multi-step enzymatic process that predominantly occurs in the liver. The pathway involves a series of oxidation and elimination reactions, as detailed below.
Hepatic Bioactivation
The initial and rate-limiting step in the activation of cyclophosphamide is the 4-hydroxylation of the oxazaphosphorine ring, a reaction catalyzed by various cytochrome P450 (CYP) enzymes in the liver.[4] The major isoforms involved in this process are CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19.[5] This enzymatic hydroxylation results in the formation of 4-hydroxycyclophosphamide (B600793), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[4][5]
Formation of Active and Inactive Metabolites
Aldophosphamide is a key intermediate in the pathway and can follow two main routes:
-
Activation: Aldophosphamide can undergo a spontaneous, non-enzymatic β-elimination reaction to yield two products:
-
Inactivation: Aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, primarily ALDH1A1, which oxidize it to the inactive and non-toxic metabolite, carboxyphosphamide.[6]
A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde.[5]
Below is a diagram illustrating the metabolic activation pathway of cyclophosphamide.
Quantitative Analysis of Metabolite Formation
The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability, which can impact both therapeutic efficacy and toxicity. The following tables summarize key quantitative data on the formation and disposition of these compounds.
| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide | This compound | Carboxyphosphamide | Reference |
| Terminal Half-life (t½) | 5.2 h | - | 15 h | - | [6] |
| Peak Plasma Concentration (Cmax) | - | 2.4 µM | 40 µM | - | [6] |
| AUC Ratio (Metabolite/Parent) | - | 0.0158 | 0.4518 | - | [6] |
| Urinary Excretion (% of Dose) | 10.8% | 0.5% | 39.0% | - | [6] |
Table 1: Pharmacokinetic Parameters of Cyclophosphamide and its Metabolites in Humans
| Metabolite | In Vitro IC50 | Cell Line | Reference |
| This compound | 3-6 µM | Rat Granulosa Cells | [5] |
| This compound | 1.8-69.1 µM | V-79 Chinese Hamster Lung Fibroblasts | [4] |
Table 2: In Vitro Cytotoxicity of this compound
Mechanism of Action and Cellular Effects
The primary mechanism of action of this compound is the alkylation of DNA, which ultimately leads to cell death. This process triggers a complex cellular response, as detailed below.
DNA Alkylation and Cross-linking
This compound is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).[7] This can result in several types of DNA lesions:
-
Mono-adducts: A single chloroethyl group of this compound binds to a guanine base.
-
Intra-strand cross-links: Both chloroethyl groups react with guanine bases on the same DNA strand.
-
Inter-strand cross-links: The two chloroethyl groups react with guanine bases on opposite strands of the DNA double helix. This is the most cytotoxic lesion as it prevents DNA strand separation, thereby inhibiting DNA replication and transcription.
-
DNA-protein cross-links: this compound can also cross-link DNA to proteins.[7]
DNA Damage Response Pathway
The formation of DNA adducts and cross-links by this compound activates the DNA damage response (DDR) pathway. This is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
Key events in the DDR pathway initiated by this compound include:
-
Sensing of DNA damage: The DNA lesions are recognized by sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1).
-
Signal transduction: The sensor proteins activate transducer kinases, most notably ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Effector activation: ATM and ATR phosphorylate a multitude of downstream effector proteins, including:
-
H2AX: Phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks.[8]
-
p53: A tumor suppressor protein that regulates cell cycle arrest and apoptosis.
-
CHK1 and CHK2: Checkpoint kinases that halt the cell cycle to allow time for DNA repair.
-
-
DNA Repair: The cell attempts to repair the DNA damage through various mechanisms, including:
-
Non-homologous end joining (NHEJ): A major pathway for repairing double-strand breaks.[8]
-
Homologous recombination (HR): A more accurate pathway for repairing double-strand breaks that uses a sister chromatid as a template.[8]
-
Nucleotide excision repair (NER): This pathway is involved in removing bulky DNA adducts.[9]
-
If the DNA damage is too extensive to be repaired, the DDR pathway will trigger apoptosis, or programmed cell death, leading to the elimination of the cancerous cell.
The following diagram illustrates the DNA damage response pathway initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its formation.
In Vitro Metabolism of Cyclophosphamide using Liver Microsomes
This protocol describes a method for the in vitro activation of cyclophosphamide to its metabolites using a liver microsome preparation.[10]
Materials:
-
Rat liver microsomes (commercially available)
-
Cyclophosphamide
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Ice
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice containing:
-
Potassium phosphate buffer (to final volume)
-
Rat liver microsomes (e.g., 1 mg/mL final concentration)
-
Cyclophosphamide (desired concentration, e.g., 1 mM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant for the presence of cyclophosphamide metabolites (e.g., 4-hydroxycyclophosphamide, this compound) using a validated HPLC-MS/MS method.
Quantification of this compound in Plasma by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma.[1][11]
Materials:
-
Human plasma samples
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding a suitable volume of ice-cold acetonitrile, vortex, and centrifuge.
-
Alternatively, for cleaner samples, perform solid-phase extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge with water and then a low percentage of methanol in water.
-
Elute the analyte with methanol.
-
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient elution: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow rate: e.g., 0.2 mL/min.
-
Injection volume: e.g., 5 µL.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is the key cytotoxic metabolite of cyclophosphamide, and its formation is a critical determinant of the drug's therapeutic efficacy. A detailed understanding of the metabolic activation pathway, the enzymes involved, and the resulting pharmacokinetics is essential for optimizing treatment strategies and minimizing toxicity. The mechanism of action of this compound, primarily through the induction of DNA cross-links and the subsequent activation of the DNA damage response pathway, provides a basis for its potent anticancer activity. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the complex pharmacology of this important class of anticancer agents. Continued research in this area will be invaluable for the development of more effective and safer cancer therapies.
References
- 1. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
In Vitro Activation of Cyclophosphamide to Phosphoramide Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro activation of the prodrug cyclophosphamide (B585) (CP) into its active cytotoxic metabolite, phosphoramide (B1221513) mustard (PM). This process is critical for preclinical assessments of drug efficacy, toxicity studies, and research into mechanisms of action and resistance. This guide details the necessary biological components, experimental procedures, and analytical methods, presenting quantitative data in accessible formats and visualizing key pathways and workflows.
The Metabolic Pathway of Cyclophosphamide Activation
The bioactivation of cyclophosphamide is a multi-step enzymatic process primarily occurring in the liver. The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C-4 position, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and CYP3A4. This reaction forms 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then transported to target cells where it undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate alkylating agent, phosphoramide mustard, and a toxic byproduct, acrolein.[1]
Simultaneously, detoxification pathways compete with the activation process. Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDH) to the inactive metabolite carboxyphosphamide. 4-hydroxycyclophosphamide can also be inactivated to 4-ketocyclophosphamide.[1]
Experimental Protocols
Preparation of Rat Liver S9 Fraction
The S9 fraction is the post-mitochondrial supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes necessary for in vitro drug metabolism studies.[2]
Materials:
-
Male Sprague-Dawley rats (untreated or pre-treated with CYP inducers like phenobarbital)
-
Homogenization buffer: 0.1 M HEPES/1.15% KCl buffer, pH 7.4, ice-cold
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Cryovials
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Perfuse the liver with ice-cold saline until it is pale to remove blood contaminants.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the minced liver in 3 volumes (w/v) of ice-cold homogenization buffer using 5-10 strokes of the Potter-Elvehjem homogenizer at a low speed to minimize foaming.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (the S9 fraction), avoiding the lipid layer at the top and the pellet at the bottom.
-
Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the S9 fraction into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
In Vitro Incubation for Cyclophosphamide Activation
This protocol describes a typical incubation mixture for the metabolic activation of cyclophosphamide.
Materials:
-
Rat liver S9 fraction (typically 1-2 mg/mL final protein concentration)
-
Cyclophosphamide (CP) stock solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Incubator or shaking water bath at 37°C
Procedure:
-
Prepare the incubation mixture in microcentrifuge tubes on ice. For a final volume of 1 mL, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
S9 fraction (to achieve the desired final protein concentration)
-
Cyclophosphamide stock solution (to achieve the desired final concentration, e.g., 1 mM)
-
NADPH regenerating system
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by placing the tubes on ice and immediately proceeding to sample preparation for analysis.
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant for analysis of metabolites.
Quantification of this compound by HPLC-MS/MS
Due to its high reactivity and instability, direct quantification of this compound is challenging. A common approach involves derivatization or indirect measurement. A validated method involves measuring a stable hemoglobin adduct of this compound in vivo, but for in vitro systems, direct measurement of metabolites in the supernatant is more common.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute cyclophosphamide and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclophosphamide: e.g., m/z 261.0 -> 140.1
-
4-Hydroxycyclophosphamide: e.g., m/z 277.0 -> 156.1
-
This compound: Due to its instability, derivatization is often required for robust quantification.
-
Quantitative Data
Enzyme Kinetics of Cyclophosphamide 4-Hydroxylation
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of 4-hydroxycyclophosphamide from cyclophosphamide in human and rat liver microsomes.
| Species | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | Liver Microsomes (low Km component) | 95 ± 72 | 0.138 ± 0.070 | [5] |
| Human | Liver Microsomes (high Km component) | 5090 ± 4300 | 1.55 ± 0.50 | [5] |
| Rat | Liver Microsomes | 1400 | 338 nmol/min/nmol P450 | [6] |
Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated in various cell lines.
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| CCRF-CEM (Human leukemia) | Not specified | ~6.5 (1.7 µg/mL) | Not specified | [7] |
| Rat Granulosa Cells | Trypan Blue Exclusion | > 6 | 48 hours | [8] |
Conclusion
The in vitro activation of cyclophosphamide to this compound using liver S9 fractions is a well-established method that is indispensable for the preclinical evaluation of this important anticancer drug. This guide provides the fundamental protocols and quantitative data necessary for researchers to design and execute robust experiments in this area. Careful optimization of experimental conditions and the use of sensitive analytical techniques like HPLC-MS/MS are crucial for obtaining reliable and reproducible results. The provided diagrams and tables serve as a quick reference for the key pathways, workflows, and quantitative parameters involved in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Phosphoramide Mustard DNA Adducts: A Technical Guide to Formation, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is the principal active metabolite of the widely used anticancer and immunosuppressive drug cyclophosphamide (B585).[1][2] Its therapeutic efficacy is primarily attributed to its ability to function as a bifunctional alkylating agent, forming covalent adducts with DNA. These adducts, particularly interstrand cross-links (ICLs), are highly cytotoxic as they physically block DNA replication and transcription, ultimately leading to cell death.[3][4] A thorough understanding of the mechanisms of PM-DNA adduct formation, the precise structures of these adducts, and the cellular responses they elicit is crucial for optimizing the therapeutic use of cyclophosphamide and for the development of novel DNA-alkylating drugs. This technical guide provides an in-depth overview of the current knowledge on phosphoramide mustard-DNA adducts, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
This compound Activation and DNA Adduct Formation
Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to be converted into its active form, this compound.[1][5] The activation cascade proceeds through the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes spontaneous elimination to yield this compound and acrolein, a byproduct responsible for some of the drug's toxicity.[2][5]
Once formed, this compound is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the N7 position of guanine (B1146940).[3][6] The initial reaction results in the formation of a monoadduct. This monoadduct can then undergo a second alkylation reaction with another guanine base, leading to the formation of a DNA-DNA cross-link.
Types of this compound-DNA Adducts
Three major types of DNA adducts are formed by this compound:
-
N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G): A monofunctional adduct where one arm of the mustard has reacted with the N7 of guanine.[3]
-
N-(2-hydroxyethyl)-N-[2-(N7-guaninyl)ethyl]-amine (NOR-G-OH): A monofunctional adduct where one arm has reacted with guanine and the other has been hydrolyzed.[3]
-
N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G): A bifunctional adduct that forms an interstrand cross-link between the N7 positions of two guanine residues. This is the most cytotoxic lesion.[3][6]
Molecular modeling and experimental studies have shown a sequence preference for the formation of interstrand cross-links, with 5'-GNC-3' sequences being particularly susceptible.[5][7][8] The formation of a 1,3 cross-link between a dG and a dG in a 5'-d(GAC)-3' sequence has been structurally characterized through molecular dynamics.[7][9][10]
Quantitative Analysis of Adduct Formation and Cytotoxicity
The formation of this compound-DNA adducts and their cytotoxic effects have been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.
Table 1: Stability and Formation of this compound and its DNA Adducts
| Parameter | Value | Conditions | Reference(s) |
| Half-life of this compound | 8 minutes (disappearance of phosphorus signal) | pH 7.2, 37°C, 31P NMR | [1] |
| Half-life of Guanosine-PM adduct | ~2–3 hours | [3] | |
| Depurination of Adducts | 70% in 24 hours | pH 7.0, 37°C | [1] |
| Relative Adduct Abundance (2 hours) | NOR-G is the main product | Rat liver microsomal system | [1] |
| Relative Adduct Abundance (6 hours) | NOR-G-OH is most abundant; G-NOR-G is 12% of total adducts | Rat liver microsomal system | [1] |
Table 2: Cytotoxicity of this compound in Cell Culture
| Cell Line | IC50 | Exposure Time | Reference(s) |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 3-6 µM | 48 hours | [11][12] |
| CCRF-CEM cells | 1.7 µg/ml | Not specified | [13] |
| L1210 Lymphoma | At least 100x more potent than cyclophosphamide | Not specified | [14] |
| V-79 Chinese Hamster Lung Fibroblasts | 1.8-69.1 µM | Not specified | [11][12] |
Table 3: Time-Dependent Adduct Formation in Rat Granulosa Cells
| Adduct | Concentration | Time | Observation | Reference(s) |
| NOR-G-OH (DA1) | 6 µM | 24 hours | Detected | [3] |
| G-NOR-G (DA2) | 3 µM and 6 µM | 48 hours | Formed | [3] |
DNA Damage Response and Repair Pathways
The formation of this compound-DNA adducts triggers a complex cellular DNA damage response (DDR). The cell employs multiple DNA repair pathways to remove these lesions and maintain genomic integrity.
Repair of Monoadducts
Monofunctional adducts such as NOR-G and NOR-G-OH are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[6] This pathway recognizes and removes bulky lesions that distort the DNA helix.
Repair of Interstrand Cross-links
Interstrand cross-links are highly complex lesions that require the coordinated action of multiple repair pathways. The Fanconi Anemia (FA) pathway plays a central role in the repair of ICLs.[3][4][15][16] This pathway involves a cascade of proteins that recognize the stalled replication fork at the site of the cross-link and initiate a series of events leading to the "unhooking" of the cross-link and subsequent repair by homologous recombination and translesion synthesis.[3][4]
Key Signaling Molecules
The DDR is orchestrated by several key signaling kinases, including Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) .[3][17][18] ATM is primarily activated by double-strand breaks, which can be a secondary consequence of ICL repair, while ATR is activated by stalled replication forks, a direct result of ICLs.[17][18] Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, including histone H2AX (forming γH2AX), which serves as a beacon for the recruitment of DNA repair factors.[3][11]
Experimental Protocols
In Vitro DNA Alkylation with this compound
Objective: To generate this compound-DNA adducts in a cell-free system for structural and analytical studies.
Materials:
-
This compound
-
Calf thymus DNA or synthetic oligonucleotides
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
37°C incubator
-
Ethanol (B145695) (ice-cold)
-
Sodium acetate (B1210297) (3 M)
-
Microcentrifuge
Protocol:
-
Dissolve this compound in the reaction buffer to the desired concentration.
-
Add the this compound solution to the DNA solution in the reaction buffer. The molar ratio of drug to DNA base pairs should be optimized based on the desired level of adduction.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 2, 6, or 24 hours), depending on the desired adduct distribution.
-
Stop the reaction by precipitating the DNA. Add 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 70% ethanol and centrifuge again.
-
Air-dry the DNA pellet and resuspend it in an appropriate buffer for downstream analysis.
DNA Extraction and Hydrolysis for Adduct Analysis
Objective: To isolate DNA from cells or tissues and hydrolyze it to individual nucleosides for subsequent analysis by LC-MS/MS.
Materials:
-
Cell pellet or tissue sample
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline phosphatase
-
Enzyme reaction buffers
-
37°C water bath
-
Centrifugal filters (e.g., 3 kDa molecular weight cutoff)
Protocol:
-
Extract genomic DNA from the cell pellet or tissue sample using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
To an aliquot of DNA (e.g., 10-50 µg), add nuclease P1 in its appropriate buffer.
-
Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase and its corresponding buffer to the reaction mixture.
-
Incubate at 37°C for another 2-4 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
Stop the reaction and remove the enzymes by passing the digest through a centrifugal filter.
-
The filtrate containing the deoxynucleosides is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound-DNA Adducts
Objective: To separate, detect, and quantify this compound-DNA adducts from a hydrolyzed DNA sample.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 1.8 µm)[3]
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions (Example): [3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
MRM Transitions:
-
NOR-G-OH: Precursor ion (m/z) -> Product ion (m/z) corresponding to the loss of the deoxyribose moiety or other characteristic fragments.
-
G-NOR-G: Precursor ion (m/z) -> Product ion (m/z) corresponding to the loss of one or both deoxyribose moieties or fragmentation of the cross-link.
-
-
Collision Energy and other MS parameters: Optimize for each specific adduct and instrument.
Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the cytotoxicity of this compound by assessing cell membrane integrity.
Materials:
-
Cells cultured in appropriate medium
-
This compound stock solution
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[3] Include a vehicle control (e.g., DMSO).
-
After the incubation period, detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and take an aliquot of the cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% Trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells for each treatment condition.
Visualizations of Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and logical relationships involved in this compound-induced DNA damage and repair.
Caption: Metabolic activation of cyclophosphamide to this compound.
Caption: Formation of this compound-DNA adducts.
Caption: DNA damage response to interstrand cross-links.
Conclusion
This compound's potent cytotoxic activity is a direct consequence of its ability to form a variety of DNA adducts, with the interstrand cross-link being the most critical lesion. A detailed understanding of the chemical nature of these adducts, their rates of formation and repair, and the intricate cellular pathways that respond to this type of DNA damage is paramount for the rational design of new chemotherapeutic agents and for optimizing existing treatment regimens. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development, providing a solid foundation for further investigation into the complex interplay between DNA alkylating agents and the cellular machinery.
References
- 1. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structural basis for a this compound-induced DNA interstrand cross-link at 5'-d(GAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between translesion synthesis, Fanconi anemia network, and homologous recombination repair pathways in interstrand DNA crosslink repair and development of chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [ouci.dntb.gov.ua]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 9. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between the nucleotide excision repair and Fanconi anemia/BRCA pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [dr.lib.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cytochrome P450 in the Bioactivation of Phosphoramide Mustards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the cytochrome P450 (CYP) superfamily of enzymes in the metabolic activation of the anticancer prodrugs cyclophosphamide (B585) (CPA) and ifosfamide (B1674421) (IFA). The therapeutic efficacy of these oxazaphosphorine agents is entirely dependent on their biotransformation into the active cytotoxic metabolite, phosphoramide (B1221513) mustard. This process, primarily occurring in the liver, is a complex interplay of various CYP isozymes, leading to both therapeutically active compounds and potentially toxic byproducts. Understanding the nuances of this metabolic pathway is crucial for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.
The Metabolic Activation Pathway: From Prodrug to Cytotoxic Agent
The bioactivation of both cyclophosphamide and ifosfamide is initiated by a critical hydroxylation reaction at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by several cytochrome P450 enzymes and is the rate-limiting step in the generation of the ultimate alkylating agent, phosphoramide mustard.
The initial product, 4-hydroxycyclophosphamide (B600793) or 4-hydroxyifosfamide, exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) or aldoifosfamide, respectively.[1] This tautomer then undergoes spontaneous (non-enzymatic) β-elimination to yield two key products:
-
This compound: The primary therapeutically active metabolite responsible for the cytotoxic effects of the drug. It is a powerful alkylating agent that forms cross-links within and between DNA strands, ultimately leading to cancer cell apoptosis.[1][2]
-
Acrolein: A highly reactive and toxic byproduct that is responsible for the urotoxic side effects, such as hemorrhagic cystitis, associated with cyclophosphamide and ifosfamide therapy.[1]
A competing metabolic pathway, N-dechloroethylation, leads to the formation of inactive and neurotoxic metabolites, such as chloroacetaldehyde.[1] The balance between the 4-hydroxylation (activation) and N-dechloroethylation (detoxification/toxification) pathways is a key determinant of both the therapeutic efficacy and the toxicity profile of these drugs.
Key Cytochrome P450 Isozymes in this compound Generation
Multiple cytochrome P450 isozymes have been identified as catalysts for the critical 4-hydroxylation step. The primary enzymes involved differ slightly between cyclophosphamide and ifosfamide, and their relative contributions can be influenced by genetic polymorphisms and drug-drug interactions.
For Cyclophosphamide (CPA):
The bioactivation of cyclophosphamide is primarily mediated by:
-
CYP2B6: Considered a key enzyme in the 4-hydroxylation of cyclophosphamide.[3]
-
CYP2C9: Plays a significant role in the activation of CPA.[4]
-
CYP3A4: Contributes to the metabolism of cyclophosphamide, particularly at higher concentrations.[4]
-
Minor contributions: Other isozymes such as CYP2A6, CYP2C8, and CYP2C19 also play a minor role.[1]
For Ifosfamide (IFA):
The metabolic activation of ifosfamide is predominantly carried out by:
-
CYP3A4: The major enzyme responsible for the 4-hydroxylation of ifosfamide.[5]
-
CYP2B6: Also plays a significant role in the activation of ifosfamide.[5]
-
Minor contributions: CYP2A6, CYP2C8, CYP2C9, and CYP2C19 have been shown to have minor roles in ifosfamide metabolism.[5]
The N-dechloroethylation pathway is primarily catalyzed by CYP3A4 for both drugs, with a notable contribution from CYP2B6 in the case of ifosfamide.[6]
Quantitative Data on Enzyme Kinetics
The efficiency of different CYP isozymes in metabolizing cyclophosphamide and ifosfamide can be quantified by their kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster metabolic rate. The intrinsic clearance (Vmax/Km) is a measure of the overall catalytic efficiency.
Table 1: Kinetic Parameters for Cyclophosphamide 4-Hydroxylation by Human CYP Isozymes
| CYP Isozyme | Km (mM) | Vmax (nmol/min/nmol CYP) | Reference |
| CYP2B6 | 3-4 | Varies with POR/CYP ratio | [3] |
| CYP2C9 | 0.095 ± 0.072 (low Km) | 0.138 ± 0.070 (low Km) | [4] |
| CYP2C9 | 5.09 ± 4.30 (high Km) | 1.55 ± 0.50 (high Km) | [4] |
| CYP3A4/5 | 5.09 ± 4.30 (high Km) | 1.55 ± 0.50 (high Km) | [4] |
Table 2: Kinetic Parameters for Ifosfamide 4-Hydroxylation by Human CYP Isozymes
| CYP Isozyme | Km (mM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) (min-1 mM-1) | Reference |
| CYP2B6 | - | 3.8 | - | [7] |
| CYP2C19 | - | - | 0.9 | [7] |
| CYP3A4 | - | - | 0.4 | [7] |
| CYP3A5 | - | 0.1 | 2.5 | [7] |
Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., recombinant enzymes vs. human liver microsomes) and conditions.
Experimental Protocols
In Vitro Metabolism of Cyclophosphamide/Ifosfamide using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of cyclophosphamide or ifosfamide in a controlled in vitro setting.
Materials:
-
Human Liver Microsomes (HLM)
-
Cyclophosphamide or Ifosfamide
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) or 20 mM NADPH solution.[8]
-
Acetonitrile (B52724) (ice-cold) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the prodrug (cyclophosphamide or ifosfamide) and the NADPH regenerating system in potassium phosphate buffer.
-
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine the human liver microsomes (final concentration typically 0.5 mg/mL), potassium phosphate buffer, and the prodrug at various concentrations.[9]
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.[8]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[10]
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis of the parent drug and its metabolites (e.g., 4-hydroxycyclophosphamide/ifosfamide, this compound, acrolein) by a validated LC-MS/MS method.[11][12]
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol describes the determination of Km and Vmax for a specific CYP isozyme-mediated metabolism of cyclophosphamide or ifosfamide.
Materials:
-
Recombinant human CYP isozyme (e.g., CYP2B6, CYP3A4) or human liver microsomes
-
Cyclophosphamide or Ifosfamide (at a range of concentrations)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Reaction termination solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Assay Setup: Set up incubation mixtures as described in the in vitro metabolism protocol. Use a fixed concentration of the enzyme source (recombinant CYP or HLM) and a range of substrate (cyclophosphamide or ifosfamide) concentrations that bracket the expected Km value.
-
Reaction and Termination: Initiate the reactions with the NADPH regenerating system and incubate for a time period within the linear range of product formation. Terminate the reactions as previously described.
-
Quantification: Quantify the rate of formation of the 4-hydroxy metabolite at each substrate concentration using a validated analytical method.
-
Data Analysis: Plot the initial velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[13] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate concentration]).[14]
Visualizing the Metabolic Landscape
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic activation pathways of cyclophosphamide and ifosfamide.
References
- 1. Analysis of this compound by reversed-phase ion pair high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacologic study in vitro and in vivo with cyclophosphamide (NSC-26271), cyclophosphamide metabolites, and plain nitrogen mustard compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. oyc.co.jp [oyc.co.jp]
- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Untitled Document [ucl.ac.uk]
- 14. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Understanding the Cytotoxicity of Phosphoramide Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is the principal cytotoxic metabolite of the widely used anticancer and immunosuppressive agent cyclophosphamide (B585).[1][2][3] As a bifunctional alkylating agent, PM exerts its therapeutic effects by inducing DNA damage, ultimately leading to cell death in rapidly dividing cells.[1][4] This technical guide provides an in-depth overview of the core mechanisms underlying the cytotoxicity of phosphoramide mustard, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action: DNA Alkylation and Cross-linking
The cytotoxicity of this compound is primarily attributed to its ability to form covalent adducts with DNA.[1] This process begins with the alkylation of the N7 position of guanine (B1146940) residues.[1] The initial reaction forms a monofunctional adduct, which can then react with a second guanine base on the same or opposite DNA strand, resulting in intrastrand or interstrand cross-links, respectively.[1][5][6] These cross-links are highly toxic lesions that physically obstruct DNA replication and transcription, triggering a cascade of cellular responses.[1][4]
In addition to DNA-DNA cross-links, this compound can also induce the formation of DNA-protein cross-links (DPCs), which contribute significantly to its overall cytotoxicity.[5][7] These DPCs involve the covalent trapping of proteins involved in DNA metabolism, such as those participating in DNA repair, transcription, and chromatin organization, further disrupting essential cellular processes.[7][8]
Cellular Response to this compound-Induced Damage
The extensive DNA damage induced by this compound activates the DNA Damage Response (DDR), a complex network of signaling pathways that sense the damage, arrest the cell cycle to allow for repair, and ultimately determine the cell's fate—survival or apoptosis.[1][5]
Key Signaling Pathways in the DNA Damage Response
Upon detection of DNA double-strand breaks (DSBs), a critical lesion induced by PM, the cell activates key sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated).[1] Activated ATM then phosphorylates a multitude of downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a beacon to recruit DNA repair factors to the site of damage.[1]
The DDR involves two major pathways for repairing DSBs:
-
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends and involves proteins such as the DNA-dependent protein kinase catalytic subunit (PRKDC) and X-ray repair cross-complementing protein 6 (XRCC6).[1]
-
Homologous Recombination (HR): This is a more accurate repair pathway that uses a sister chromatid as a template. Key proteins in this pathway include BRCA1 and RAD51.[1]
Another critical player in the DDR is Poly (ADP-ribose) polymerase 1 (PARP-1), which is activated by DNA strand breaks and plays a role in recruiting other repair factors.[1]
If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis, or programmed cell death.[9][10][11] This process is characterized by the activation of caspases and can be influenced by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9]
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a cytotoxic agent.
| Cell Line | Treatment Duration | IC50 / Effective Concentration | Observed Effect | Reference |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 48 hours | 3 µM and 6 µM | Reduced cell viability | [1][4] |
| V-79 Chinese Hamster Lung Fibroblasts | 3 hours | 77 µM | Cytotoxicity (clonogenic assay) | [4] |
| Human Fibrosarcoma (HT1080) cells | 3 hours | ~100 µM | Cytotoxicity (Alamar Blue assay) | [7] |
| Prepubertal mouse testis fragments | 24 hours | 1 µM and 10 µM | Decreased germ cell numbers | [12] |
| CCRF-CEM cells | Not specified | 1.7 µg/ml | 50% effective dose | [13] |
| Methylnitrosourea-induced rat mammary carcinoma (clone B) | Not specified | 20 µM and 40 µM | Higher sensitivity compared to clone A | [14] |
Experimental Protocols
Assessment of Cell Viability
A common method to assess the cytotoxicity of this compound is through cell viability assays.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Culture and Treatment: Plate cells (e.g., rat spontaneously immortalized granulosa cells) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 3, 6 µM) or a vehicle control (e.g., 1% DMSO) for a specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: After treatment, detach the cells from the culture plate using trypsin.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells as (number of viable cells / total number of cells) x 100.[1]
Detection of DNA Adducts by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to detect and quantify specific DNA adducts formed by this compound.
-
Cell Treatment and DNA Isolation: Treat cells with this compound. After the desired incubation period, harvest the cells and isolate the genomic DNA using a commercial kit (e.g., Qiagen blood and cell culture DNA kit).[1]
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop).[1]
-
LC-MS/MS Analysis: Inject the DNA samples into a liquid chromatography system coupled to a mass spectrometer (e.g., Agilent QTOF6540 LC/MS). Use a suitable column (e.g., C18) and a mobile phase gradient to separate the DNA components.[1]
-
Adduct Detection: Monitor for the specific mass-to-charge ratios (m/z) of the expected this compound-DNA adducts, such as N-[2-(N7-guaninyl)ethyl]-N-[2-hydroxyethyl]-amine (G-NOR-OH) and N,N-bis[2-(N7-guaninyl) ethyl] amine (G-NOR-G).[1]
-
Quantification: Use internal standards of the specific adducts to quantify their abundance in the samples.[1]
Resistance Mechanisms
Resistance to this compound can arise through several mechanisms, including:
-
Increased Drug Detoxification: Elevated levels of glutathione (B108866) and increased activity of glutathione S-transferase enzymes can lead to the deactivation of this compound, reducing its cytotoxic potential.[15]
-
Enhanced DNA Repair: Increased efficiency of DNA repair pathways can remove the this compound-induced DNA adducts before they trigger cell death.[16]
Conclusion
This compound's cytotoxicity is a multifaceted process initiated by the formation of DNA adducts and cross-links. This leads to the activation of the DNA Damage Response, a critical cellular signaling network that determines the cell's fate. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of cyclophosphamide-based therapies and for overcoming mechanisms of drug resistance. The visualization of the signaling pathways and experimental workflows provided in this guide serves as a valuable resource for researchers in the field.
References
- 1. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A structural basis for a this compound-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug beta-D-glucosyl-ifosfamide mustard. [fitforthem.unipa.it]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. reproduction-abstracts.org [reproduction-abstracts.org]
- 13. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different effects of cyclophosphamide in vivo and phosphamide mustard in vitro on two cell clones of chemically induced mammary carcinoma of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A proposed mechanism of resistance to cyclophosphamide and this compound in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Phosphoramide Mustard: The Ultimate Alkylating Agent of Cyclophosphamide - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585), a cornerstone of cancer chemotherapy and immunosuppressive therapy, is a prodrug that requires metabolic activation to exert its cytotoxic effects. The ultimate alkylating agent responsible for its therapeutic activity is phosphoramide (B1221513) mustard. This technical guide provides an in-depth exploration of the generation of phosphoramide mustard from cyclophosphamide, its mechanism of action as a potent DNA alkylating agent, and the experimental methodologies used to study its activity. Quantitative data on its cytotoxicity and pharmacokinetics are presented, along with detailed protocols for its quantification and the analysis of its DNA adducts. Visual diagrams of key pathways and experimental workflows are included to facilitate a comprehensive understanding of this critical metabolite.
Introduction
Cyclophosphamide (CPA) is a synthetic nitrogen mustard derivative that has been in clinical use for decades to treat a wide range of cancers, including lymphomas, breast cancer, and leukemias, as well as autoimmune diseases.[1] CPA itself is therapeutically inactive and requires a complex metabolic activation process, primarily occurring in the liver, to be converted into its active, cytotoxic form.[1][2] The key metabolite responsible for the antineoplastic effects of CPA is this compound (PM).[1][2]
PM is a highly reactive bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[3][4] Understanding the metabolic pathway leading to PM formation, its mechanism of DNA alkylation, and the methods to quantify its presence and effects are crucial for optimizing CPA therapy and developing new, more effective analogs.
This guide delves into the technical details of this compound's role as the ultimate alkylating agent of cyclophosphamide, providing researchers and drug development professionals with a comprehensive resource.
Metabolic Activation of Cyclophosphamide to this compound
The conversion of cyclophosphamide to this compound is a multi-step enzymatic process that primarily takes place in the liver, involving cytochrome P450 (CYP) enzymes.[4][5] The key steps are outlined below and illustrated in the signaling pathway diagram.
The activation pathway begins with the hydroxylation of cyclophosphamide by hepatic CYP enzymes, particularly CYP2B6 and to a lesser extent CYP2C19 and CYP3A4, to form 4-hydroxycyclophosphamide.[5][6] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[4][5] Aldophosphamide is then transported to other tissues where it undergoes spontaneous, non-enzymatic β-elimination to yield the two final products: the therapeutically active this compound and the toxic byproduct acrolein.[4][5][7] Acrolein is responsible for some of the adverse effects of cyclophosphamide therapy, such as hemorrhagic cystitis.[7]
Signaling Pathway: Metabolic Activation of Cyclophosphamide
Caption: Metabolic pathway of cyclophosphamide to this compound.
Mechanism of Action: DNA Alkylation by this compound
The cytotoxicity of this compound stems from its ability to act as a potent DNA alkylating agent. It possesses two reactive chloroethyl groups, allowing it to form both mono-adducts and inter- and intra-strand cross-links in the DNA double helix.[6]
The primary target for alkylation is the N7 position of guanine (B1146940) residues in the DNA.[6] The process begins with the formation of a highly reactive aziridinium (B1262131) ion intermediate from one of the chloroethyl groups. This electrophilic intermediate then attacks the nucleophilic N7 atom of a guanine base, forming a monoadduct. The second chloroethyl group can then undergo a similar activation to form a second aziridinium ion, which can subsequently react with another guanine residue on the same or opposite DNA strand, resulting in an intra- or inter-strand cross-link, respectively.[8] These DNA cross-links are highly cytotoxic as they physically block DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[3]
Signaling Pathway: DNA Alkylation Mechanism
Caption: DNA alkylation and cross-linking by this compound.
Quantitative Data
The cytotoxic and pharmacokinetic properties of this compound have been evaluated in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 / Effect | Exposure Time | Reference |
| Rat Granulosa Cells (SIGCs) | Trypan Blue Exclusion | 3 µM (9% viability reduction) | 48 hours | [6] |
| Rat Granulosa Cells (SIGCs) | Trypan Blue Exclusion | 6 µM (16.4% viability reduction) | 48 hours | [6] |
| Walker 256 Carcinosarcoma (subcutaneous) | Tumor Growth Inhibition | 12.0 mg/kg (50% inhibition) | 5 consecutive days | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Plasma Half-life (t½) | 15.1 min | Intravenous | [1] |
| Brain/Plasma Concentration-Integral Ratio | 0.18 | Intravenous | [1] |
| Cerebrovascular Permeability-Surface Area Product | 7.5 x 10⁻⁵ s⁻¹ | Intravenous | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound in Human Plasma by HPLC
This protocol is adapted from a validated method for the determination of this compound in plasma.[9]
Objective: To quantify the concentration of this compound in human plasma samples.
Principle: this compound is derivatized with diethyldithiocarbamate (B1195824) (DDTC) to form a stable product that can be extracted and quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
Human plasma samples
-
This compound standard
-
Diethyldithiocarbamate (DDTC) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium chloride (0.7 M)
-
Potassium phosphate (B84403) buffer (0.025 M, pH 8.0)
-
C8 reverse-phase HPLC column
-
HPLC system with UV detector (set to 276 nm)
Procedure:
-
Sample Preparation and Derivatization:
-
To 500 µL of plasma, add a known amount of internal standard.
-
Add DDTC solution and incubate at 70°C for 10 minutes to derivatize the this compound.
-
-
Extraction:
-
Add acetonitrile and 0.7 M sodium chloride to the derivatized sample.
-
Vortex vigorously to extract the derivative into the acetonitrile layer. The high salt concentration facilitates phase separation.
-
Centrifuge to separate the layers and collect the upper acetonitrile layer.
-
-
HPLC Analysis:
-
Inject an aliquot of the acetonitrile extract onto the C8 HPLC column.
-
The mobile phase consists of acetonitrile and 0.025 M potassium phosphate buffer (pH 8.0) in a 32:68 (v/v) ratio.
-
Run the HPLC system at a constant flow rate.
-
Detect the derivatized this compound using a UV detector at 276 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound standard treated with the same derivatization and extraction procedure.
-
Determine the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve.
-
Detection of this compound-DNA Adducts by Mass Spectrometry
This protocol outlines a general approach for the detection of PM-DNA adducts based on established mass spectrometry techniques.[6][10]
Objective: To identify and characterize DNA adducts formed by this compound in cellular DNA.
Principle: DNA is isolated from cells treated with this compound, enzymatically digested to nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the modified nucleosides.
Materials:
-
Cells treated with this compound
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase, and other DNA digestion enzymes
-
LC-MS/MS system (e.g., QTOF or triple quadrupole)
-
C18 reverse-phase LC column
-
Solvents for LC (e.g., water, methanol, acetonitrile with formic acid)
-
Standards for expected DNA adducts (if available)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
-
DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
DNA Digestion:
-
Digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This enzymatic digestion breaks the phosphodiester bonds, releasing the nucleosides, including any adducted forms.
-
-
LC-MS/MS Analysis:
-
Inject the digested DNA sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of aqueous and organic mobile phases.
-
The mass spectrometer is operated in a positive ion mode, often using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically look for the masses of expected PM-DNA adducts (e.g., guanine monoadducts and cross-links).
-
Fragment the parent ions of potential adducts to obtain characteristic daughter ions for structural confirmation.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify peaks corresponding to the masses of known or expected this compound-DNA adducts.
-
Compare the retention times and fragmentation patterns to those of synthetic standards, if available, for definitive identification.
-
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.
Conclusion
This compound is unequivocally the ultimate alkylating agent responsible for the therapeutic effects of cyclophosphamide. Its formation through a well-defined metabolic pathway and its potent DNA cross-linking activity underscore its importance in cancer chemotherapy. A thorough understanding of its properties and the experimental methods to study it are essential for the rational design of new anticancer drugs and for optimizing the clinical use of cyclophosphamide. This technical guide provides a foundational resource for researchers and clinicians working in this field, consolidating key information on the mechanism, quantitative effects, and analytical methodologies related to this compound.
References
- 1. Brain and plasma pharmacokinetics and anticancer activities of cyclophosphamide and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain and plasma pharmacokinetics and anticancer activities of cyclophosphamide and this compound in the rat | Semantic Scholar [semanticscholar.org]
- 3. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide | springermedizin.de [springermedizin.de]
- 6. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new metabolites of phosphoramide and nor-nitrogen mustards and cyclophosphamide in rat urine using ion cluster techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A structural basis for a this compound-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and selective determination of the cyclophosphamide metabolite this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Cascade: An In-depth Technical Guide to the Spontaneous Decomposition of 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the spontaneous decomposition of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the principal active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). The transformation of 4-OHCP into the ultimate cytotoxic alkylating agent, phosphoramide (B1221513) mustard (PAM), is a critical step in the therapeutic action of cyclophosphamide. This document details the chemical mechanisms, kinetics, influencing factors, and experimental methodologies pertinent to this pivotal biochemical pathway.
The Core Reaction: From Activation to a Potent Cytotoxin
Cyclophosphamide is metabolically activated in the liver by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide.[1][2] This intermediate exists in a tautomeric equilibrium with its open-ring isomer, aldophosphamide (B1666838).[1][2][3][4] It is aldophosphamide that undergoes a spontaneous β-elimination reaction to yield the therapeutically active phosphoramide mustard and a byproduct, acrolein.[1][3][5] Both this compound and acrolein are believed to contribute to the overall antineoplastic and immunosuppressive effects of cyclophosphamide.[1] this compound is the primary DNA alkylating agent, forming cross-links that lead to cancer cell death.[5][6][7]
The decomposition pathway is a critical determinant of cyclophosphamide's efficacy and toxicity. The balance between the detoxification of aldophosphamide to the inactive carboxyphosphamide (B29615) by aldehyde dehydrogenase (ALDH) and its conversion to this compound dictates the therapeutic window.[1][4][6][8] Tumor cells often exhibit lower levels of ALDH, leading to a higher intracellular concentration of aldophosphamide and consequently, this compound, which contributes to the drug's cancer selectivity.[6][9]
Visualizing the Decomposition Pathway
The following diagram illustrates the key steps in the conversion of 4-hydroxycyclophosphamide to this compound.
Caption: Metabolic activation and decomposition of 4-hydroxycyclophosphamide.
Quantitative Insights: Reaction Kinetics
The rate of decomposition of 4-hydroxycyclophosphamide and the formation of this compound are influenced by various factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data from cited studies.
| Parameter | Value | Conditions | Reference |
| Half-life of 4-OHCP/Aldophosphamide | > 20 hours | Protein-free rat serum ultrafiltrate (pH 7, 37°C) | [6] |
| ~4 minutes | In blood at 37°C | [10] | |
| 5.2 minutes | In vitro in plasma | [11] | |
| Disappearance of this compound | t1/2 = 112 minutes | Incubated with a 10-fold molar excess of glutathione (B108866) at 24°C | [12] |
| Catalyst | Catalytic Rate Constant (kcat) | Conditions | Reference |
| Phosphate (B84403) buffer | 1.13 M⁻¹ min⁻¹ | pH 7.4, 37°C | [13][14] |
| Human Serum Albumin | 285 M⁻¹ min⁻¹ | pH 7.4, 37°C | [13][14] |
| Bovine Serum Albumin | 83 M⁻¹ min⁻¹ | pH 7.4, 37°C | [13][14] |
| Buffer Component | Pseudo-first-order Rate Constant | Conditions | Reference |
| Monobasic phosphate | 0.045 M⁻¹ min⁻¹ | - | [15] |
| Dibasic phosphate | 0.256 M⁻¹ min⁻¹ | - | [15] |
Factors Influencing Decomposition
The stability of 4-hydroxycyclophosphamide and its conversion to this compound are not solely intrinsic chemical processes. They are significantly modulated by the biochemical environment.
-
pH: The β-elimination of aldophosphamide to this compound is subject to general-base catalysis.[16]
-
Buffer Composition: Phosphate buffers can catalyze the conversion, with the dibasic form being more efficient than the monobasic form.[15] Other bifunctional catalysts like glucose-6-phosphate and bicarbonate also facilitate the reaction.[15]
-
Serum Albumin: Human serum albumin has been identified as a catalyst for the generation of this compound from aldophosphamide.[13][14] This catalytic activity is independent of pH in the range of 6.5 to 7.5.[13][14]
-
Enzymatic Decomposition: In addition to spontaneous decomposition, aldophosphamide can be enzymatically cleaved by 3´-5´ phosphodiesterases in serum to yield this compound and 3-hydroxypropionaldehyde.[6]
Experimental Protocols
This section details the methodologies for key experiments used to study the decomposition of 4-hydroxycyclophosphamide.
Monitoring Decomposition by Proton Magnetic Resonance (PMR) Spectroscopy
This protocol is based on the methodology described in studies confirming the tautomeric equilibrium and subsequent β-elimination.[3][10]
Objective: To observe the formation of aldophosphamide, acrolein, and this compound from 4-hydroxycyclophosphamide.
Materials:
-
4-hydroxycyclophosphamide
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve 4-hydroxycyclophosphamide in CDCl₃ and maintain the solution at -20°C to minimize initial decomposition.
-
Allow the sample to equilibrate to 15°C within the NMR spectrometer.
-
Acquire PMR spectra at regular intervals.
-
Monitor for the appearance of a singlet at approximately 9.76 δ, corresponding to the aldehydic proton of aldophosphamide, and a triplet at around 2.88 δ for the protons α to the carbonyl group.
-
Observe the subsequent appearance of a multiplet at approximately 9.55 δ, indicative of the formation of acrolein, along with other signals corresponding to this compound.
Quantitative Analysis of 4-Hydroxycyclophosphamide in Plasma using GC-MS
This protocol is adapted from a method for the sensitive and specific quantification of 4-hydroxycyclophosphamide/aldophosphamide in plasma.[17]
Objective: To determine the concentration of 4-hydroxycyclophosphamide/aldophosphamide in plasma samples.
Workflow Diagram:
Caption: Workflow for the quantitative analysis of 4-OHCP in plasma.
Materials:
-
Plasma samples
-
Deuterium-labeled 4-hydroxycyclophosphamide (internal standard)
-
Reagents for cyanohydrin formation
-
Silylating agent
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Add the deuterium-labeled internal standard to the plasma sample.
-
Convert the labile 4-hydroxycyclophosphamide/aldophosphamide and the internal standard into more stable cyanohydrin adducts.
-
Extract the formed adducts from the plasma matrix.
-
Derivatize the isolated adducts by silylation.
-
Analyze the silylated products using GC-MS.
-
Quantify the concentration of 4-hydroxycyclophosphamide/aldophosphamide based on the ratio of the signal from the analyte to that of the internal standard.
Studying the Effect of Catalysts on Decomposition Rate
This generalized protocol is based on studies investigating the catalytic effects of serum albumin and buffer components.[13][14][15]
Objective: To determine the catalytic rate constant of a substance on the decomposition of 4-hydroxycyclophosphamide.
Materials:
-
cis-4-hydroxycyclophosphamide
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Catalyst solution (e.g., human serum albumin)
-
Analytical instrument for monitoring 4-OHCP concentration (e.g., HPLC, NMR)
Procedure:
-
Prepare solutions of cis-4-hydroxycyclophosphamide in the buffer at a known concentration.
-
Prepare a series of reaction mixtures containing the 4-OHCP solution and varying concentrations of the catalyst. Maintain a constant temperature (e.g., 37°C).
-
At defined time intervals, take aliquots from each reaction mixture and quench the reaction (if necessary).
-
Determine the concentration of the remaining 4-OHCP in each aliquot using a suitable analytical method.
-
Plot the concentration of 4-OHCP versus time for each catalyst concentration.
-
Calculate the observed rate constant (k_obs) from the slope of the natural logarithm of the 4-OHCP concentration versus time.
-
Plot k_obs versus the catalyst concentration. The slope of this plot will give the catalytic rate constant (k_cat).
Conclusion
The spontaneous decomposition of 4-hydroxycyclophosphamide to this compound is a finely tuned process central to the therapeutic activity of cyclophosphamide. A thorough understanding of its mechanism, kinetics, and the various factors that influence it is paramount for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this critical biochemical transformation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Enzyme Catalyzed Decomposition of 4-Hydroxycyclophosphamide [benthamopenarchives.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of carboxyethylthis compound formation from 4-hydroxycyclophosphamide by carmustine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of 4-hydroxycyclophosphamide and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction of glutathione with 4-hydroxycyclophosphamide and this compound, studied by 31P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated decomposition of 4-hydroxycyclophosphamide by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Accelerated decomposition of 4-hydroxycyclophosphamide by human serum albumin. | Semantic Scholar [semanticscholar.org]
- 15. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to this compound and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of activation of 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure of N,N-bis(2-chloroethyl)phosphorodiamidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-bis(2-chloroethyl)phosphorodiamidic acid, a critical active metabolite of the widely used chemotherapeutic agent cyclophosphamide (B585), plays a pivotal role in the treatment of various cancers. This document provides a comprehensive technical overview of its chemical structure, synthesis, and physicochemical properties. Detailed experimental protocols for the synthesis of its precursor and its subsequent conversion are outlined. Key quantitative data, including molecular properties and spectroscopic characteristics, are summarized for clarity. Furthermore, this guide illustrates the metabolic activation pathway of cyclophosphamide leading to the formation of this potent alkylating agent and its subsequent mechanism of action on DNA, visualized through detailed diagrams. This resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
N,N-bis(2-chloroethyl)phosphorodiamidic acid, also known as phosphoramide (B1221513) mustard, is a bifunctional alkylating agent. Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group, an amino group, and a bis(2-chloroethyl)amino moiety. This arrangement is crucial for its cytotoxic activity.
Molecular Formula: C₄H₁₁Cl₂N₂O₂P[1]
Molecular Weight: 221.02 g/mol [1]
SMILES: C(CN(CCCl)P(=O)(N)O)Cl[1]
InChIKey: RJXQSIKBGKVNRT-UHFFFAOYSA-N[1]
The presence of the two chloroethyl groups enables the molecule to form covalent cross-links with biological macromolecules, primarily DNA.
Quantitative Structural and Spectroscopic Data
Precise experimental data for N,N-bis(2-chloroethyl)phosphorodiamidic acid is scarce in publicly available literature. Therefore, the following tables include data for the target molecule where available, supplemented with data from the closely related precursor, N,N-bis(2-chloroethyl)phosphoramidic dichloride, for structural parameters. Spectroscopic data is a compilation from various phosphoramide mustard analogues and computational predictions, provided as a reference.
Table 1: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₁Cl₂N₂O₂P | [1] |
| Molecular Weight | 221.02 g/mol | [1] |
| IUPAC Name | N,N-bis(2-chloroethyl)phosphorodiamidic acid | N/A |
| CAS Number | 1566-15-0 (cyclohexylammonium salt) | N/A |
Table 2: Structural Data (from N,N-bis(2-chloroethyl)phosphoramidic dichloride)
| Bond/Angle | Length (Å) / Angle (°) |
| P=O | ~1.45 |
| P-N | ~1.65 |
| P-Cl | ~2.00 |
| N-C | ~1.48 |
| C-C | ~1.52 |
| C-Cl | ~1.78 |
| O=P-N | ~115 |
| O=P-Cl | ~110 |
| N-P-Cl | ~105 |
| Cl-P-Cl | ~102 |
| P-N-C | ~120 |
| N-C-C | ~111 |
| C-C-Cl | ~110 |
Note: These values are approximations based on related structures and computational models due to the lack of direct crystallographic data for the acid form.
Table 3: Spectroscopic Data (Compilation from Analogues and Predictions)
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ (ppm): ~3.7 (t, 4H, -CH₂Cl), ~3.4 (m, 4H, -NCH₂-), Broad signals for -NH₂ and -OH |
| ¹³C NMR | δ (ppm): ~50 (-NCH₂-), ~42 (-CH₂Cl) |
| ³¹P NMR | δ (ppm): ~10-15 (referenced to H₃PO₄) |
| IR (Infrared) | ν (cm⁻¹): ~3400-3200 (N-H, O-H stretch), ~1250 (P=O stretch), ~1050 (P-O stretch), ~750 (C-Cl stretch) |
| Mass Spec. (MS) | m/z: 220 (M⁺), characteristic fragmentation pattern showing loss of Cl, HCl, and chloroethyl groups. |
Experimental Protocols
Synthesis of N,N-bis(2-chloroethyl)phosphoramidic dichloride (Precursor)
This protocol describes a common method for the synthesis of the dichloride precursor, which can then be hydrolyzed to the desired phosphorodiamidic acid.[2]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable tertiary amine base)
-
Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend Bis(2-chloroethyl)amine hydrochloride in an anhydrous aprotic solvent within a reaction vessel under an inert atmosphere.
-
Add a tertiary amine base (e.g., triethylamine) to the suspension.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled mixture while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.
-
The filtrate contains the N,N-bis(2-chloroethyl)phosphoramidic dichloride, which can be used in the next step with or without further purification.
Synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic acid
Materials:
-
N,N-bis(2-chloroethyl)phosphoramidic dichloride solution (from step 2.1)
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Carefully add water to the solution of N,N-bis(2-chloroethyl)phosphoramidic dichloride. The hydrolysis of the P-Cl bonds is typically rapid.
-
Stir the mixture at room temperature for a duration determined by reaction monitoring (e.g., TLC or ³¹P NMR to observe the disappearance of the starting material).
-
Once the hydrolysis is complete, extract the aqueous layer with a suitable organic solvent to remove any unreacted starting material or byproducts.
-
The aqueous layer now contains the N,N-bis(2-chloroethyl)phosphorodiamidic acid, often as a salt.
-
Careful acidification of the aqueous solution may be required to protonate the phosphorodiamidic acid, followed by extraction into an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the product. Further purification may be achieved by crystallization or chromatography if necessary.
Signaling Pathways and Mechanisms of Action
N,N-bis(2-chloroethyl)phosphorodiamidic acid is not directly administered as a drug but is formed in the body from the prodrug cyclophosphamide.
Metabolic Activation of Cyclophosphamide
The metabolic activation of cyclophosphamide is a multi-step enzymatic process primarily occurring in the liver.
References
An In-depth Technical Guide to the Interaction of Phosphoramide Mustard with the N-7 Position of Guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is the principal active metabolite of the widely used anticancer agent cyclophosphamide (B585).[1] As a bifunctional alkylating agent, its cytotoxicity is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[2][3] The most significant target for this interaction is the N-7 position of guanine (B1146940), a highly nucleophilic site within the DNA double helix.[4][5] This technical guide provides a comprehensive overview of the chemical interaction between phosphoramide mustard and the N-7 position of guanine, the resulting DNA adducts, the cellular responses to this damage, and the experimental methodologies used to study these phenomena.
Chemical Interaction and Adduct Formation
This compound contains two reactive chloroethyl groups that can form highly reactive aziridinium (B1262131) ions. These electrophilic intermediates then attack the nucleophilic N-7 position of guanine residues in DNA.[6] This alkylation can result in the formation of several distinct DNA adducts.
The initial reaction typically forms a monoadduct, where one of the chloroethyl groups of this compound has reacted with a guanine base.[7] Subsequently, the second chloroethyl group can react with another guanine on the same or opposite DNA strand, leading to the formation of intrastrand or interstrand cross-links, respectively.[1] These interstrand cross-links are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, a critical step in both replication and transcription.[1][7]
The primary adducts formed are:
-
N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G): A monofunctional adduct.[7]
-
N-(2-hydroxyethyl)-N-[2-(N7-guaninyl)ethyl]-amine (NOR-G-OH): A monofunctional adduct where one chloroethyl group has been hydrolyzed.[7]
-
N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G): A bifunctional adduct forming an interstrand or intrastrand cross-link.[7]
The formation of these adducts is not only dependent on the presence of this compound but also on the DNA sequence, with a preference for 5'-GNC-3' sequences.[8]
Quantitative Data on Adduct Formation and Stability
The following tables summarize key quantitative data related to the formation and stability of this compound-guanine adducts.
| Parameter | Value | Reference |
| Half-life of guanosine-PM adduct | ~2–3 hours | [7] |
| Half-life of this compound (dephosphoramidation) | 8 minutes (at pH 7.2, 37°C) | [9] |
| Appearance of NOR-G-OH (DA1) | Detected after 24 hours of 6 μM PM exposure | [7] |
| Appearance of G-NOR-G (DA2) | Detected after 48 hours of 3 and 6 μM PM exposure | [7] |
| Relative abundance of adducts after 2h microsomal incubation | N-(2-chloroethyl)-N-[2-(guaninyl)ethyl]amine is the main product | [9] |
| Relative abundance of adducts after 6h microsomal incubation | N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl]amine is most abundant | [9] |
| Percentage of cross-linked product after 6h microsomal incubation | 12% of total adducts | [9] |
| Depurination of adducts | 70% liberated after 24 hours at pH 7.0 and 37°C | [9] |
Table 1: Kinetics and Stability of this compound-Guanine Adducts
| Cell Line | Treatment | Adduct | Adduct Level (adducts per 10⁷ bases) | Reference |
| MDA-MB-231 | 100 μM Nitrogen Mustard for 24h | NM-G | 970 | [10] |
| MDA-MB-231 | 100 μM Nitrogen Mustard for 24h | G-NM-G | 240 | [10] |
| MDA-MB-231 | 100 μM Nitrogen Mustard for 24h | NM-FapyG | 180 | [10] |
| MDA-MB-231 | 100 μM Nitrogen Mustard for 24h | FapyG-NM-G | 6.0 | [10] |
Table 2: Quantification of Nitrogen Mustard-Guanine Adducts in a Human Cancer Cell Line. (Note: While this data is for a related nitrogen mustard, it provides a quantitative insight into the levels of adduct formation).
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-guanine adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[11][12] This response aims to repair the damage, arrest the cell cycle to allow time for repair, or induce apoptosis if the damage is too extensive.
DNA Damage Response (DDR) Pathway
The DDR is initiated by sensor proteins that recognize the distorted DNA structure caused by the adducts. This leads to the activation of several key protein kinases, including Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PKcs).[4][12] These kinases then phosphorylate a cascade of downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a beacon to recruit repair proteins to the site of damage, and the tumor suppressor p53, which can induce cell cycle arrest or apoptosis.[7][11]
DNA Repair Pathways
The repair of this compound-induced DNA adducts involves multiple specialized pathways. The two most critical for handling interstrand cross-links are the Fanconi Anemia (FA) pathway and the Nucleotide Excision Repair (NER) pathway.[2][13]
The Fanconi Anemia (FA) pathway is a complex network of proteins that plays a central role in the recognition and repair of interstrand cross-links.[14][15] A key event in this pathway is the monoubiquitination of the FANCD2-FANCI protein complex, which then localizes to the site of the cross-link and orchestrates the recruitment of other repair factors.[14]
The Nucleotide Excision Repair (NER) pathway is also involved in the removal of bulky DNA adducts, including those formed by this compound.[2] This pathway involves the recognition of the lesion, excision of the damaged DNA segment, and synthesis of a new, undamaged strand.
There is significant crosstalk between the FA and NER pathways, and they often work in concert to efficiently repair interstrand cross-links.[13] Cells deficient in either of these pathways exhibit increased sensitivity to this compound.[2]
Experimental Protocols
The study of this compound-DNA interactions relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound-Guanine Adduct Standards
The synthesis of authentic standards is crucial for the accurate identification and quantification of adducts in biological samples.
Protocol for N-[2-[cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]amine (Cys-NOR-N7G) Synthesis: [16]
-
React N-(2-chloroethyl)-N-[2-(guan-7-yl)ethyl]amine (N7G-NOR-Cl) with Boc-Cys-OH in DMSO at 37°C for 72 hours.
-
Isolate the insoluble product by filtration.
-
Purify the product by semi-preparative HPLC on a Supelcosil LC-18-DB column.
-
Elute with a linear gradient of acetonitrile (B52724) in 20 mM ammonium (B1175870) acetate, pH 4.9.
-
Remove the Boc protecting group by incubation with 50% TFA at room temperature for 45 minutes.
-
Purify the deprotected Cys-NOR-N7G using the same HPLC method.
Analysis of this compound-Guanine Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts.
Sample Preparation and DNA Hydrolysis: [10][17]
-
Isolate DNA from cells or tissues using a commercial kit (e.g., Qiagen blood and cell culture DNA kit).
-
Determine DNA concentration using UV spectrophotometry.
-
For adduct quantification, spike the DNA sample with a known amount of an isotopically labeled internal standard.
-
Perform enzymatic hydrolysis of the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Alternatively, for the release of adducted bases, perform neutral thermal hydrolysis.
-
Remove enzymes by filtration (e.g., using a 10 kDa cutoff filter).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.12 ml/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific adducts.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each adduct and the internal standard. For example, for OzVal-FTH (a hemoglobin adduct used as a biomarker for PM exposure), transitions of m/z 602.2 → 563.2 and 602.2 → 460.2 are used.[18]
-
Calibrant: Use a constantly infused calibrant for accurate mass measurement.
-
Characterization of Adducts by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of novel DNA adducts.[9][19]
General Considerations for NMR Sample Preparation: [20]
-
A relatively large amount of purified adduct is required (several milligrams for proton NMR, ~20 mg for carbon NMR).
-
Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform (B151607) or DMSO) to a depth of approximately 4 cm in the NMR tube.
-
Filter the sample through a small cotton wool plug in a Pasteur pipette to remove any particulate matter.
-
Place the NMR tube in a spinner and use a depth gauge to ensure correct positioning within the spectrometer.
-
Acquire one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
The chemical shifts and coupling constants provide detailed information about the covalent structure of the adduct, confirming the site of attachment and any structural changes to the guanine base.
Conclusion
The interaction of this compound with the N-7 position of guanine is a critical event in its mechanism of anticancer activity. The formation of monofunctional adducts and, more importantly, interstrand cross-links, leads to significant DNA damage that activates complex cellular response pathways. Understanding the chemistry of this interaction, the kinetics of adduct formation, and the cellular mechanisms for their repair is essential for the development of more effective and less toxic cancer chemotherapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these processes and to develop novel therapeutic strategies that exploit the vulnerabilities of cancer cells to DNA damaging agents.
References
- 1. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and excision of ring-opened this compound-deoxyguanine adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Formation of a this compound-nucleotide adduct that is not by alkylation at the N7 position of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA guanine-guanine crosslinking sequence specificity of isothis compound, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "DNA Damage Signaling in the Cellular Responses to Mustard Vesicants" by Yi-Hua Jan, Diane E. Heck et al. [touroscholar.touro.edu]
- 12. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk between the nucleotide excision repair and Fanconi anemia/BRCA pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Fanconi anaemia pathway: new players and new functions [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
From Serendipitous Discovery to Targeted Therapy: A Technical Guide to Phosphoramide Mustard
An In-depth Exploration of the Discovery, History, and Core Methodologies in the Study of a Pivotal Cyclophosphamide (B585) Metabolite
Introduction
Phosphoramide (B1221513) mustard (PM) stands as a cornerstone in our understanding of alkylating agent chemotherapy. As the principal active metabolite of the widely used anticancer drug cyclophosphoramide, its discovery and subsequent investigation have been pivotal in elucidating the mechanism of action of this important class of therapeutics. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to phosphoramide mustard, tailored for researchers, scientists, and drug development professionals.
Historical Perspective: The Unraveling of a Prodrug's Secret
The journey to understanding this compound is a story of serendipity and meticulous scientific investigation. Cyclophosphamide was first synthesized in the 1950s with the rationale that cancer cells, believed to have high phosphamidase activity, would selectively cleave the non-toxic prodrug into its active, cytotoxic form.[1][2] While this initial hypothesis of phosphamidase activation proved to be incorrect, the clinical efficacy of cyclophosphamide was undeniable.[1]
It was later discovered that cyclophosphamide undergoes a complex metabolic activation process, primarily in the liver, to generate its cytotoxic effects.[3] The true active metabolite, this compound, was actually synthesized and reported by Friedman and Seligman in 1954, even before the discovery of cyclophosphamide itself.[1][4] Subsequent research in the 1970s provided definitive evidence for the role of aldophosphamide (B1666838) as a key intermediate in cyclophosphamide metabolism, which then breaks down to form this compound and acrolein.[5] This understanding shifted the focus of research towards the direct investigation of this compound's biological activities and its interactions with cellular macromolecules.
Metabolic Activation of Cyclophosphamide
Cyclophosphamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects. This multi-step process, primarily occurring in the liver, is initiated by the cytochrome P450 (CYP) enzyme system.
The metabolic cascade begins with the hydroxylation of cyclophosphamide by CYP isoforms, predominantly CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[3] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is then transported to cells where it undergoes β-elimination to yield the two key metabolites: the therapeutically active this compound and the toxic byproduct, acrolein.[3][6] Aldophosphamide can also be detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyphosphamide.[3]
Quantitative Data
Cytotoxic Activity
The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HTB-26 | Breast Cancer | 10 - 50 | [7] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [7] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [7] |
| MV4-11 | Human Leukemia | High Activity | [8] |
| A549 | Human Lung Carcinoma | High Activity | [8] |
| MCF-7 | Breast Cancer | High Activity | [8] |
| HCT116 | Colon Cancer | High Activity | [8] |
Note: "High Activity" indicates that the source reported significant cytotoxicity without providing a specific IC50 value.
Pharmacokinetic Parameters
Pharmacokinetic studies in preclinical models have been crucial for understanding the absorption, distribution, metabolism, and excretion of this compound.
| Species | Dose | Route | T½ (half-life) | Clearance | Citation |
| Rat | Equimolar to CPA | IV | 15.1 min | - | [9] |
| Mouse | 100 mg/kg | IV | ~2 min (α-phase) | 8.44 L/h/kg | [10] |
| Dog | 10 mg/kg | IV | 0.99 h (β-phase) | 1.01 L/h/kg | [10] |
| Monkey | - | IV | 4.2 h | 1.65 L/h/kg | [10] |
| Human (projected) | 30 mg/m² | IV | 1 h 45 min | 39.5 L/h | [10] |
Experimental Protocols
Synthesis of this compound (Cyclohexylammonium Salt)
The synthesis of a stable salt form of this compound is often necessary for experimental use due to the instability of the free form.
Materials:
-
N,N-bis(2-chloroethyl)phosphoramidic dichloride
-
Benzyl (B1604629) alcohol
-
Ammonia
-
Palladium on carbon (Pd/C) catalyst
-
Solvents (e.g., anhydrous diethyl ether, ethanol)
Procedure:
-
Step 1: Synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic acid phenylmethyl ester.
-
React N,N-bis(2-chloroethyl)phosphoramidic dichloride with benzyl alcohol and ammonia. The reaction conditions (temperature, time, and stoichiometry) need to be carefully controlled.
-
-
Step 2: Catalytic Hydrogenation.
-
The resulting benzyl ester is subjected to catalytic hydrogenation using a palladium on carbon catalyst to remove the benzyl protecting group. This step yields the free this compound.
-
-
Step 3: Salt Formation.
-
The free this compound is then treated with cyclohexylamine to form the more stable cyclohexylammonium salt. The salt can be precipitated from a suitable solvent and collected by filtration.
-
Extraction of this compound from Human Plasma
A common method for extracting this compound from plasma involves solid-phase extraction (SPE).
Materials:
-
Human plasma sample
-
Internal standard (e.g., deuterated this compound)
-
0.7 M Sodium Chloride
-
Diethyldithiocarbamate (DDTC) for derivatization
-
SPE cartridge (e.g., C8)
-
HPLC system with UV or mass spectrometric detection
Procedure:
-
Sample Pre-treatment:
-
To a 500 µL plasma sample, add the internal standard.
-
Derivatize the this compound by adding DDTC and incubating at 70°C for 10 minutes.[3]
-
-
Extraction:
-
Add acetonitrile and 0.7 M sodium chloride to the sample to precipitate proteins and facilitate phase separation.[3]
-
Centrifuge the sample and collect the acetonitrile (upper) layer.
-
-
Solid-Phase Extraction (Optional but recommended for cleaner samples):
-
Condition a C8 SPE cartridge with methanol (B129727) followed by water.
-
Load the acetonitrile extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the this compound derivative with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analyze the sample using an HPLC system coupled with a UV detector (at 276 nm for the DDTC derivative) or a mass spectrometer.[3]
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well microplate
-
Complete cell culture medium
-
This compound solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Addition:
-
Solubilization:
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11][12]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.
-
Detection of DNA Adducts using ³²P-Postlabeling
The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.
Materials:
-
DNA sample isolated from cells or tissues treated with this compound
-
Micrococcal nuclease and spleen phosphodiesterase
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion:
-
Adduct Enrichment (Optional):
-
Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.[14]
-
-
³²P-Labeling:
-
Chromatographic Separation:
-
Detection and Quantification:
Mechanism of Action: DNA Alkylation and the Cellular Response
The cytotoxic effect of this compound is primarily due to its ability to act as a bifunctional alkylating agent.[3] It covalently binds to the N7 position of guanine (B1146940) bases in the DNA, leading to the formation of DNA monoadducts and, more importantly, interstrand and intrastrand cross-links.[3][17][18] These cross-links physically obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6]
The formation of these DNA adducts activates a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damaged DNA and maintain genomic integrity.
Key sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), recognize the DNA lesions and initiate a signaling cascade. This leads to the activation of downstream checkpoint kinases (e.g., CHK1 and CHK2), which in turn orchestrate a cellular response that includes cell cycle arrest, to allow time for DNA repair, and the recruitment of DNA repair machinery. If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.
Conclusion
The discovery of this compound as the active metabolite of cyclophosphamide marked a significant milestone in cancer chemotherapy. From its serendipitous beginnings to the detailed elucidation of its metabolic activation, mechanism of action, and the cellular responses it elicits, the study of this compound continues to provide valuable insights for the development of more effective and less toxic anticancer agents. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the multifaceted biology of this important molecule and its role in cancer therapy.
References
- 1. Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]
- 2. iwmf.com [iwmf.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. Cyclophosphamide (NSC-26271)-related phosphoramide mustards- recent advances and historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cell lines ic50: Topics by Science.gov [science.gov]
- 9. Brain and plasma pharmacokinetics and anticancer activities of cyclophosphamide and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative preclinical toxicology and pharmacology of isothis compound, the active metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchhub.com [researchhub.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Use of Phosphoramide Mustard in In Vivo Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard is the active cytotoxic metabolite of the widely used anticancer drug cyclophosphamide (B585). As a potent DNA alkylating agent, it plays a crucial role in the therapeutic effects of its parent compound. Understanding its efficacy and mechanism of action in preclinical animal models is vital for the development of novel cancer therapies and for optimizing existing treatment regimens. These application notes provide detailed protocols for the use of phosphoramide mustard in in vivo animal cancer models, guidance on data interpretation, and an overview of its mechanism of action.
This compound exerts its anticancer activity by covalently binding to DNA, primarily at the N-7 position of guanine (B1146940) residues. This interaction leads to the formation of DNA adducts, including mono-adducts and interstrand cross-links.[1] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The free form of this compound can be unstable, and for research purposes, the more stable salt form, this compound cyclohexylamine (B46788) salt, is often considered while retaining the same biological activity.[2]
Mechanism of Action: DNA Alkylation and Damage Response
The primary mechanism of action of this compound involves the alkylation of DNA, leading to the formation of DNA adducts and subsequent activation of DNA damage response (DDR) pathways. This process ultimately results in cancer cell death.
Caption: Mechanism of action of this compound.
In Vivo Efficacy Studies: Data Summary
The following tables summarize quantitative data from various in vivo studies investigating the antitumor activity of this compound and its derivatives in different animal cancer models.
Table 1: Antitumor Activity of this compound in a Rat Walker 256 Carcinosarcoma Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 2.1 | Intraperitoneal (i.p.) | Daily for 5 days | - | [2] |
| This compound | 4.8 | Intraperitoneal (i.p.) | Daily for 5 days | - | [2] |
| This compound | 10.4 | Intraperitoneal (i.p.) | Daily for 5 days | - | [2] |
| This compound | 12.0 | Intraperitoneal (i.p.) | Daily for 5 days | 50 | [2] |
| This compound | 20.7 | Intraperitoneal (i.p.) | Daily for 5 days | - | [2] |
Table 2: In Vivo Antitumor Activity of Sophoridine Derivatives Bearing this compound Moiety in H22 Tumor-Bearing Mice
| Compound | Dose (mg/kg) | Administration Route | Tumor Inhibition Rate (%) | Reference |
| 7c | 50 | - | 54.83 | [3] |
| 7e | 50 | - | 47.78 | [3] |
| 7a | 50 | - | 46.95 | [3] |
Table 3: Ovarian Toxicity of this compound (PMC) and Related Compounds in C57BL/6N Mice
| Compound | ED50 for Primordial Follicle Destruction (mg/kg) | ED50 for Primordial Follicle Destruction (mmol/kg) | Reference |
| Cyclophosphamide (CPA) | 76.9 | 0.276 | [4] |
| This compound Cyclohexylamine Salt (PMC) | 25.3 | 0.091 | [4] |
| trans-4-phenylcyclophosphamide (T4P) | 19.3 | 0.069 | [4] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model for Efficacy Studies
This protocol outlines the general procedure for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Caption: Workflow for a general xenograft model.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female athymic nude mice (6-8 weeks old)
-
This compound (or its stable salt form)
-
Vehicle for this compound (e.g., sterile saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in a humidified incubator at 37°C and 5% CO2. Ensure cells are in an exponential growth phase before implantation.
-
Cell Preparation: On the day of implantation, harvest the cells using trypsin-EDTA, wash them with sterile PBS, and resuspend the cell pellet in either sterile PBS or a PBS/Matrigel mixture at a concentration of approximately 1 x 10^7 cells/mL.
-
Xenograft Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Prepare this compound in the appropriate vehicle at the desired concentrations. Administer the drug or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule.
-
Continued Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and, if required, process the tumors for further analysis such as histopathology, immunohistochemistry, or Western blotting.
Protocol 2: In Vivo Toxicity Assessment
This protocol describes a general procedure for assessing the in vivo toxicity of this compound.
Materials:
-
Healthy mice (e.g., C57BL/6N, 10-12 weeks old)
-
This compound
-
Vehicle (e.g., sesame oil or sterile saline)
-
Sterile syringes and needles
-
Equipment for blood collection and organ harvesting
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer this compound intraperitoneally at various doses. A vehicle control group should be included. For example, doses equimolar to 0, 25, 75, 200, or 500 mg/kg of cyclophosphamide can be used.[4]
-
Observation: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, and body weight.
-
Endpoint Collection: After a predetermined period (e.g., 3 days), euthanize the animals.[4]
-
Analysis:
-
Collect blood for hematological and serum chemistry analysis.
-
Harvest major organs (e.g., liver, spleen, kidneys, heart, lungs).
-
Measure the wet weight of the organs.
-
Fix the organs in formalin for histopathological examination.
-
Conclusion
This compound is a critical tool for in vivo cancer research. The protocols and data presented here provide a framework for designing and conducting preclinical studies to evaluate its antitumor efficacy and toxicity. Adherence to detailed and standardized protocols is essential for obtaining reproducible and reliable data, which is fundamental for the successful translation of preclinical findings into clinical applications. Researchers should adapt these general protocols to their specific cancer models and research questions, ensuring all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound is responsible for the ovarian toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Phosphoramide Mustard-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is the active cytotoxic metabolite of the widely used anticancer agent cyclophosphamide (B585). It exerts its therapeutic effect by inducing DNA cross-links, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, the development of resistance to PM is a significant clinical challenge, limiting its efficacy. The generation of PM-resistant cancer cell lines in vitro is a critical tool for studying the molecular mechanisms underlying this resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
These application notes provide detailed protocols for the development and characterization of phosphoramide mustard-resistant cell lines. Additionally, they describe key signaling pathways implicated in PM resistance, offering a framework for further investigation into novel drug targets.
I. Development of this compound-Resistant Cell Lines
The establishment of drug-resistant cell lines is typically achieved through continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the selective drug.[1] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Protocol 1: Establishing PM-Resistant Cell Lines
This protocol outlines a stepwise method for generating PM-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (PM) stock solution (in an appropriate solvent, e.g., DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of PM concentrations.
-
After a fixed incubation period (e.g., 48-72 hours), assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of PM that reduces cell viability by 50%.[2]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask until they reach 70-80% confluency.
-
Treat the cells with PM at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%) of the parental cell line.[1]
-
Incubate for 24-48 hours.
-
-
Recovery and Dose Escalation:
-
Remove the PM-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Allow the cells to recover and proliferate. This may take several days to weeks, and a significant portion of the cells may die.
-
Once the surviving cells reach 70-80% confluency, passage them.
-
At this point, a portion of the cells can be cryopreserved as a record of this stage of resistance development.
-
Treat the remaining cells with a 1.5- to 2-fold higher concentration of PM.[1]
-
Repeat this cycle of treatment, recovery, and dose escalation. The development process can take from 3 to 18 months.[3][4]
-
-
Maintenance of Resistant Cell Lines:
-
Once a cell line is established that can proliferate in a significantly higher concentration of PM (e.g., 5- to 10-fold the initial IC50), it is considered resistant.
-
The resistant phenotype should be maintained by continuous culture in the presence of the selective PM concentration or by intermittent "pulsing" with the drug.[3]
-
-
Characterization of the Resistant Phenotype:
-
Regularly determine the IC50 of the resistant cell line and compare it to the parental line to quantify the degree of resistance (Resistance Index or Fold Resistance).
-
The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[5]
-
Analyze changes in gene and protein expression related to known resistance mechanisms.
-
II. Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data that could be obtained when comparing a parental (sensitive) cell line to a newly developed this compound-resistant subline.
Table 1: Drug Sensitivity Profile
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | 1.7[6] | 1.0 |
| PM-Resistant | 17.0 | 10.0 |
Table 2: Gene Expression Profile of Key Resistance Markers
| Gene | Fold Change in Expression (Resistant vs. Parental) | Putative Role in Resistance |
| ALDH1A1 | 5.2 | Detoxification of cyclophosphamide/PM[3][7] |
| GSTP1 | 4.1 | Detoxification via glutathione (B108866) conjugation[8][9] |
| MGMT | 3.5 | DNA repair (direct reversal of alkylation)[10] |
| ATM | 2.8 | DNA damage signaling and repair[11] |
| BRCA1 | 2.5 | Homologous recombination repair[11] |
III. Key Signaling Pathways in this compound Resistance
Several cellular pathways contribute to the development of resistance to this compound. Understanding these pathways is crucial for identifying potential targets to overcome resistance.
A. Drug Efflux and Detoxification
A primary mechanism of resistance involves the enzymatic detoxification of PM and its precursors.
-
Aldehyde Dehydrogenase (ALDH): Elevated levels of ALDH, particularly ALDH1, can detoxify the upstream metabolite of PM, aldophosphamide, preventing the formation of the active cytotoxic agent.[1][7]
-
Glutathione S-Transferases (GSTs): Increased expression and activity of GSTs, such as GSTP1, facilitate the conjugation of glutathione to PM, leading to its inactivation and enhanced efflux from the cell.[12][13]
B. DNA Damage Response and Repair
Since PM's primary mode of action is DNA damage, upregulation of DNA repair pathways is a critical resistance mechanism.
-
Direct Reversal: O6-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from guanine, reversing the DNA damage.[10]
-
Base Excision Repair (BER): This pathway recognizes and removes damaged bases.
-
Nucleotide Excision Repair (NER): NER is involved in repairing bulky DNA adducts.[14]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways repair DNA double-strand breaks that can arise from PM-induced damage. Key proteins in these pathways include ATM, BRCA1, and RAD51.[11][15][16]
IV. Experimental Workflow
The following diagram illustrates the overall workflow for the development and characterization of this compound-resistant cell lines.
Conclusion
The development of this compound-resistant cell lines is an indispensable tool in cancer research. The protocols and information provided herein offer a comprehensive guide for establishing and characterizing these valuable in vitro models. By elucidating the molecular mechanisms of resistance, researchers can identify novel therapeutic targets and develop strategies to improve the clinical outcomes for patients treated with cyclophosphamide-based chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do glutathione-S-transferase polymorphisms influence response to intravenous cyclophosphamide therapy in idiopathic nephrotic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione-S-transferases and Chemotherapy Resistance of Hodgkin's Lymphoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. oaepublish.com [oaepublish.com]
- 11. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A proposed mechanism of resistance to cyclophosphamide and this compound in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Phosphoramide Mustard-Induced DNA Addukte mittels Massenspektrometrie: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Methoden zur Quantifizierung von durch Phosphoramid-Senf (PM) induzierten DNA-Addukten mittels Massenspektrometrie. PM ist ein aktiver Metabolit des häufig verwendeten Chemotherapeutikums Cyclophosphamid, und seine Fähigkeit, DNA-Addukte zu bilden, ist entscheidend für seine zytotoxische Wirkung.[1][2][3] Die genaue Messung dieser Addukte ist für das Verständnis des Wirkmechanismus des Medikaments, die Bewertung der DNA-Schädigung und die Entwicklung neuer Krebstherapien von entscheidender Bedeutung.
Einleitung
Phosphoramid-Senf ist ein bifunktionelles Alkylierungsmittel, das kovalente Addukte mit DNA bildet, vorwiegend an der N7-Position von Guanin.[4] Diese Addukte können zu DNA-Vernetzungen, Strangbrüchen und letztendlich zum Zelltod führen.[1][2] Die empfindlichste und spezifischste Methode zur Quantifizierung dieser Addukte ist die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).[5] Diese Technik ermöglicht die Trennung und den Nachweis spezifischer DNA-Addukte mit hoher Genauigkeit und Präzision.
Die Quantifizierung von PM-induzierten DNA-Addukten ist in verschiedenen Forschungsbereichen relevant, darunter:
-
Krebsforschung: Um die Wirksamkeit von auf Cyclophosphamid basierenden Chemotherapien zu bewerten und Resistenzmechanismen zu verstehen.
-
Toxikologie: Um die genotoxischen Wirkungen von PM und verwandten Verbindungen zu bewerten.
-
Arzneimittelentwicklung: Um neue Alkylierungsmittel mit verbesserter Spezifität und reduzierter Toxizität zu screenen und zu charakterisieren.
-
DNA-Reparaturstudien: Um die zellulären Wege zu untersuchen, die an der Reparatur von PM-induzierten DNA-Schäden beteiligt sind.[1][4]
Quantitative Datenzusammenfassung
Die nachstehenden Tabellen fassen quantitative Daten zur Bildung von Phosphoramid-Senf-induzierten DNA-Addukten in verschiedenen experimentellen Systemen zusammen.
Tabelle 1: Relative Häufigkeit von PM-induzierten DNA-Addukten in Ratten-Granulosazellen
Daten aus einer Studie, in der spontan immortalisierte Granulosazellen (SIGCs) von Ratten mit 3 oder 6 μM PM für 12, 24 oder 48 Stunden behandelt wurden. Die Adduktspiegel werden als relative Häufigkeit pro 1 x 10^5 Nukleotide ausgedrückt.[1]
| Addukt | Behandlung | 12 Stunden | 24 Stunden | 48 Stunden |
| NOR-G-OH (DA1) | 3 μM PM | Nicht nachgewiesen | Nicht nachgewiesen | Nicht nachgewiesen |
| 6 μM PM | Nicht nachgewiesen | Nachgewiesen | Nachgewiesen | |
| G-NOR-G (DA2) | 3 μM PM | Nicht nachgewiesen | Nicht nachgewiesen | Nachgewiesen |
| 6 μM PM | Nicht nachgewiesen | Nicht nachgewiesen | Nachgewiesen |
NOR-G-OH (N-[2-(N7-Guaninyl)ethyl]-N-(2-hydroxyethyl)amin) und G-NOR-G (N,N-Bis[2-(N7-guaninyl)ethyl]amin) sind die primären von PM gebildeten DNA-Addukte.[1]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die wichtigsten Experimente zur Quantifizierung von PM-induzierten DNA-Addukten.
Protokoll 1: Zellkultur und Behandlung mit Phosphoramid-Senf
-
Zellkultur: Kultivieren Sie die gewünschte Zelllinie (z. B. spontan immortalisierte Granulosazellen von Ratten) unter geeigneten Bedingungen (z. B. 37 °C, 5 % CO2) in einem geeigneten Kulturmedium, das mit fötalem Rinderserum und Antibiotika ergänzt ist.
-
Behandlung: Säen Sie die Zellen in geeigneten Kulturschalen aus und lassen Sie sie anhaften. Behandeln Sie die Zellen mit den gewünschten Konzentrationen an Phosphoramid-Senf (z. B. 3 und 6 μM) oder einem Vehikelkontrolle (z. B. DMSO) für die angegebene Dauer (z. B. 12, 24, 48 Stunden).[1]
-
Zellernte: Nach der Behandlung die Zellen ernten durch Trypsinisierung oder Abkratzen. Waschen Sie die Zellen mit eiskaltem phosphatgepuffertem Salin (PBS).
Protokoll 2: DNA-Isolierung
-
Zelllyse: Lysieren Sie die geernteten Zellen mit einem geeigneten Lysepuffer und Proteinase K, um Proteine abzubauen.
-
DNA-Extraktion: Extrahieren Sie die DNA mit einer Standardmethode wie der Phenol-Chloroform-Extraktion oder kommerziell erhältlichen DNA-Isolationskits (z. B. Qiagen).[6][7]
-
DNA-Fällung: Fällen Sie die DNA mit Isopropanol oder Ethanol.[6][7]
-
Waschen und Resuspendieren: Waschen Sie das DNA-Pellet mit 70 %igem Ethanol, um Salze zu entfernen, und trocknen Sie es an der Luft.[6][7] Resuspendieren Sie die gereinigte DNA in Wasser oder einem geeigneten Puffer.
-
Quantifizierung: Bestimmen Sie die Konzentration und Reinheit der DNA mittels UV-Spektrophotometrie.
Protokoll 3: Enzymatische Hydrolyse der DNA
-
Hydrolyse-Reaktion: Inkubieren Sie eine bekannte Menge DNA (z. B. 10–50 μg) mit einem Cocktail aus Enzymen, um die DNA in ihre einzelnen Nukleoside zu zerlegen.[1] Eine typische Enzymmischung umfasst DNase I, alkalische Phosphatase und Phosphodiesterase.
-
Inkubation: Führen Sie die Reaktion bei 37 °C für eine ausreichende Zeit durch (z. B. über Nacht), um eine vollständige Verdauung sicherzustellen.
-
Anreicherung (optional): Für Proben mit sehr geringen Adduktspiegeln kann eine Anreicherung der Addukte mittels Festphasenextraktion (SPE) oder Immunoaffinitätschromatographie erforderlich sein, um die Nachweisgrenzen zu verbessern.[5]
Protokoll 4: LC-MS/MS-Analyse
-
Chromatographische Trennung: Injizieren Sie die hydrolysierte DNA-Probe in ein LC-System, das mit einer geeigneten Umkehrphasensäule (z. B. C18) ausgestattet ist.[1]
-
Gradientenelution: Verwenden Sie einen Gradienten aus wässriger mobiler Phase (z. B. Wasser mit 0,1 % Ameisensäure) und organischer mobiler Phase (z. B. Acetonitril oder Methanol mit 0,1 % Ameisensäure), um die DNA-Addukte von den normalen Nukleosiden zu trennen.
-
Massenspektrometrische Detektion: Leiten Sie den Eluenten aus der LC-Säule in ein Tandem-Massenspektrometer, das im positiven Elektrospray-Ionisierungsmodus (ESI+) betrieben wird.[1]
-
Multiple Reaction Monitoring (MRM): Verwenden Sie den MRM-Modus zur Quantifizierung der Ziel-DNA-Addukte. Dies beinhaltet die Überwachung spezifischer Übergänge vom Vorläuferion zum Produkt-Ion für jedes Addukt und einen internen Standard.
-
Datenanalyse: Quantifizieren Sie die Menge jedes Addukts durch Vergleich der Peakfläche des Analyten mit der des internen Standards. Normalisieren Sie die Adduktspiegel auf die Menge der analysierten DNA.
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf, den Mechanismus der DNA-Adduktbildung und den Signalweg der DNA-Schadensantwort.
Abbildung 1: Experimenteller Arbeitsablauf zur Quantifizierung von PM-DNA-Addukten.
Abbildung 2: Mechanismus der Phosphoramid-Senf-induzierten DNA-Adduktbildung.
Abbildung 3: Signalweg der DNA-Schadensantwort, der durch PM-induzierte Addukte ausgelöst wird.[8]
References
- 1. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of Phosphoramide Mustard in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is a potent, biologically active metabolite of the anticancer drug cyclophosphamide (B585).[1] As a powerful alkylating agent, it exerts its cytotoxic effects by inducing DNA damage, making it a valuable tool in cancer research and drug development.[1] However, its high reactivity and toxicity necessitate strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
These application notes provide comprehensive protocols for the safe handling, storage, and use of phosphoramide mustard in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin. Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this compound.
2.1. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure:
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, back-closing chemotherapy gown should be worn over a standard lab coat.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Respiratory Protection: A NIOSH-approved N95 or higher-level respirator must be used, especially when handling the solid compound or preparing solutions.
2.2. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and dilutions, must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory.
2.3. General Handling Practices
-
Avoid creating dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Transport this compound in a sealed, labeled, and unbreakable secondary container.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties and Stability
| Parameter | Value | Reference |
| Molecular Formula | C4H11Cl2N2O2P | |
| Molecular Weight | 221.02 g/mol | |
| Solubility | ||
| PBS (pH 7.2) | 100 mg/mL (ultrasonication needed) | [2] |
| Chloroform | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
| Stability in Aqueous Solution | ||
| Half-life at pH 7.2, 37°C | 8 minutes | [4] |
| Half-life for dephosphoramidation | 105 minutes | [4] |
| Storage Stability (as solid) | ≥ 4 years at -20°C | [3] |
Table 2: Toxicological Data
| Parameter | Species | Route | Value | Reference |
| LD10 (3-day IV) | Mouse | Intravenous | 119 mg/kg (95% CI: 87-134 mg/kg) | [5][6] |
| Maximum Tolerated Dose (MTD) | Dog | Intravenous | 5 mg/kg | [5][6] |
| 50% Inhibition of Tumor Growth (subcutaneous) | Rat | Intraperitoneal | 12.0 mg/kg (daily for 5 days) | [7][8] |
Experimental Protocols
4.1. Preparation of Stock Solutions
Extreme caution must be exercised during the preparation of this compound solutions.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Protocol:
-
Pre-calculation: Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM).
-
Weighing: In a chemical fume hood, carefully weigh the required amount of solid this compound into a sterile, conical tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Mixing: Gently vortex the solution until the solid is completely dissolved.
-
Sterilization: Sterile filter the stock solution using a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store immediately at -80°C.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
MTT Assay Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., rat spontaneously immortalized granulosa cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[9]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9][10]
-
Incubation: Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
4.3. In Vivo Antitumor Activity Study in a Rat Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a rat xenograft model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
In Vivo Study Workflow
Caption: Workflow for an in vivo antitumor activity study.
Protocol:
-
Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley) and tumor model (e.g., Walker 256 carcinosarcoma).[8]
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of tumor cells into the flank of each rat.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Drug Formulation and Administration: Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., sterile PBS). Administer the drug via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 12.0 mg/kg daily for 5 days).[7][8]
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size, or if signs of excessive toxicity are observed, in accordance with IACUC guidelines.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.
Mechanism of Action: DNA Damage Response Pathway
This compound is a DNA alkylating agent that forms DNA adducts, leading to DNA double-strand breaks (DSBs).[1] This triggers the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest and DNA repair.
This compound-Induced DNA Damage Response
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
Upon induction of DSBs by this compound, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[11][12] These kinases then phosphorylate a cascade of downstream targets, including histone H2AX (forming γH2AX), which serves as a marker for DNA damage.[1] This signaling cascade leads to cell cycle arrest, providing time for DNA repair. Key proteins involved in the repair process include PARP-1 (Poly [ADP-ribose] polymerase 1) and BRCA1 (Breast Cancer gene 1).[1] If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis (programmed cell death).
Spill and Waste Management
6.1. Spill Cleanup
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Cleanup: Use a chemotherapy spill kit to clean the area. Work from the outside of the spill inwards.
-
Decontamination: Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate).
-
Waste Disposal: All cleanup materials must be disposed of as hazardous chemical waste.
6.2. Waste Disposal
-
All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, lab coats) must be disposed of in a designated, labeled hazardous waste container.
-
Follow your institution's guidelines for hazardous chemical waste disposal.
Storage
-
Solid Form: Store this compound (solid) at -20°C in a tightly sealed, labeled container, protected from light.[3]
-
Stock Solutions: Store stock solutions in single-use aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
By adhering to these protocols, researchers can safely handle and utilize this compound in their laboratory work, minimizing risks and ensuring the integrity of their experiments. Always consult your institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- 1. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative preclinical toxicology and pharmacology of isothis compound, the active metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brain and plasma pharmacokinetics and anticancer activities of cyclophosphamide and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of Phosphoramide Mustard in Studies of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is the active cytotoxic metabolite of the widely used anticancer prodrug cyclophosphamide.[1][2] Its clinical efficacy is primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] PM is a bifunctional alkylating agent that covalently binds to DNA, forming a variety of lesions, including monoadducts, DNA interstrand cross-links (ICLs), and DNA-protein cross-links (DPCs).[4][5][6] These lesions disrupt essential cellular processes like DNA replication and transcription, triggering a complex cellular response known as the DNA Damage Response (DDR).[7] The study of how cells detect, signal, and repair PM-induced DNA damage provides crucial insights into fundamental DNA repair mechanisms and offers opportunities for the development of novel cancer therapeutics and strategies to overcome drug resistance.
This document provides detailed application notes and protocols for utilizing phosphoramide mustard as a tool to investigate DNA repair pathways.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through the alkylation of DNA, primarily at the N7 position of guanine (B1146940).[6][8] This initial reaction can result in the formation of a monoadduct. Subsequently, the second chloroethyl arm of the mustard can react with another guanine base on the opposite DNA strand, leading to the formation of a highly cytotoxic interstrand cross-link.[9][10] PM can also induce the formation of DNA-protein cross-links, where a protein is covalently bound to the DNA, posing a significant challenge to the cellular repair machinery.[4][5]
The cellular response to PM-induced DNA damage involves the activation of a complex signaling network. Key sensor proteins, including the ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), are recruited to the sites of damage.[1][7][11] This initiates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a marker for DNA double-strand breaks, and checkpoint kinases that halt cell cycle progression to allow time for repair.[1][12] The repair of PM-induced lesions involves multiple DNA repair pathways, including nucleotide excision repair (NER), Fanconi anemia (FA), and homologous recombination (HR).[5][13][14]
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Exposure Time (hr) | IC50 Value (µM) | Reference |
| V79 Chinese Hamster Lung Fibroblasts | Clonogenic Assay | 3 | 77 | [15] |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | Trypan Blue Exclusion | 48 | 3-6 | [1][6] |
| CCRF-CEM (Human T-cell lymphoblast-like) | Not Specified | Not Specified | ~4.4 (1.7 µg/ml) | [16] |
Table 2: Effective Concentrations of this compound for Inducing DNA Damage and Cellular Responses
| Cell Line | Concentration (µM) | Exposure Time (hr) | Observed Effect | Reference |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 3-6 | 24-48 | Increased DNA adduct formation | [1] |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 3-6 | 24-48 | Increased expression of DDR genes and proteins | [1][15] |
| Human Fibrosarcoma Cells (HT1080) | 100 | 3 | Formation of DNA-protein cross-links | [4] |
| Postnatal Day 4 Mouse Ovaries | ≥1 | 24 | Increased γH2AX foci in oocytes | [12] |
| Postnatal Day 4 Sprague-Dawley Rat Ovaries | ≥3 | Not Specified | Increased γH2AX foci | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Trypan Blue Exclusion
This protocol is used to determine the cytotoxic effect of this compound on a cell population.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 3, 6 µM) and a vehicle control (e.g., 1% DMSO).[1] Incubate for the desired time period (e.g., 48 hours).[1]
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Staining:
-
Counting:
-
Load 10-20 µL of the cell suspension into a hemocytometer.
-
Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.[9]
-
-
Calculation:
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[9]
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks by detecting the formation of γH2AX foci.
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[15]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[15]
-
Blocking: Wash the cells again with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.[15]
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer and incubate with the cells overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[15]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.[17] Wash once more with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[15]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green or red) channels. Quantify the number of γH2AX foci per nucleus using image analysis software.
Protocol 3: Alkaline Comet Assay for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
CometAssay slides or pre-coated microscope slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Electrophoresis unit
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to obtain a single-cell suspension.
-
Embedding in Agarose: Mix the cell suspension with molten LMPA and quickly pipette onto a CometAssay slide. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[10]
-
Alkaline Unwinding: Immerse the slides in alkaline unwinding buffer for 20-40 minutes at room temperature to denature the DNA.[8]
-
Electrophoresis: Place the slides in a horizontal electrophoresis unit filled with cold alkaline electrophoresis buffer. Apply a voltage (e.g., 21V) for a set time (e.g., 30 minutes).[8] DNA fragments will migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [biotechcenter.web.illinois.edu]
- 4. revvity.com [revvity.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Phosphoramide Mustard Treatment in Xenograft Models of Human Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard is the active cytotoxic metabolite of the widely used anticancer agent cyclophosphamide (B585).[1] As a potent DNA alkylating agent, it exerts its therapeutic effects by forming cross-links with DNA, which ultimately inhibits DNA replication and transcription, leading to cancer cell death through apoptosis and/or necrosis.[1][2] This document provides detailed application notes and protocols for the use of phosphoramide mustard in preclinical xenograft models of human tumors, summarizing key data and methodologies to guide researchers in their drug development efforts.
Mechanism of Action
This compound is generated from its prodrug, cyclophosphamide, primarily through metabolic activation by cytochrome P450 enzymes in the liver.[3] The key steps involve the conversion of cyclophosphamide to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2] Aldophosphamide then spontaneously decomposes to yield this compound and acrolein.[2][4] this compound is the principal cytotoxic agent, functioning by adding alkyl groups to the N7 position of guanine (B1146940) bases in DNA, leading to the formation of DNA-DNA cross-links.[3] This extensive DNA damage triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][3]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing an indication of its in vitro potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Rat Granulosa Cells | Ovarian | 3 - 6 | [3] |
| V-79 | Chinese Hamster Lung | 1.77 | [3] |
In Vivo Efficacy of this compound in Xenograft Models
Quantitative data on the direct administration of this compound in human tumor xenograft models is limited in publicly available literature, with many studies opting to use its more stable prodrug, cyclophosphamide. However, the following data from a rat model provides evidence of its in vivo anti-tumor activity.
| Animal Model | Tumor Type | Treatment Regimen | Endpoint | Result | Citation |
| Rat | Walker 256 carcinosarcoma (subcutaneous) | 2.1-20.7 mg/kg, i.p., daily for 5 days | Tumor Growth Inhibition | 50% inhibition at 12 mg/kg | [3] |
Signaling Pathways
This compound's primary mechanism of action, DNA alkylation, triggers the DNA Damage Response (DDR) pathway. This complex signaling network is activated to sense DNA lesions, signal their presence, and promote either DNA repair or apoptosis.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. Specific parameters may need to be optimized based on the tumor model and research question.
Human Tumor Xenograft Model Workflow
Detailed Protocol: this compound Treatment in a Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture the chosen human tumor cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Preparation and Administration:
-
Caution: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a certified chemical fume hood.
-
Due to its instability in aqueous solutions, prepare this compound fresh before each administration.
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be calculated based on the desired dose and the injection volume.
-
Administer the prepared solution to the treatment group via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of the vehicle.
-
A typical dosing regimen could be daily injections for 5 consecutive days, as described in the literature.[3]
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study (e.g., when control tumors reach a specified size or after a set duration), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform further analyses as required (e.g., histology, biomarker analysis).
Conclusion
This compound demonstrates significant cytotoxic activity against cancer cells and in vivo anti-tumor efficacy. These application notes and protocols provide a foundation for researchers to design and execute preclinical studies using xenograft models to further evaluate its therapeutic potential. Careful consideration of the compound's instability and handling requirements is crucial for obtaining reliable and reproducible results. Further studies are warranted to expand the quantitative efficacy data across a broader range of human tumor xenograft models.
References
Application Notes: Measuring the IC50 of Phosphoramide Mustard in Different Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoramide (B1221513) mustard (PM) is the principal active metabolite of the widely used anticancer and immunosuppressive drug, cyclophosphamide.[1][2][3] As a bifunctional alkylating agent, PM exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the creation of DNA adducts and cross-links.[2][3][4][5] This damage obstructs DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][3] Determining the half-maximal inhibitory concentration (IC50) of PM is a critical step in preclinical drug evaluation. It provides a quantitative measure of the drug's potency and allows for a comparison of sensitivity across various cancer cell lines, offering insights into potential therapeutic efficacy and mechanisms of resistance.
Principle of the Assay
The IC50 value is determined by assessing cell viability across a range of drug concentrations. A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay quantifies the metabolic activity of living cells.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[6][7][8] The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8][9]
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the IC50 of phosphoramide mustard on adherent cancer cell lines.
Materials and Reagents
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette and sterile tips
-
Sterile serological pipettes
-
Hemocytometer or automated cell counter
Reagents:
-
Selected cancer cell lines (e.g., HT-1080, MCF-7, A549)
-
This compound (PM) cyclohexanamine salt (stable form)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Trypan Blue solution
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per 100 µL per well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., a 2-fold dilution series from 100 µM to 0.78 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective drug concentrations. For 'untreated control' wells, add medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).[1][10]
Day 4: Cell Viability Measurement (MTT Assay)
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.[6]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[11]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[8]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to reduce background noise.[8]
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the 'blank' wells from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the drug concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
Data Presentation
The following table presents representative IC50 values for this compound in various cell lines as found in the literature. Note that values can vary based on experimental conditions such as exposure time and the specific assay used.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| HT1080 | Fibrosarcoma | - | Cytotoxic in a concentration-dependent manner[4][12][13] |
| Rat Granulosa Cells (SIGCs) | Ovarian | 48 | Reduced viability at 3 µM and 6 µM[1][10] |
Note: Specific IC50 values for this compound are not widely published in a comparative table format. The data reflects observed cytotoxic concentrations.
Mechanism of Action: Signaling Pathway
This compound functions as a DNA alkylating agent. It forms covalent adducts primarily at the N7 position of guanine (B1146940) residues in the DNA.[2][5] This initial monofunctional adduct can then react with another guanine on the opposite DNA strand, leading to the formation of a DNA interstrand cross-link.[2][14] These cross-links physically block the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription, which triggers the DNA damage response (DDR), leading to cell cycle arrest and ultimately apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. A structural basis for a this compound-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Phosphoramide Mustard in Studies of Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard (PM) is the principal active metabolite of the widely used anticancer agent cyclophosphamide (B585).[1][2] As a potent alkylating agent, PM exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine.[2][3] This leads to the formation of DNA monoadducts and interstrand cross-links, which ultimately block DNA replication and trigger the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[2][4][5] The clinical efficacy of cyclophosphamide, and by extension phosphoramide mustard, is often limited by the development of drug resistance. Understanding the molecular mechanisms underlying this resistance is crucial for optimizing therapeutic strategies and developing novel interventions to overcome it.
These application notes provide a comprehensive overview of the use of this compound in studying drug resistance mechanisms. We detail key experimental protocols and present quantitative data to guide researchers in this field.
Mechanisms of Action and Resistance
The primary mechanism of action of this compound involves the induction of DNA damage.[1][6] Its bifunctional nature allows it to cross-link DNA strands, a form of damage that is particularly challenging for cancer cells to repair.[2][5] The cellular response to this damage is a key determinant of cell fate.
Resistance to this compound can arise through various mechanisms, including:
-
Increased Drug Detoxification: A primary mechanism of resistance involves the glutathione (B108866) S-transferase (GST) enzyme system.[7][8] Elevated levels of glutathione (GSH) and increased GST activity lead to the conjugation and detoxification of this compound, reducing its ability to reach and damage DNA.[7][8]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as those involving Ataxia Telangiectasia Mutated (ATM) and Breast Cancer gene 1 (BRCA1), can enable cancer cells to more efficiently repair PM-induced DNA damage, thus promoting cell survival.[2]
-
Altered Drug Transport: Although less specific to this compound itself, general mechanisms of multidrug resistance, such as increased drug efflux through transporters like P-glycoprotein, can contribute to reduced intracellular concentrations of the active agent.[9]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize key quantitative data from studies investigating the effects of this compound on cancer cells.
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | Cell Viability (Trypan Blue) | ~3-6 | 48 | [4][6] |
| CCRF-CEM (Human T-cell leukemia) | Cytotoxicity | ~1.7 µg/mL* | Not Specified | [10] |
| V-79 Chinese Hamster Lung Fibroblasts | Cytotoxicity | 1.8 - 69.1 | Not Specified | [11] |
Note: 1.7 µg/mL is approximately 8.1 µM.
| Cell Line | PM Concentration (µM) | Observed Effect | Exposure Time (hours) | Reference |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 3 and 6 | Reduced cell viability | 48 | [4][6] |
| Rat Spontaneously Immortalized Granulosa Cells (SIGCs) | 3 and 6 | Increased DNA Damage Response (DDR) gene and protein expression | 24-48 | [4][6] |
| HT1080 (Human Fibrosarcoma) | 50, 100, 250, 500 | Increased DNA-protein cross-links | 3 | [12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[13][14][15]
Materials:
-
Cancer cell lines of interest (sensitive and resistant phenotypes)
-
Complete cell culture medium
-
This compound (PM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)[2]
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the medium from the wells and add 100 µL of the PM dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PM, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for DNA Damage Response Proteins
This protocol is designed to detect the expression levels of key proteins in the DNA damage response pathway, such as γH2AX, ATM, and PARP-1.[4][12][17]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-ATM, anti-PARP-1, anti-BRCA1, anti-PRKDC)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:100 to 1:1000) overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the activity of GST, a key enzyme in the detoxification of this compound.[18][19][20][21]
Materials:
-
Cell lysates
-
Assay buffer (e.g., PBS, pH 6.5)[18]
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)[18]
-
Reduced glutathione (GSH) solution (e.g., 100 mM)[18]
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing assay buffer, CDNB, and GSH. For each 1 mL of cocktail, use 980 µL of PBS, 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH.[18]
-
Add 900 µL of the reaction cocktail to each well of the 96-well plate.[18]
-
Add 100 µL of cell lysate (containing a known amount of protein) to the sample wells. Add 100 µL of assay buffer to the blank wells.[18]
-
Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at 25°C.
-
Calculate the rate of change in absorbance (ΔA340/min) in the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹). One unit of GST activity is defined as the amount of enzyme that catalyzes the conjugation of 1 µmol of CDNB with GSH per minute.
Quantification of this compound-DNA Adducts by LC-MS/MS
This protocol provides a general framework for the sensitive detection and quantification of PM-DNA adducts.[1][4][22][23][24]
Materials:
-
DNA isolated from cells treated with this compound
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with an ESI source
-
C18 reverse-phase column
-
Internal standards for PM-DNA adducts (e.g., G-NOR-G)[4]
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Isolate genomic DNA from treated and control cells using a DNA isolation kit.
-
Quantify the DNA concentration.
-
Enzymatically digest the DNA to nucleosides.
-
Add the internal standard to the digested samples.
-
Analyze the samples by LC-MS/MS. Separate the nucleosides on a C18 column using a gradient of mobile phase solvents.
-
Detect the PM-DNA adducts and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the amount of PM-DNA adducts by comparing the peak area of the analyte to that of the internal standard.
Conclusion
The study of this compound provides a valuable model for understanding the mechanisms of resistance to alkylating agents. The protocols and data presented in these application notes offer a robust framework for researchers to investigate these resistance mechanisms in various cancer models. By employing these methodologies, scientists can identify novel therapeutic targets and develop strategies to overcome drug resistance, ultimately improving the efficacy of cancer chemotherapy.
References
- 1. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Glutathione S-Transferase(GST) Activity Assay Kit [myskinrecipes.com]
- 4. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. A proposed mechanism of resistance to cyclophosphamide and this compound in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of halogen analogs of phosphoramide, isophosphoramide, and triphosphoramide mustards, the cytotoxic metabolites of cyclophosphamide, ifosfamide, and trofosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) - Elabscience® [elabscience.com]
- 20. alpco.com [alpco.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Culture of Limb Buds with Phosphoramide Mustard Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard, a key cytotoxic metabolite of the anticancer drug cyclophosphamide, is a known teratogen that can induce significant limb malformations. The in vitro culture of embryonic limb buds provides a powerful model system to study the direct effects of such compounds on developmental processes, independent of maternal metabolism. This document provides detailed protocols for the in vitro culture of mouse limb buds, exposure to phosphoramide mustard, and subsequent analysis of its effects. The included data and diagrams offer a comprehensive overview for researchers investigating teratogenic mechanisms and developing potential therapeutic interventions.
Data Presentation
Exposure of cultured mouse limb buds to this compound results in significant dose-dependent effects on various biochemical parameters. The following tables summarize the key quantitative findings from studies where limb buds were exposed to this compound for the first 20 hours of a 6-day culture period.
Table 1: Effect of this compound on Macromolecule Content in Cultured Mouse Limb Buds
| Treatment Group | DNA Content (relative to control) | RNA Content (relative to control) | Protein Content (relative to control) |
| Control | 100% | 100% | 100% |
| This compound (10 µg/mL) | ~25% | ~25% | ~50% |
| This compound (50 µg/mL) | ~25% | ~25% | ~50% |
Data synthesized from studies indicating a fourfold reduction in DNA and RNA, and a 50% reduction in protein content.[1]
Table 2: Effect of this compound on Enzyme Activity in Cultured Mouse Limb Buds
| Treatment Group | Alkaline Phosphatase Activity (relative to control) | Creatine (B1669601) Phosphokinase Activity (relative to control) |
| Control | 100% | 100% |
| This compound (10 µg/mL) | Significantly Decreased | No Significant Change |
| This compound (50 µg/mL) | Significantly Decreased | Reduced in hindlimbs |
Data synthesized from studies showing significant decreases in alkaline phosphatase activity at both concentrations and a reduction in creatine phosphokinase activity primarily at the higher concentration in hindlimbs.[1]
Experimental Protocols
Protocol 1: In Vitro Roller Bottle Culture of Mouse Limb Buds
This protocol details the procedure for isolating and culturing fore- and hindlimbs from mouse embryos.
Materials:
-
Timed-pregnant ICR mice (Day 12 of gestation)
-
Dissecting microscope
-
Sterile dissecting instruments (forceps, scissors)
-
Hanks' Balanced Salt Solution (HBSS), sterile, cold
-
Culture medium: BGJb medium supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin)
-
Roller bottles
-
Roller apparatus incubator (37°C, 5% CO₂)
-
70% ethanol
Procedure:
-
Animal Preparation: Humanely euthanize the pregnant mouse on day 12 of gestation. Sterilize the abdominal area with 70% ethanol.
-
Embryo Dissection: Aseptically dissect the uterine horns and transfer them to a sterile petri dish containing cold HBSS.
-
Limb Bud Excision: Under a dissecting microscope, carefully remove the embryos from the uterine horns. Isolate the fore- and hindlimb buds by making a clean cut at the base of the limb bud.
-
Washing: Transfer the excised limb buds to a fresh petri dish with cold HBSS to wash away any excess tissue.
-
Culture Setup: Place 4-6 limb buds into each roller bottle containing 1-2 mL of pre-warmed culture medium.
-
Incubation: Place the roller bottles in a roller apparatus within an incubator set at 37°C and 5% CO₂. Rotate the bottles at a slow speed (e.g., 10-12 revolutions per hour).
-
Culture Maintenance: The limb buds can be cultured for up to 6 days. Change the culture medium every 48 hours.
Protocol 2: this compound Exposure
This protocol describes the preparation and application of this compound to the limb bud cultures.
Materials:
-
This compound
-
Sterile solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Culture medium (as described in Protocol 1)
-
Cultured limb buds in roller bottles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a high concentration. Safety Precaution: this compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Working Solution Preparation: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed culture medium to the final desired concentrations (e.g., 10 µg/mL and 50 µg/mL). Prepare a vehicle control medium containing the same concentration of the solvent.
-
Exposure: At the initiation of the limb bud culture (Day 0), replace the initial culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Exposure Duration: Culture the limb buds in the presence of this compound for the desired period, for example, 20 hours.[1]
-
Wash and Continue Culture: After the exposure period, carefully remove the medium containing this compound and wash the limb buds twice with fresh, pre-warmed culture medium.
-
Continued Culture: Add fresh culture medium without this compound to the roller bottles and continue the culture for the remainder of the experimental period (up to 6 days).
-
Analysis: At the end of the culture period, the limb buds can be harvested for various analyses, including morphological assessment, histology, and the biochemical assays mentioned in the data tables.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro limb bud culture and this compound exposure experiment.
Caption: Experimental workflow for in vitro limb bud culture with this compound exposure.
Signaling Pathway of this compound-Induced Teratogenesis
This compound exerts its teratogenic effects primarily through the induction of DNA damage, which subsequently triggers a cellular stress response leading to apoptosis and inhibition of limb development.
Caption: Signaling pathway of this compound-induced DNA damage and apoptosis in limb buds.
References
High-Pressure Liquid Chromatography Methods for Phosphoramide Mustard Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of phosphoramide (B1221513) mustard (PAM), the active cytotoxic metabolite of the anticancer prodrug cyclophosphamide (B585), using high-pressure liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Phosphoramide mustard is a highly reactive alkylating agent that exerts its cytotoxic effects by cross-linking DNA. Due to its short half-life and high reactivity, direct measurement of PAM in biological matrices presents analytical challenges. This document outlines two primary approaches for the quantification of PAM exposure: direct analysis of PAM in plasma/serum and indirect analysis through the measurement of a stable hemoglobin (Hb) adduct.
Metabolic Activation of Cyclophosphamide to this compound
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to become pharmacologically active.[1][2] The activation process is initiated by cytochrome P450 enzymes (primarily CYP2B6, CYP2A6, CYP3A4, CYP3A5, CYP2C9, CYP2C18, and CYP2C19) which hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide.[1] This intermediate exists in equilibrium with its tautomer, aldophosphamide (B1666838).[3] Aldophosphamide then undergoes spontaneous β-elimination to yield the two active cytotoxic metabolites: this compound and acrolein.[3][4] A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.[3]
Caption: Metabolic pathway of cyclophosphamide activation.
Method 1: Direct Analysis of this compound in Plasma by HPLC-UV with Derivatization
This method involves the derivatization of PAM to a more stable and UV-active compound prior to analysis by reversed-phase HPLC.
Experimental Protocol
1. Sample Preparation and Derivatization [5] a. To 500 µL of plasma, add an internal standard. b. Add diethyldithiocarbamate (B1195824) (DDTC) solution. c. Incubate the mixture at 70°C for 10 minutes to form the PAM-DDTC derivative. d. Add 0.7 M sodium chloride solution. e. Extract the derivative with acetonitrile (B52724). The high salt concentration will induce phase separation. f. Collect the acetonitrile (upper) layer and evaporate to dryness. g. Reconstitute the residue in the mobile phase for HPLC injection.
2. HPLC Conditions [5]
-
Column: C8, dimensions not specified.
-
Mobile Phase: Acetonitrile-0.025 M potassium phosphate (B84403) buffer, pH 8.0 (32:68, v/v).
-
Flow Rate: Not specified.
-
Detection: UV at 276 nm.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 50 to 10,000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [5] |
| Limit of Detection (LOD) | 40 ng/mL | [5] |
| Within-day Precision (CV%) | < 11% | [5] |
| Between-day Precision (CV%) | < 11% | [5] |
| Accuracy | 100-106% | [5] |
Method 2: Indirect Analysis of this compound via a Hemoglobin Adduct using LC-MS/MS
This novel approach quantifies the accumulated blood dose of PAM by measuring its stable reaction product with hemoglobin, N-[2-(2-oxazolidonyl)ethyl]-valyl Hb (OzVal-Hb).[1][6]
Experimental Workflow
Caption: Workflow for PAM-Hb adduct analysis.
Experimental Protocol
1. Sample Preparation (Adduct FIRE Procedure™) [1][6] a. Lyse red blood cells from a whole blood sample. b. The specific details of the proprietary Adduct FIRE Procedure™ for detaching the OzVal-Hb adduct are not fully published. This procedure results in a stable analyte for quantification.
2. LC-MS/MS Conditions [1]
-
LC System: Details not specified.
-
MS System: Tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific m/z transitions for the detached OzVal analyte are not provided in the referenced literature.
Quantitative Data
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 33 pmol/g Hb | [1][6] |
| Accuracy | Within ±20% | [1][6] |
| Repeatability (CV%) | < 20% | [1][6] |
Method 3: Analysis of Carboxyethyl this compound (CEPM) by LC-MS/MS
This method is for the quantification of carboxyethyl this compound (CEPM), a metabolite of cyclophosphamide, and can be performed simultaneously with the parent drug.[7][8]
Experimental Protocol
1. Sample Preparation [7] a. Dilute plasma samples. b. Utilize online solid-phase extraction for sample cleanup and concentration.
-
Extraction Column: Cyclone MAX 0.5 mm x 50 mm, >30 µm[7].
-
Analytical Column: Gemini 3 µm C18 110A, 100 mm x 2.0 mm[7] or Chromsystems C18 reverse-phase column (50 mm × 4.6 mm, particle size 3.2 µm)[8].
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water with 2% formic acid[8].
-
Mobile Phase B: 100% acetonitrile[8].
-
Flow Rate: 1 mL/min[8].
-
MS System: API-3000 LC-MS/MS system or equivalent[7].
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
Quantitative Data
| Parameter | Cyclophosphamide | CEPM | Reference |
| Online Extraction Recovery | 76% | 72% | [7] |
| Within-day Variability (CV%) | < 3.0% | < 3.0% | [7] |
| Between-day Variability (CV%) | < 3.0% | < 3.0% | [7] |
| Accuracy | -6.9% to 5.2% | -6.9% to 5.2% | [7] |
| Linearity Range (for a similar method) | 19.53 to 10,000 ng/mL | 19.53 to 10,000 ng/mL | [8] |
| QC Accuracy (for a similar method) | 99.58% to 101.62% | 99.64% to 100.10% | [8] |
| QC Precision (CV%) (for a similar method) | 3.9% to 9.4% | 1.8% to 9.2% | [8] |
Summary and Comparison of Methods
| Feature | Method 1: Direct HPLC-UV | Method 2: Indirect LC-MS/MS (Hb Adduct) | Method 3: LC-MS/MS for CEPM |
| Analyte | This compound (derivatized) | OzVal-Hb Adduct | Carboxyethyl this compound |
| Matrix | Plasma | Whole Blood | Plasma |
| Technique | HPLC-UV | LC-MS/MS | LC-MS/MS |
| Sample Prep | Derivatization, LLE | Cell Lysis, Adduct Detachment | Online SPE |
| Sensitivity | ng/mL range | pmol/g Hb range | ng/mL range |
| Advantages | Direct measurement of the active metabolite | Measures cumulative exposure, stable analyte | High throughput, simultaneous analysis with parent drug |
| Disadvantages | PAM instability, derivatization required | Indirect measurement, proprietary procedure | Measures a metabolite, not the primary active agent |
Conclusion
The choice of analytical method for this compound depends on the specific research or clinical question. Direct measurement by HPLC-UV after derivatization provides a snapshot of the active drug concentration but requires careful sample handling due to the instability of PAM. The indirect LC-MS/MS method measuring the hemoglobin adduct offers a valuable tool for assessing cumulative exposure, which may better correlate with clinical outcomes. The LC-MS/MS method for the related metabolite CEPM provides a high-throughput option for pharmacokinetic studies of cyclophosphamide metabolism. Each method, with its detailed protocol and established quantitative parameters, serves as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. echemi.com [echemi.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple and selective determination of the cyclophosphamide metabolite this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of cyclophosphamide and carboxyethylthis compound in human plasma using online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl this compound quantification with liquid chromatography mass spectrometry in a single run human plasma samples: A rapid and sensitive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramide Mustard: A Reliable Positive Control for Genotoxicity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide (B1221513) mustard is the active metabolite of the widely used anticancer drug cyclophosphamide (B585). As a potent DNA alkylating agent, it induces various forms of genetic damage, including DNA adducts, cross-links, chromosomal aberrations, and micronuclei. This well-characterized genotoxicity makes phosphoramide mustard an ideal positive control for a range of in vitro and in vivo genotoxicity assays. Its use ensures the proper functioning of the test system and the validity of the experimental results. These application notes provide detailed protocols for utilizing this compound as a positive control in key genotoxicity studies.
Mechanism of Genotoxicity
This compound exerts its genotoxic effects primarily through the alkylation of DNA. It forms covalent adducts with DNA bases, predominantly at the N7 position of guanine.[1] This initial lesion can lead to the formation of DNA interstrand and intrastrand cross-links, which are highly cytotoxic and mutagenic.[1][2] These DNA lesions obstruct DNA replication and transcription, triggering cellular DNA damage responses.
The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) pathways. These kinases phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. A key marker of this response is the phosphorylation of the histone variant H2AX (γH2AX), which accumulates at sites of DNA double-strand breaks.[3]
Applications in Genotoxicity Testing
This compound is a suitable positive control for several standard genotoxicity assays, including:
-
Bacterial Reverse Mutation Assay (Ames Test): To assess the potential of a substance to induce gene mutations.
-
In Vitro Micronucleus Assay: To detect chromosomal damage or aneuploidy.
-
In Vitro Chromosomal Aberration Assay: To identify structural chromosomal damage.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation (reversion) to a prototrophic state (His+), allowing the bacteria to grow on a histidine-deficient medium. As this compound's parent compound, cyclophosphamide, is a well-established positive control requiring metabolic activation, the protocol below is based on its use.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535)
-
Molten top agar (B569324) (0.6% agar, 0.5% NaCl) containing a trace amount of histidine and biotin
-
Minimal glucose agar plates
-
This compound (or Cyclophosphamide as a proxy)
-
S9 fraction (for metabolic activation)
-
S9 co-factor mix (NADP, Glucose-6-Phosphate)
-
Negative control (solvent, e.g., DMSO)
-
Sterile test tubes
-
Incubator at 37°C
Protocol:
-
Preparation of Positive Control: Prepare a stock solution of cyclophosphamide in an appropriate solvent (e.g., sterile water or DMSO). A typical concentration for a positive control is in the range of 500 µ g/plate .[4]
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the co-factor mix according to the manufacturer's instructions. Keep the S9 mix on ice.
-
Assay Procedure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of an overnight culture of the S. typhimurium tester strain. b. Add 0.1 mL of the positive control solution (cyclophosphamide). For the negative control, add 0.1 mL of the solvent. c. Add 0.5 mL of the S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate (B84403) buffer (for assays without metabolic activation). d. Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. e. Gently tilt and rotate the plate to ensure an even distribution of the top agar. f. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies on the plates treated with the positive control compared to the negative control indicates a valid assay.
Quantitative Data (using Cyclophosphamide as a proxy):
| Assay Component | Condition | Concentration | Mean Revertant Colonies/Plate (± SD) | Fold Increase over Negative Control |
| Negative Control | +S9 | - | 115 ± 15 | - |
| Positive Control | +S9 | 500 µ g/plate | >1000 | >8.7 |
Data is illustrative and based on typical results for cyclophosphamide in S. typhimurium TA100 with metabolic activation. Actual results may vary between laboratories and experimental conditions.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. Chinese Hamster Ovary (CHO) cells are commonly used for this assay.
Materials:
-
CHO-K1 cell line
-
Cell culture medium (e.g., Ham's F12) with fetal bovine serum and antibiotics
-
This compound
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)
-
Microscope slides
-
Microscope
Protocol:
-
Cell Seeding: Seed CHO-K1 cells into culture vessels and incubate until they reach approximately 50-60% confluency.
-
Treatment: a. Prepare dilutions of this compound in the culture medium. Concentrations of 3 µM and 6 µM have been shown to induce DNA damage.[3] b. Remove the existing medium from the cells and add the medium containing the positive control. Include a solvent control. c. Incubate for a short exposure period (e.g., 3-6 hours).
-
Recovery and Cytokinesis Block: a. After the treatment period, wash the cells with fresh medium. b. Add fresh medium containing cytochalasin B (final concentration typically 3-6 µg/mL). c. Incubate for a period equivalent to 1.5-2 normal cell cycles (e.g., 24-28 hours for CHO cells).
-
Harvesting: a. Trypsinize and collect the cells. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a cold fixative.
-
Slide Preparation and Staining: a. Drop the fixed cell suspension onto clean microscope slides. b. Air-dry the slides. c. Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
Quantitative Data (using this compound):
| Treatment | Concentration (µM) | Exposure Time (h) | % Cells with γH2AX Foci (a surrogate for DNA damage) |
| Vehicle Control | - | 24 | ~5% |
| This compound | 6 | 24 | ~25% |
| Vehicle Control | - | 48 | ~7% |
| This compound | 3 | 48 | ~30% |
| This compound | 6 | 48 | ~45% |
Data adapted from a study on rat granulosa cells, demonstrating a dose- and time-dependent increase in a marker of DNA double-strand breaks.[3] This indicates the potential for micronucleus formation.
In Vitro Chromosomal Aberration Assay
This assay assesses the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.
Materials:
-
CHO-K1 cell line
-
Cell culture medium
-
This compound (or Cyclophosphamide as a proxy)
-
S9 fraction and co-factors (if metabolic activation is required)
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution
-
Fixative
-
Giemsa stain
-
Microscope slides
-
Microscope
Protocol:
-
Cell Culture and Treatment: a. Culture CHO-K1 cells to an appropriate density. b. Treat the cells with various concentrations of the test substance and the positive control (e.g., cyclophosphamide at 12.5 µg/mL with S9 activation) for a defined period (e.g., 3 hours).[5]
-
Recovery and Metaphase Arrest: a. Wash the cells and add fresh medium. b. Incubate for a recovery period (e.g., 18 hours). c. Add colcemid to the culture medium for the final 2-3 hours of incubation to arrest cells in metaphase.
-
Harvesting and Slide Preparation: a. Harvest the cells by trypsinization. b. Treat with a hypotonic solution. c. Fix the cells in a methanol:acetic acid fixative. d. Drop the cell suspension onto slides.
-
Staining and Analysis: a. Stain the slides with Giemsa. b. Analyze at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
Quantitative Data (using Cyclophosphamide as a proxy):
| Treatment | Concentration (µg/mL) | Metabolic Activation | % Aberrant Cells (excluding gaps) |
| Solvent Control | - | +S9 | < 5% |
| Positive Control | 12.5 | +S9 | > 20% |
Data is illustrative based on typical results for cyclophosphamide in CHO cells with S9 activation.[5] A statistically significant increase in the percentage of aberrant cells in the positive control group confirms the validity of the assay.
Data Interpretation and Quality Control
For each assay, the positive control (this compound or its proxy, cyclophosphamide) must induce a statistically significant increase in the genotoxic endpoint compared to the solvent/negative control. The magnitude of this increase should fall within the laboratory's historical positive control range to ensure the assay is performing as expected. A valid positive control response confirms the sensitivity of the test system and its ability to detect genotoxic agents.
Conclusion
This compound is a robust and reliable positive control for a variety of genotoxicity assays. Its well-understood mechanism of action, involving direct DNA alkylation and the induction of DNA cross-links, ensures a consistent and measurable genotoxic response. The protocols and data presented here provide a framework for the effective use of this compound to validate genotoxicity studies, contributing to the overall quality and reliability of safety assessments for new chemical entities and pharmaceuticals.
References
- 1. Amelioration of the cyclophosphamide induced genotoxic damage in mice by the ethanolic extract of Equisetum arvense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinventing the Ames Test as a Quantitative Lab That Connects Classical and Molecular Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aniara.com [aniara.com]
- 5. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Investigating the Teratogenic Effects of Phosphoramide Mustard In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoramide (B1221513) mustard (PM) is the primary active and alkylating metabolite of the widely used anticancer drug, cyclophosphamide (B585).[1] While effective in chemotherapy, cyclophosphamide is a known teratogen, and its effects are largely attributed to its metabolites, including phosphoramide mustard.[1] In vitro studies are indispensable for dissecting the specific molecular and cellular mechanisms by which PM exerts its developmental toxicity. These models, ranging from embryonic cell lines to whole embryo cultures, provide a controlled environment to study dose-dependent effects, identify cellular targets, and elucidate the signaling pathways involved in teratogenesis, thereby reducing reliance on animal testing.[2][3]
The primary mechanism of PM-induced toxicity involves its function as a reactive intermediate that covalently binds to and cross-links DNA.[4][5] This action leads to the formation of DNA adducts, single-strand breaks, and ultimately, the inhibition of DNA replication, which is particularly detrimental to the rapidly dividing cells of an embryo.[6][7][8] The resulting cellular responses often include the induction of apoptosis (programmed cell death) and alterations in the expression of critical developmental genes, culminating in malformations.[9][10] These application notes provide detailed protocols for key in vitro experiments to assess the teratogenic potential of this compound.
Key Experimental Protocols
Protocol: Whole Embryo Culture and Exposure
Objective: To assess the morphological and developmental effects of this compound on whole rodent embryos during organogenesis.
Materials:
-
Time-mated pregnant rats (e.g., Sprague-Dawley, Day 10 of gestation)
-
Waymouth's 752/1 medium
-
Heat-inactivated rat serum
-
This compound (PM) stock solution in a suitable solvent (e.g., DMSO)
-
Roller bottle culture system with incubator (37°C, 5% O₂, 5% CO₂, 90% N₂)
-
Dissecting microscope and tools
Methodology:
-
On day 10 of gestation, euthanize the pregnant rat and dissect the uterus in a sterile culture hood.
-
Isolate the conceptuses and, using a dissecting microscope, carefully remove the uterine wall and Reichert's membrane, leaving the visceral yolk sac intact.
-
Prepare the culture medium consisting of 75% rat serum and 25% Waymouth's medium.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM).[11] A vehicle control group with the equivalent concentration of the solvent must be included.
-
Place 3-5 embryos into each roller bottle containing the prepared medium.
-
Incubate the bottles in the roller culture system for 24-48 hours.
-
After the culture period, retrieve the embryos and assess them under a dissecting microscope for viability (heartbeat, circulation) and morphology.
-
Score embryos for malformations (e.g., hypoplasia of the prosencephalon, limb bud defects) and measure growth parameters such as crown-rump length, number of somites, and total protein content.[7]
Protocol: Cell Viability and Cytotoxicity Assay (MTT)
Objective: To quantify the dose-dependent cytotoxicity of this compound on a relevant cell line, such as human embryonic palatal mesenchymal (HEPM) cells or mouse embryonic stem cells.[2]
Materials:
-
Embryonic cell line (e.g., HEPM, mESCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (PM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Methodology:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare fresh medium containing various concentrations of PM (e.g., 0.5 µM to 50 µM).[8] Include a vehicle control.
-
Remove the old medium and add 100 µL of the PM-containing or control medium to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.[12]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol: Apoptosis Detection by Flow Cytometry
Objective: To quantify the induction of apoptosis in embryonic cells following exposure to this compound.
Materials:
-
Cells treated with PM as described in Protocol 2.2.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Following treatment with PM for 24-48 hours, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol: Analysis of DNA Damage Response Gene Expression by RT-qPCR
Objective: To measure changes in the expression of genes involved in the DNA damage response (DDR) pathway following PM exposure.
Materials:
-
Cells treated with PM as described in Protocol 2.2.
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., ATM, PARP1, BRCA1, XRCC6) and a housekeeping gene (e.g., GAPDH, ACTB).[8]
-
Real-time PCR instrument
Methodology:
-
Extract total RNA from PM-treated and control cells according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction in triplicate for each sample and gene, including a no-template control. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green Master Mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data from in vitro studies on this compound, illustrating its dose-dependent effects on various cellular parameters.
| Assay | In Vitro Model | PM Concentration | Endpoint Measured | Result (vs. Control) | Reference |
| Cell Viability | Rat Ovarian Granulosa Cells | 3 µM (48h) | % Viable Cells | Significant Decrease | [8][12] |
| 6 µM (48h) | % Viable Cells | Significant Decrease | [8][12] | ||
| Germ Cell Number | Prepubertal Mouse Testis Culture | 1 µM (24h) | % of Control Germ Cells | ~10.3% | [13] |
| 10 µM (24h) | % of Control Germ Cells | ~7.2% | [13] | ||
| Apoptosis | Day 10 Rat Embryos | 10 µM (24h) | DNA Fragmentation | Detected | [10] |
| Growth & Development | Day 12 Mouse Limb Buds | N/A | DNA & RNA Content | Four-fold Reduction | [9] |
| N/A | Protein Content | Two-fold Reduction | [9] | ||
| Gene Expression (DDR) | Rat Ovarian Granulosa Cells | 6 µM (24h) | Atm, Parp1, Brca1 mRNA | Increased | [8] |
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vitro teratogenicity assessment of this compound.
References
- 1. Cyclophosphamide teratogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening assay for teratogens using growth inhibition of human embryonic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 4. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 5. Mechanisms of Developmental Toxicity - Scientific Frontiers in Developmental Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and this compound in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological and biochemical aspects of monofunctional this compound teratogenicity in rat embryos cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and acrolein, cytotoxic metabolites of cyclophosphamide, on mouse limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Enhancement of the embryotoxicity of acrolein, but not this compound, by glutathione depletion in rat embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. reproduction-abstracts.org [reproduction-abstracts.org]
Application Notes and Protocols for the Synthesis of Targeted Phosphoramide Mustard Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of phosphoramide (B1221513) mustard analogues designed for targeted drug delivery. Phosphoramide mustard, the active metabolite of cyclophosphamide, is a potent DNA alkylating agent.[1][2] By conjugating it to targeting moieties, its cytotoxic effects can be directed specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity. This document covers several targeting strategies, including those aimed at prostate-specific antigen (PSA), folate receptor (FR), prostate-specific membrane antigen (PSMA), and glucose transporters.
Overview of Targeting Strategies
Targeted drug delivery of this compound aims to enhance its therapeutic index by concentrating the cytotoxic payload at the tumor site. This is achieved by linking the this compound to a ligand that binds to a specific protein or receptor that is overexpressed on cancer cells.
-
Enzyme-Activated Prodrugs: This approach utilizes enzymes that are predominantly found in the tumor microenvironment to cleave a linker and release the active this compound. A key example is the use of peptide linkers that are substrates for prostate-specific antigen (PSA), an enzyme highly expressed in prostate cancer.[3][4]
-
Receptor-Mediated Targeting: This strategy involves conjugating this compound to a ligand that binds to a receptor overexpressed on the cancer cell surface. Upon binding, the conjugate is internalized through receptor-mediated endocytosis, releasing the drug inside the cell. Examples include targeting the folate receptor, which is overexpressed in various cancers like ovarian and lung cancer, and the prostate-specific membrane antigen (PSMA), a well-established target in prostate cancer.[5][6][7]
-
Transporter-Mediated Targeting: Cancer cells often exhibit increased metabolic activity and upregulate transporters for nutrients like glucose. This compound can be conjugated to glucose to facilitate its uptake via glucose transporters, which are frequently overexpressed in tumors.[8]
Signaling and Internalization Pathways
This compound Mechanism of Action
This compound exerts its cytotoxic effect by alkylating DNA, primarily at the N7 position of guanine.[1][2] This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[9]
Receptor-Mediated Endocytosis Pathways
Targeted this compound analogues enter the cell via endocytosis after binding to their specific receptors.
-
Folate Receptor (FR) Pathway: Folate-conjugated drugs bind to the folate receptor and are internalized through a process involving caveolae-mediated endocytosis.[10][11] The endosome's acidic environment facilitates the release of the drug.[10]
-
Prostate-Specific Membrane Antigen (PSMA) Pathway: PSMA-targeted conjugates are internalized primarily through clathrin-mediated endocytosis.[6][7][12] Following internalization, the conjugate is trafficked through endosomal compartments where the drug can be released.[13]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of peptide conjugates of this compound as prodrugs activated by prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and stereochemical preference of peptide 4-aminocyclophosphamide conjugates as potential prodrugs of this compound for activation by prostate-specific antigen (PSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 6. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy | MDPI [mdpi.com]
- 7. A Novel Cytoplasmic Tail MXXXL Motif Mediates the Internalization of Prostate-specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-19575--a sugar-linked isothis compound derivative exploiting transmembrane glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of endosome pH following folate receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Biorecognition and subcellular trafficking of HPMA copolymer-anti-PSMA antibody conjugates by prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the reducing potential of PSMA-containing endosomes by FRET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phosphoramide Mustard Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming phosphoramide (B1221513) mustard resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of phosphoramide mustard resistance in cancer cells?
A1: Resistance to this compound, the active metabolite of cyclophosphamide (B585), is a multifactorial phenomenon. The most well-documented mechanisms include:
-
Increased Metabolic Detoxification: Primarily mediated by aldehyde dehydrogenase (ALDH) and glutathione (B108866) S-transferase (GST) enzymes. ALDHs, particularly ALDH1A1 and ALDH3A1, oxidize aldophosphamide, a precursor to this compound, into the less toxic carboxyphosphamide.[1] GSTs conjugate glutathione to this compound, facilitating its detoxification and efflux from the cell.[2]
-
Enhanced DNA Damage Repair (DDR): this compound is a DNA alkylating agent that causes DNA cross-links.[3] Resistant cells often exhibit upregulated DNA repair pathways, such as the Fanconi Anemia and nucleotide excision repair pathways, to efficiently repair this damage and evade apoptosis.[4] Key proteins involved in this response include ATM, PARP1, and BRCA1.[3]
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cancer cell, reducing its intracellular concentration and cytotoxic effect.
Q2: How can I determine if my cancer cell line is resistant to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay, such as the MTT or MTS assay. A significantly higher IC50 value in your cell line compared to a known sensitive cell line indicates resistance. For example, a study on human ovarian cancer cell lines showed a drug-resistance ratio of 4.9 for L-phenylalanine mustard (a related nitrogen mustard) in the resistant A2780AD cell line compared to the sensitive A2780 parent line.[5]
Q3: What are the key strategies to overcome this compound resistance?
A3: Current strategies focus on targeting the mechanisms of resistance:
-
Inhibition of Metabolic Detoxification: Utilizing small molecule inhibitors of ALDH (e.g., diethylaminobenzaldehyde - DEAB) or GST (e.g., ethacrynic acid) can re-sensitize resistant cells to this compound.[6]
-
Targeting DNA Damage Repair Pathways: Combining this compound with inhibitors of key DDR proteins, such as PARP inhibitors (e.g., olaparib) or ATM inhibitors (e.g., KU60019), can prevent the repair of drug-induced DNA damage and lead to synthetic lethality.[7]
-
Combination Chemotherapy: Employing a multi-drug regimen with agents that have non-overlapping resistance mechanisms can be effective.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause & Solution:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability.
-
Troubleshooting: Optimize cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. Perform a cell titration experiment to determine the optimal number of cells per well.
-
-
Drug Dilution and Treatment Time: Inaccurate drug dilutions or inconsistent incubation times can affect results.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment. Ensure a consistent treatment duration across all plates and experiments.
-
-
MTT Assay Interference: Components in the media or the compound itself can interfere with the MTT reagent.[8][9]
-
Troubleshooting: Use phenol (B47542) red-free media. Include a "no cell" control with the highest concentration of this compound to check for direct reduction of MTT. If interference is suspected, consider an alternative viability assay like the SRB (sulforhodamine B) assay.
-
-
Incomplete Formazan (B1609692) Solubilization: Incomplete dissolution of formazan crystals in MTT assays leads to inaccurate absorbance readings.[9]
-
Troubleshooting: Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect wells for complete dissolution before reading the plate.
-
Problem 2: No significant difference in ALDH or GST activity between suspected resistant and sensitive cell lines.
Possible Cause & Solution:
-
Suboptimal Assay Conditions: Incorrect substrate concentrations or buffer pH can affect enzyme activity measurements.
-
Troubleshooting: For GST assays, ensure the concentration of CDNB (1-chloro-2,4-dinitrobenzene) is optimized. For ALDH assays, use a specific inhibitor like DEAB as a negative control to confirm that the measured activity is specific to ALDH.[2]
-
-
Alternative Resistance Mechanisms: The primary resistance mechanism in your cell line may not be elevated ALDH or GST activity.
-
Troubleshooting: Investigate other potential resistance mechanisms, such as enhanced DNA repair. Perform an alkaline elution assay or a comet assay to assess the extent of DNA damage and repair.
-
-
Low Enzyme Expression: The cell line may not express high levels of the specific ALDH or GST isozymes involved in this compound detoxification.
-
Troubleshooting: Perform western blotting or qRT-PCR to quantify the expression levels of ALDH1A1, ALDH3A1, and relevant GST isozymes.
-
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound and Related Compounds in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| A2780 (Ovarian) | L-phenylalanine mustard | ~5 µM | ~24.5 µM (in A2780AD) | 4.9 | [5] |
| 2008 (Ovarian) | L-phenylalanine mustard | ~2 µM | ~5.8 µM (in 2008DDP) | 2.9 | [5] |
| Walker 256 (Carcinosarcoma) | This compound | ED50: 12.0 mg/kg (in vivo) | N/A | N/A | [10] |
Note: Data for direct comparison of this compound IC50 values in sensitive and resistant cell lines is limited in the public domain. The provided data for L-phenylalanine mustard, a structurally related nitrogen mustard, illustrates the concept of fold resistance.
Table 2: ALDH and GST Activity in Sensitive vs. Resistant Cell Lines.
| Cell Line Model | Enzyme | Activity in Sensitive Cells | Activity in Resistant Cells | Fold Increase | Reference |
| Yoshida Sarcoma | GST | Lower | Higher | Not specified | [8] |
| L1210 Leukemia | ALDH | Low | High | Not specified | |
| Colon Cancer Cells (YPk2 vs. YPk2-Lm) | ALDH | 68.5% positive cells | 93.4% positive cells | ~1.4 | [11] |
| Colon Cancer Cells (YPk5 vs. YPk5-Lm) | ALDH | 54.5% positive cells | 92.0% positive cells | ~1.7 | [11] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
ALDH Activity Assay (Flow Cytometry-based)
-
Cell Preparation: Prepare a single-cell suspension of your cancer cells.
-
ALDEFLUOR™ Assay: Use a commercially available kit such as the ALDEFLUOR™ kit.[12]
-
Staining: Incubate the cells with the ALDEFLUOR™ reagent (BAAA), which is a substrate for ALDH. In the presence of ALDH, BAAA is converted to a fluorescent product (BAA) that is retained within the cells.
-
Negative Control: A parallel sample should be treated with the ALDH inhibitor DEAB to establish the baseline fluorescence.[2][13]
-
Flow Cytometry: Analyze the cells using a flow cytometer. The population of cells with high fluorescence intensity (ALDH-positive) is identified by gating based on the DEAB-treated control.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in your population.
GST Activity Assay (Spectrophotometric)
-
Cell Lysate Preparation: Prepare a cytosolic extract from your cancer cell lines.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[14]
-
Enzymatic Reaction: Add the cell lysate to the reaction mixture. The GST-catalyzed conjugation of GSH to CDNB results in a product that can be monitored by an increase in absorbance at 340 nm.[14]
-
Spectrophotometric Measurement: Measure the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the GST activity based on the rate of the reaction and the molar extinction coefficient of the product. Normalize the activity to the total protein concentration in the cell lysate.
Alkaline Elution Assay for DNA Damage
-
Cell Labeling (Optional): Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine).
-
Drug Treatment: Treat cells with this compound to induce DNA damage.
-
Cell Lysis: Lyse the cells directly on a filter, leaving the DNA trapped on the filter.
-
Alkaline Elution: Slowly pump an alkaline solution through the filter. The rate at which DNA elutes from the filter is proportional to the number of single-strand breaks.[15]
-
Fraction Collection and Quantification: Collect fractions of the eluate and quantify the amount of DNA in each fraction (e.g., by liquid scintillation counting if radiolabeled, or by fluorescence using a DNA-binding dye).
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate indicates more DNA damage.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Experimental workflow for determining IC50 using MTT assay.
Caption: Workflow for ALDH activity assay using flow cytometry.
References
- 1. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update of ALDH as a Potential Biomarker and Therapeutic Target for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Brain and plasma pharmacokinetics and anticancer activities of cyclophosphamide and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.6. Flow Cytometry Analysis and Aldehyde Dehydrogenase (ALDH1) Activity Assay [bio-protocol.org]
- 13. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphoramide Mustard Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramide (B1221513) mustard (PM) in in vivo mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for phosphoramide mustard in mice, and what are the common routes of administration?
A good starting point for dosing can be inferred from studies on its parent compound, cyclophosphamide (B585) (CPA), and direct studies with PM analogs. For instance, doses of this compound cyclohexylamine (B46788) salt (PMC) have been studied in C57BL/6N mice at doses equimolar to 25, 75, 200, or 500 mg/kg of CPA[1]. Another study in lean and obese mice used a PM dose of 25 mg/kg administered via intraperitoneal (IP) injection[2].
The most common route of administration for PM and related compounds in mice is intraperitoneal (IP) injection[1][2]. Other possible routes for compound administration in mice include subcutaneous (SC), intravenous (IV), and oral gavage[3][4][5]. However, viscous or oily adjuvants should not be given IV[3]. The choice of administration route depends on the experimental goals, the vehicle used, and the desired pharmacokinetic profile[4].
Q2: My mice are showing signs of severe toxicity (e.g., significant weight loss, lethargy). How can I adjust the dosage?
Severe toxicity is a common issue when establishing a new dosing regimen. If significant toxicity is observed, consider the following:
-
Dose Reduction: This is the most straightforward approach. Reduce the dose by 25-50% and monitor the mice closely for signs of toxicity. A dose-response study is highly recommended to identify the maximum tolerated dose (MTD).
-
Fractionation of Dose: Instead of a single high dose, consider administering the total dose in smaller, more frequent injections over a set period. This can help maintain therapeutic levels while reducing peak toxicity.
-
Change of Vehicle/Solvent: The vehicle itself can contribute to toxicity. Ensure the vehicle is well-tolerated and appropriate for the chosen route of administration. Consider factors like pH and sterility[6].
-
Route of Administration: The route of administration can significantly impact toxicity. For example, IP injections of viscous adjuvants can cause peritonitis[3]. If you are observing localized reactions, consider an alternative route like SC or IV for systemic delivery, being mindful of the compound's formulation[3].
Q3: I am not observing the expected therapeutic effect. How can I optimize the dosage for efficacy?
If the desired therapeutic effect is not achieved, several factors could be at play:
-
Insufficient Dose: The administered dose may be too low. A dose-escalation study is necessary to determine the optimal dose that balances efficacy and toxicity. In a study with novel sophoridine (B192422) derivatives bearing a this compound moiety, the tumor inhibitory effects of a high dose were superior to a low dose[7].
-
Pharmacokinetics: The bioavailability and half-life of PM can be influenced by the route of administration and the mouse strain. Consider that PM is a reactive metabolite of CPA and may have a short half-life[8]. The timing of sample collection and analysis should align with the expected peak concentration of the drug.
-
Tumor Model/Disease State: The sensitivity of different tumor cell lines or the severity of the disease model can vary. The dosage may need to be tailored to the specific model being used.
-
Metabolism: this compound is an active metabolite of cyclophosphamide, which is activated by hepatic microsomal enzymes[9]. Factors influencing liver function, such as obesity, can alter the metabolic activation and subsequent efficacy and toxicity of the parent compound and its metabolites[2].
Q4: What are the key organs to monitor for this compound-induced toxicity?
Based on studies with PM and its parent compound, cyclophosphamide, the following organs should be monitored for toxicity:
-
Ovaries: PM is known to be a potent ovarian toxicant, causing follicle destruction[1]. This can be assessed through histological analysis of the ovaries.
-
Liver and Kidneys: Cyclophosphamide has been shown to cause pathological changes in the liver and kidneys of mice, ranging from mild infiltration to necrosis, especially at higher doses and longer durations of treatment[9]. Regular monitoring of liver and kidney function through blood tests and histopathology is recommended.
-
Spleen: PM exposure has been observed to reduce spleen weight in mice[2].
-
Uterus: A significant reduction in uterine weight has been observed in mice treated with PM analogs[1].
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound and its Analogs in Mice
| Compound | Mouse Strain | Dosage | Administration Route | Observed Effects | Reference |
| This compound Cyclohexylamine Salt (PMC) | C57BL/6N | Equimolar to 25, 75, 200, 500 mg/kg CPA | IP | Ovarian toxicity, reduced uterine weight, reduction in ovarian volume at doses >75 mg/kg. ED50 for primordial follicle destruction: 25.3 mg/kg. | [1] |
| trans-4-phenylcyclophosphamide (T4P) | C57BL/6N | Equimolar to 25, 75, 200, 500 mg/kg CPA | IP | Ovarian toxicity, reduced uterine weight, reduction in ovarian volume at doses >75 mg/kg. ED50 for primordial follicle destruction: 19.3 mg/kg. | [1] |
| This compound (PM) | Wild type (lean) and KK.Cg-Ay/J (obese) | 25 mg/kg | IP | Reduced spleen weight in both groups. Reduced ovarian and hepatic weight in obese mice. Decreased primordial and primary follicle number in lean mice. | [2] |
| Sophoridine Derivatives with PM Moiety (7a, 7c, 7e) | H22 tumor-bearing mice | 30 and 50 mg/kg | Not specified | Moderate tumor suppression with low organ toxicity. High dose showed superior tumor inhibition. | [7] |
Experimental Protocols
Protocol 1: Dose-Response and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable mouse strain for your research question (e.g., C57BL/6, BALB/c). Use a sufficient number of animals per group (typically 5-10) for statistical power.
-
Dose Selection: Based on literature data, select a range of at least 3-5 doses. Include a vehicle control group.
-
Administration: Administer the selected doses of this compound via the chosen route (e.g., IP).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress. Body weight should be recorded at least three times a week.
-
Endpoint: The study can be terminated at a predetermined time point or when a specific level of toxicity (e.g., >20% body weight loss) is observed.
-
Analysis: At the end of the study, collect blood for hematology and serum chemistry analysis. Perform a complete necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause life-threatening toxicity or more than a 10-20% reduction in body weight.
Protocol 2: Efficacy Study in a Tumor Model
-
Tumor Implantation: Implant tumor cells into the appropriate site (e.g., subcutaneously, orthotopically) in immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound at doses at or below the determined MTD, following a specific treatment schedule (e.g., daily, every other day).
-
Efficacy Readouts: Measure tumor volume throughout the study. At the endpoint, excise the tumors and measure their weight.
-
Toxicity Monitoring: Continue to monitor for signs of toxicity as described in the MTD protocol.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups to determine the efficacy of the this compound dosage.
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: this compound's mechanism of inducing DNA damage.
References
- 1. This compound is responsible for the ovarian toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obesity alters this compound-induced ovarian DNA repair in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic Effects of Different Doses of Cyclophosphamide on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in phosphoramide mustard synthesis
Welcome to the technical support center for phosphoramide (B1221513) mustard synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of phosphoramide mustard and its derivatives, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this compound synthesis?
A1: The most significant factor contributing to low yields is the hydrolysis of the this compound product. The P-N bond in this compound is susceptible to cleavage in aqueous environments, and the rate of hydrolysis is highly dependent on pH and temperature. Hydrolysis is generally faster under neutral to basic conditions and at elevated temperatures.
Q2: What are the primary reagents for synthesizing this compound?
A2: The synthesis typically involves the reaction of phosphorus oxychloride (POCl₃) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt.[1] A non-nucleophilic base, such as triethylamine (B128534) (Et₃N), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]
Q3: My reaction mixture turned cloudy/formed a precipitate immediately upon adding triethylamine. Is this normal?
A3: Yes, this is expected. The precipitate is likely triethylamine hydrochloride (Et₃N·HCl), which is formed as the triethylamine neutralizes the HCl generated during the reaction between phosphorus oxychloride and bis(2-chloroethyl)amine hydrochloride.[2] This salt is typically removed by filtration at the end of the reaction.
Q4: I observe a byproduct with a vinyl group in my NMR spectrum. What could be the cause?
A4: The formation of a vinyl-containing impurity can occur through the elimination of HCl from one of the 2-chloroethyl groups. This side reaction is often promoted by strong bases or prolonged exposure to basic conditions at elevated temperatures.[2]
Q5: How can I improve the stability of the final this compound product?
A5: this compound is known to be unstable in its free acid form.[3] It is often converted to a more stable salt form for storage and handling. The cyclohexylammonium salt is a commonly used, more stable alternative.[4] This can be achieved by reacting the crude product with cyclohexylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Impure or degraded phosphorus oxychloride or bis(2-chloroethyl)amine. | 1. Use freshly distilled phosphorus oxychloride. Ensure bis(2-chloroethyl)amine hydrochloride is dry and of high purity. |
| 2. Inadequate Temperature Control: Reaction temperature is too high, leading to side reactions or decomposition. | 2. Maintain a low reaction temperature, especially during the initial addition of reagents. A temperature of -78 °C to 0 °C is often recommended for the initial steps.[2] | |
| 3. Insufficient Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. | 3. Ensure vigorous and efficient stirring throughout the reaction. | |
| Low Yield with Multiple Byproducts | 1. Hydrolysis: Presence of water in the reagents or solvent. | 1. Use anhydrous solvents (e.g., diethyl ether, methylene (B1212753) chloride) and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | 2. Carefully control the stoichiometry. A slight excess of the amine and base may be necessary, but a large excess can lead to side reactions. | |
| 3. Prolonged Reaction Time at Ambient Temperature: Increased risk of hydrolysis and other side reactions. | 3. Monitor the reaction progress by TLC or NMR and work up the reaction as soon as it is complete. Avoid unnecessarily long reaction times. | |
| Product is Difficult to Purify | 1. Formation of Emulsions During Workup: Presence of polar byproducts. | 1. Use a brine wash to break emulsions. If the product is an oil, consider purification by column chromatography on silica (B1680970) gel. |
| 2. Co-precipitation of Salts: Triethylamine hydrochloride may not be fully removed by filtration. | 2. Wash the crude product with cold, dilute acid to remove any remaining triethylamine and its salt. | |
| 3. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of the product. | 3. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method like crystallization of a stable salt. |
Experimental Protocols
Synthesis of Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate (An Intermediate)
This protocol is for a key intermediate in the synthesis of this compound derivatives and illustrates the general reaction conditions.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with bis(2-chloroethyl)amine hydrochloride (0.288 mol), dry methylene chloride (300 mL), and triethylamine (0.577 mol).
-
Reagent Addition: Phenyl phosphorodichloridate (0.288 mol) is dissolved in dry methylene chloride (73 mL) and added dropwise to the stirred suspension over 25 minutes at ambient temperature.
-
Reaction: The mixture is stirred at ambient temperature overnight.
-
Workup:
-
The precipitated triethylamine hydrochloride is removed by suction filtration.
-
The filtrate is extracted with 1 M HCl (2 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as an orange-brown oil.
-
Reported Yield: 89-92%[2]
-
Visualizations
Logical Troubleshooting Flowchart for Low Yield
References
Preventing degradation of phosphoramide mustard during experiments
Welcome to the technical support center for phosphoramide (B1221513) mustard (PM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of phosphoramide mustard during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of this compound (PM) degradation in aqueous solutions is hydrolysis. This reaction is sensitive to pH and temperature, with the rate of degradation generally increasing with higher pH and temperature.[1] The degradation process involves two main pathways depending on the pH. At a pH above the pKa of the this compound nitrogen, the degradation proceeds primarily through the formation of an unstable aziridinium (B1262131) ion.[1] Below its pKa, the main degradation pathway is the cleavage of the P-N bond.[1]
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, this compound, particularly as a solid salt like the cyclohexylammonium salt, should be stored at -20°C, where it can be stable for at least four years.[2][3] Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or at -20°C for up to one month.[4] It is also recommended to store solutions under an inert gas like nitrogen and protected from light.[3][4]
Q3: What is the half-life of this compound in a typical experimental buffer?
A3: The half-life of this compound is highly dependent on the experimental conditions. For instance, at 37°C and pH 7.2, its half-life has been reported to be as short as 8 minutes.[5] This underscores the critical need for careful planning and execution of experiments involving this compound.
Q4: Are there any substances that can stabilize this compound in solution?
A4: Yes, chloride ions have been shown to stabilize this compound.[1] The stabilization effect is linearly related to the chloride ion concentration. The mechanism involves the chloride ion reacting with the aziridinium ion intermediate to reform the parent compound.[1] Additionally, PM is significantly more stable in human plasma and solutions containing human serum albumin compared to aqueous buffers.[1]
Q5: Can I use thiol-containing compounds, like N-acetylcysteine (NAC) or mesna (B1676310), with this compound?
A5: Studies have shown that protector thiols like NAC and mesna do not significantly react with or diminish the cytotoxic effects of this compound under typical experimental conditions.[6] Thermodynamic models suggest that the reaction between this compound and these thiols is not favored in the absence of enzymatic catalysis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C for no longer than 6 months.[4] Avoid repeated freeze-thaw cycles. |
| Degradation of this compound during the experiment. | Maintain experimental conditions at a lower temperature if possible. Use buffers with a slightly acidic pH, as PM is more stable under these conditions.[1] | |
| Consider adding chloride ions to your buffer to enhance stability.[1] Minimize the time the compound spends in aqueous solution before use. | ||
| Precipitate forms in the stock solution upon thawing. | Poor solubility or degradation products. | Ensure the solvent is appropriate. This compound (cyclohexylammonium salt) is slightly soluble in chloroform (B151607) and methanol.[2][3] If using aqueous buffers, ensure the concentration is within the solubility limits. |
| Difficulty in reproducing literature results. | Differences in experimental protocols affecting stability. | Carefully review and match the pH, temperature, and buffer composition (including ion concentrations) of the cited literature. Pay close attention to the handling and storage procedures for PM. |
Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Notes | References |
| pH | More stable at acidic pH. | Degradation pathway changes around the pKa of the nitrogen atom. | [1] |
| Temperature | More stable at lower temperatures. | Hydrolysis rate is temperature-dependent. | [1] |
| Chloride Ions | Increases stability. | Stabilization is concentration-dependent. | [1] |
| Biological Matrices | More stable in plasma and serum albumin. | Compared to simple aqueous buffers. | [1] |
Table 2: Half-Life of this compound Under Specific Conditions
| pH | Temperature (°C) | Half-Life | Reference |
| 7.2 | 37 | 8 minutes | [5] |
| 7.4 | 37 | (Rapid Hydrolysis) | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area or a chemical fume hood.[7]
-
Weighing: Weigh the required amount of solid this compound (e.g., cyclohexylammonium salt) in a tared, sterile microcentrifuge tube.
-
Dissolution: Add the appropriate solvent (e.g., methanol, purged with inert gas) to the desired final concentration.[3] Vortex briefly to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into smaller volumes in sterile, cryo-resistant tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Protect from light.
Protocol 2: General Guidelines for Using this compound in Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution immediately before use.
-
Dilution: Dilute the stock solution to the final working concentration in your pre-warmed cell culture medium. It is advisable to perform this dilution just before adding it to the cells to minimize degradation in the aqueous medium.
-
Incubation: Proceed with your experimental incubation time. Be mindful of the compound's short half-life at 37°C and physiological pH. For longer experiments, consider replenishing the compound if the experimental design allows.
-
Controls: Always include appropriate vehicle controls in your experiments.
Visualizations
Caption: Degradation pathways of this compound at different pH values.
Caption: Recommended workflow for handling this compound in experiments.
References
- 1. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Detection of Phosphoramide Mustard DNA Adducts
Welcome to the technical support center for the detection of phosphoramide (B1221513) mustard (PM) DNA adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in identifying and quantifying these specific DNA modifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of DNA adducts formed by phosphoramide mustard?
A1: this compound (PM), an active metabolite of cyclophosphamide (B585), is a bifunctional alkylating agent that can form several types of DNA adducts. The major adducts include monofunctional adducts and DNA cross-links.[1] Specifically, PM reacts with the N7 position of guanine (B1146940) to form mono-adducts such as N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl] amine (NOR-G-OH) and N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl] amine (NOR-G).[1] It can also induce the formation of interstrand and intrastrand cross-links, with N,N-bis[2-(N7-guaninyl)ethyl] amine (G-NOR-G) being a significant DNA-DNA cross-link.[1][2] Additionally, PM can lead to the formation of DNA-protein cross-links (DPCs).[3]
Q2: What are the most common methods for detecting PM-DNA adducts?
A2: The most common methods for detecting PM-DNA adducts are liquid chromatography-mass spectrometry (LC-MS) based techniques and the ³²P-postlabeling assay.[4]
-
LC-MS/MS: This is currently the dominant platform for the detection and identification of various DNA adducts due to its capability for structural identification and quantification.[5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers high sensitivity and specificity.[5][6]
-
³²P-Postlabeling Assay: This is an ultrasensitive method capable of detecting very low levels of DNA adducts, in the range of 1 adduct per 10⁸ to 10¹⁰ nucleotides.[5][7][8] However, it does not provide structural information to confirm the identity of the adduct and is not inherently quantitative.[5]
Q3: Why is the detection of PM-DNA adducts challenging?
A3: The detection of PM-DNA adducts presents several challenges:
-
Low Abundance: DNA adducts are often present at very low levels in biological samples (approximately 1 adduct per 10⁸ to 10¹⁰ nucleotides), requiring highly sensitive analytical methods.[5]
-
Isobaric Interferences: In complex biological matrices, other molecules may have the same nominal mass as the adduct of interest, leading to potential false positives, especially with lower resolution mass spectrometers.[5]
-
Adduct Instability: Some adducts can be unstable and may be lost during sample preparation and analysis. For example, some formamidopyrimidine (Fapy) adducts of nitrogen mustards can be sensitive to hydrolysis conditions.[9]
-
Complex Adduct Profiles: PM can form a variety of adducts, including mono-adducts, cross-links, and DNA-protein cross-links, making a comprehensive analysis complex.[3][10][11]
-
Data Analysis: The large datasets generated by "adductomics" approaches require specialized bioinformatics tools for reliable feature finding and identification of low-abundance adducts.[5][12]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for the expected adduct. | 1. Inefficient DNA hydrolysis: Incomplete release of adducted nucleosides. 2. Adduct degradation: The adduct may be unstable under the hydrolysis or extraction conditions. 3. Poor ionization efficiency: The adduct may not ionize well under the chosen ESI conditions. 4. Insufficient sample amount: The level of adducts is below the detection limit of the instrument. | 1. Optimize enzymatic hydrolysis conditions (e.g., enzyme concentration, incubation time, temperature). Consider using a cocktail of nucleases. 2. Test different hydrolysis methods (e.g., neutral thermal hydrolysis for Fapy adducts to prevent artifactual formation).[9] 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ion modes. 4. Increase the starting amount of DNA if possible.[13] Use a more sensitive mass spectrometer or detection method. |
| High background noise or interfering peaks. | 1. Matrix effects: Co-eluting compounds from the biological sample can suppress or enhance the signal of the target analyte. 2. Contamination: Contaminants from solvents, tubes, or sample preparation steps. 3. Isobaric interferences: Other molecules with the same mass as the adduct. | 1. Improve sample cleanup using solid-phase extraction (SPE).[10] Optimize the chromatographic separation to resolve the adduct from interfering compounds. Hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase (RP) chromatography for polar adducts.[10] 2. Use high-purity solvents and reagents. Pre-wash all labware. 3. Use high-resolution mass spectrometry (HRMS) to distinguish the adduct from interferences based on accurate mass.[5] Employ tandem MS (MS/MS) or multi-stage MS (MSⁿ) for specific fragmentation patterns.[6][14] |
| Poor chromatographic peak shape. | 1. Inappropriate column chemistry or mobile phase: The chosen conditions are not suitable for the analyte's properties. 2. Column overloading: Too much sample injected. | 1. Test different LC columns (e.g., C18, HILIC).[2][10] Optimize the mobile phase composition and gradient. 2. Reduce the injection volume or sample concentration. |
³²P-Postlabeling Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low labeling efficiency. | 1. Incomplete DNA digestion: The 5'-hydroxyl group required for labeling is not available. 2. Inhibitors of T4 polynucleotide kinase (PNK): Contaminants in the DNA sample can inhibit the enzyme. 3. Degradation of [γ-³²P]ATP. | 1. Ensure complete digestion of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[8][15] 2. Further purify the DNA digest before the labeling step. 3. Use fresh, high-quality [γ-³²P]ATP. |
| High background on TLC or HPLC. | 1. Incomplete removal of normal nucleotides: Excess unlabeled normal nucleotides can be labeled and obscure the adduct spots/peaks. 2. Contamination with other radioactive species. | 1. Use an adduct enrichment step, such as nuclease P1 digestion, to remove normal nucleotides before labeling.[15] 2. Optimize the chromatographic separation (TLC or HPLC) to resolve adducts from background radioactivity.[16] |
| Difficulty in quantifying adducts. | 1. The ³²P-postlabeling assay is not inherently quantitative. 2. Variable labeling efficiency for different adducts. | 1. Use an internal standard for relative quantification. 2. For absolute quantification, an external calibration curve with a synthesized adduct standard is necessary. |
Experimental Protocols
LC-MS/MS Protocol for PM-DNA Adducts
This protocol is a generalized procedure based on common practices.[2]
-
DNA Isolation: Isolate DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation. Ensure high purity of the DNA (A260/A280 ratio of ~1.8).
-
DNA Hydrolysis:
-
Resuspend 10-50 µg of DNA in buffer.
-
Perform enzymatic hydrolysis to release the nucleosides. This is often a multi-step process using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup (Optional but Recommended):
-
Use solid-phase extraction (SPE) to remove enzymes and other interfering substances.
-
-
LC Separation:
-
Inject the sample onto an LC system. A C18 reversed-phase column is commonly used.[2]
-
Use a gradient elution with a mobile phase consisting of, for example, water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.
-
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.[14]
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis of known adducts. The transition often monitored is the loss of the deoxyribose moiety (116 Da).[14] For untargeted analysis, data-dependent or data-independent acquisition methods on a high-resolution instrument can be used.[6]
-
³²P-Postlabeling Protocol
This is a generalized protocol for the ³²P-postlabeling assay.[8][15]
-
DNA Digestion: Digest 1-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): To increase sensitivity, normal nucleotides can be dephosphorylated using nuclease P1, leaving the more resistant adducts.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Removal of Excess ³²P-ATP: Terminate the reaction and remove excess [γ-³²P]ATP, for example, by enzymatic treatment.
-
Separation and Detection: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16] Detect the adducts by autoradiography (for TLC) or with a radioisotope detector (for HPLC).
Quantitative Data Summary
| Adduct | Cell Type | Treatment | Detection Method | Adduct Level | Reference |
| NOR-G-OH (DA1) | Rat Granulosa Cells | 6 µM PM for 24h | LC/MS | Detected | [2] |
| G-NOR-G (DA2) | Rat Granulosa Cells | 3 µM PM for 48h | LC/MS | Detected | [2] |
| G-NOR-G (DA2) | Rat Granulosa Cells | 6 µM PM for 48h | LC/MS | Detected | [2] |
Visualizations
Caption: LC-MS/MS workflow for PM-DNA adduct analysis.
References
- 1. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The effect of pH on the hydrolysis and stability of phosphoramide mustard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the hydrolysis and stability of phosphoramide (B1221513) mustard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving phosphoramide mustard.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in aqueous buffer. | This compound is inherently unstable in aqueous solutions, especially at neutral to alkaline pH. At pH 7.2 and 37°C, the half-life is approximately 8 minutes[1]. | - Prepare solutions fresh immediately before use.- Work with samples on ice to slow down the degradation rate.- Consider using a more acidic buffer system, as this compound is more stable under acidic conditions[2]. |
| Inconsistent hydrolysis rates between experiments. | The hydrolysis of this compound is highly dependent on pH, temperature, and buffer composition[2]. Minor variations in these parameters can lead to significant differences in degradation rates. | - Ensure precise and consistent pH and temperature control throughout the experiment.- Use a calibrated pH meter and a temperature-controlled incubator or water bath.- Standardize the buffer system and concentration for all experiments. |
| Unexpected analytical results (e.g., unknown peaks in HPLC). | This compound hydrolyzes into several degradation products[2]. The presence of unexpected peaks may indicate the formation of these products. | - Refer to literature for known hydrolysis products of this compound, such as N-(2-chloroethyl)-N-(2-hydroxyethyl)phosphorodiamidic acid and N,N-bis-(2-hydroxyethyl)phosphorodiamidic acid[2].- Use analytical techniques like GC-MS or LC-MS/MS for identification of unknown peaks[2]. |
| Slower than expected hydrolysis in biological matrices. | This compound is significantly more stable in human plasma and 5% human serum albumin compared to aqueous buffers[2]. | - When designing experiments, account for the stabilizing effect of proteins and other components in biological fluids.- Use appropriate control experiments with simple aqueous buffers to understand the baseline stability. |
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the stability of this compound?
A1: The stability of this compound is highly pH-dependent. It is more stable in acidic conditions and hydrolyzes more rapidly at neutral and alkaline pH[2]. The rate of hydrolysis is slower under acidic conditions[2].
Q2: What is the mechanism of this compound hydrolysis at different pH values?
A2: The hydrolysis mechanism of this compound changes depending on the pH relative to the pKa of its nitrogen atom (pKa ≈ 4.9)[2][3].
-
Above its pKa (pH > 4.9): The primary pathway involves the formation of an aziridinium (B1262131) ion, which is then subject to nucleophilic attack[2].
-
Below its pKa (pH < 4.9): The predominant mechanism is the cleavage of the P-N bond[2].
Q3: What are the major hydrolysis products of this compound?
A3: At a physiological pH of 7.4, the hydrolysis of this compound follows consecutive first-order kinetics to yield monohydroxy and subsequently dihydroxy products[2]. Identified hydrolysis products include N-(2-chloroethyl)-N-(2-hydroxyethyl)phosphorodiamidic acid, N,N-bis-(2-hydroxyethyl)phosphorodiamidic acid, phosphoramidic acid, and phosphoric acid[2].
Q4: How does the presence of chloride ions affect the stability of this compound?
A4: Chloride ions have a stabilizing effect on this compound[2]. This stabilization is linearly related to the chloride ion concentration and occurs through the reformation of this compound from the aziridinium ion and chloride ions[2].
Quantitative Data Summary
The following table summarizes the kinetic data for this compound hydrolysis.
| Parameter | Value | Conditions | Reference |
| Half-life | ~8 minutes | pH 7.2, 37°C | [1] |
| pKa (nitrogen) | 4.9 | Aqueous solution | [3] |
| Kinetics | Apparent first-order | Aqueous solution | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by HPLC
This protocol outlines a general procedure for studying the hydrolysis kinetics of this compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9) using sodium phosphate (B84403) or another suitable buffer system.
-
Sample Preparation: Dissolve this compound in the respective pH buffer to a known concentration immediately before starting the experiment. Maintain the stock solution on ice.
-
Incubation: Incubate the this compound solutions in a temperature-controlled environment (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction to prevent further degradation. Quenching can be achieved by adding a strong acid (e.g., perchloric acid) and placing the sample on ice.
-
HPLC Analysis: Analyze the samples using a reversed-phase HPLC system with UV detection[4]. The mobile phase composition and gradient will need to be optimized for the specific column and instrument.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The slope of this plot will give the apparent first-order rate constant (k) for the hydrolysis at that specific pH and temperature.
Visualizations
Caption: pH-dependent hydrolysis pathways of this compound.
Caption: Experimental workflow for studying this compound stability.
References
- 1. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protonation of this compound and other phosphoramides [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound by reversed-phase ion pair high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoramide Mustard Cyclohexanamine Salt
This guide provides technical support for researchers, scientists, and drug development professionals using the more stable cyclohexanamine salt of phosphoramide (B1221513) mustard (PMC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Phosphoramide Mustard Cyclohexanamine Salt (PMC)? A1: this compound Cyclohexanamine Salt (CAS 1566-15-0) is the stable salt form of this compound.[1][2] this compound itself is the primary active, cytotoxic metabolite of the chemotherapy prodrug cyclophosphamide (B585).[1][3][4] The free form of this compound is prone to instability in aqueous solutions, making the cyclohexanamine salt the preferred compound for research applications.[1]
Q2: What is the mechanism of action of this compound? A2: this compound is a DNA alkylating agent.[3][4] Its primary mechanism involves alkylating DNA, particularly at the N-7 position of guanine (B1146940) bases.[5] This action leads to the formation of DNA monoadducts and, subsequently, DNA-DNA interstrand and intrastrand cross-links.[1][5] These cross-links inhibit DNA strand separation during replication, blocking DNA synthesis and transcription, which ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][6]
Q3: Why should I use the cyclohexanamine salt instead of free this compound? A3: The free form of this compound is highly unstable in aqueous solutions, with a reported half-life of only 8 minutes at 37°C and pH 7.2.[5] The cyclohexanamine salt provides significantly greater stability, ensuring more reliable and reproducible experimental outcomes.[1] Commercial suppliers provide the compound in this salt form, which has a shelf life of at least four years when stored properly at -20°C.[3][7]
Q4: What are the typical storage and handling conditions for PMC? A4: PMC should be stored as a solid at -20°C, protected from light.[8] Under these conditions, it is stable for at least four years.[3][7] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and stored under nitrogen.[9] It is recommended to handle the compound as a hazardous material, avoiding ingestion, inhalation, and contact with skin or eyes.[7]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution when added to cell culture media.
-
Cause: PMC has limited solubility in aqueous solutions. While some suppliers indicate solubility in water or PBS, precipitation can occur upon dilution into complex media, especially if the stock concentration is not sufficiently high.
-
Solution 1: Use DMSO for Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. One supplier notes a solubility of 100 mg/mL in PBS, which may require sonication to achieve.[8][9]
-
Solution 2: Minimize Final Solvent Concentration: When treating cells, dilute the DMSO stock directly into the media immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.5%, but ideally ≤ 0.1%).[10]
-
Solution 3: Work Quickly: Due to the inherent reactivity and potential for hydrolysis of the active mustard group, prepare working dilutions fresh for each experiment and use them promptly.
Issue 2: Inconsistent or weaker-than-expected cytotoxic effects.
-
Cause 1: Degradation of the compound. this compound is highly reactive and can hydrolyze in aqueous buffer, a process that is pH- and temperature-dependent.[11] The rate of hydrolysis is slower under acidic conditions.[11] Even when using the stable salt, the active agent can degrade once reconstituted in aqueous buffers or media.
-
Solution 1: Prepare Fresh Solutions: Always prepare working solutions from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions of PMC.
-
Cause 2: Sub-optimal treatment conditions. The cytotoxic effect is dependent on concentration and duration of exposure.
-
Solution 2: Optimize Treatment Parameters: Titrate the concentration and exposure time for your specific cell line. Published effective concentrations range from 1 µM to 6 µM with 24-48 hour exposures.[1][12]
Issue 3: High background signal or off-target effects in assays.
-
Cause: The high reactivity of the mustard group can lead to non-specific binding to proteins and other macromolecules, not just DNA.
-
Solution 1: Include Proper Controls: Always include a vehicle control (e.g., media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
-
Solution 2: Wash Cells Post-Treatment: For shorter-term exposure experiments, consider washing the cells with fresh media after the treatment period to remove any unreacted compound before proceeding with downstream assays.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration / IC₅₀ | Exposure Time | Reference |
| Rat Granulosa Cells (SIGCs) | Cell Viability | 3-6 µM (significant loss) | 48 hours | [12] |
| Murine Sarcoma (S180) | Cytotoxicity | IC₅₀: 1.01–3.65 µM | Not Specified | [13] |
| Murine Hepatoma (H22) | Cytotoxicity | IC₅₀: 1.01–3.65 µM | Not Specified | [13] |
| Human T-cell Leukemia (CCRF-CEM) | Cytotoxicity | ED₅₀: 1.7 µg/mL (~7.7 µM) | Not Specified | [14] |
Table 2: In Vivo Data and Pharmacokinetics (Rat Model)
| Parameter | Value | Dosing Regimen | Animal Model | Reference |
| 50% Tumor Growth Inhibition (ED₅₀) | 12 mg/kg | Daily intraperitoneal injection for 5 days | Walker 256 carcinosarcoma | [9] |
| Terminal Elimination Half-life (T₁/₂) | 15.1 minutes | Single intravenous injection (59.4 mg/kg) | Rat | [1][9] |
Table 3: Physicochemical and Storage Properties
| Property | Value | Reference |
| CAS Number | 1566-15-0 | [3] |
| Molecular Formula | C₄H₁₁Cl₂N₂O₂P • C₆H₁₃N | [3] |
| Molecular Weight | 320.2 g/mol | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol.[3][7] ≥50 mg/mL in H₂O.[8] | [3][7][8] |
| Storage (Solid) | -20°C, protected from light | [7][8] |
| Stability (Solid) | ≥ 4 years | [3][7] |
| Storage (Stock Sol.) | -80°C (6 months); -20°C (1 month) | [9] |
Experimental Protocols
Protocol 1: Preparation of PMC Stock Solution
-
Safety First: Handle the solid compound and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh the desired amount of this compound Cyclohexanamine Salt (FW: 320.2 g/mol ).
-
Dissolution: Dissolve the solid in high-purity, anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution; brief vortexing may be applied.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (e.g., using Trypan Blue)
-
Cell Seeding: Plate cells (e.g., rat granulosa cells) in appropriate multi-well plates and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the DMSO stock solution. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.5, 1, 3, 6 µM).[12] Ensure the final DMSO concentration is consistent across all treatments, including a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of PMC or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[12]
-
Cell Harvesting: Following incubation, collect the cells by trypsinization.
-
Staining and Counting: Mix a small volume of the cell suspension with an equal volume of Trypan blue stain. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment group relative to the total number of cells.
Protocol 3: Western Blot for DNA Damage Response (DDR) Proteins
-
Treatment and Lysis: Treat cells with PMC (e.g., 3 or 6 µM for 24-48 hours) as described above.[12] After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against DDR proteins (e.g., phospho-H2AX, ATM, PARP-1) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Phosphoramide Mustard in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of phosphoramide (B1221513) mustard (PM) in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with phosphoramide mustard, offering step-by-step guidance to mitigate these challenges.
Issue 1: Excessive Cytotoxicity in Non-Target Cells
Problem: this compound is causing high levels of cell death in control or non-cancerous cell lines, confounding the interpretation of on-target effects.
Possible Causes:
-
Concentration of PM is too high for the specific cell type.
-
Incubation time is too long, leading to overwhelming cellular damage.
-
Off-target alkylation of essential cellular macromolecules.
Suggested Solutions:
-
Optimize PM Concentration and Incubation Time:
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of PM for your specific cell line.
-
Test a range of concentrations (e.g., 0.5 µM to 10 µM) and incubation times (e.g., 24, 48, 72 hours) to find the optimal window that maximizes the effect on target cells while minimizing toxicity in non-target cells.[1]
-
-
Utilize Cytoprotective Agents:
-
Co-administer thiol-containing compounds such as N-acetylcysteine (NAC) or mesna (B1676310). These agents can help neutralize reactive intermediates without significantly diminishing the cytotoxic efficacy of PM against target cancer cells.[2]
-
A study on CCRF-CEM cells showed that a concentration of 10 µg/ml of either NAC or mesna did not alter the 1.7 µg/ml IC50 of this compound.[2]
-
Experimental Workflow for Optimizing PM Treatment with a Cytoprotective Agent:
Issue 2: High Levels of DNA Damage in Control Cells
Problem: Significant DNA damage is observed in non-target cells, indicating a lack of specificity of this compound.
Possible Causes:
-
PM is a potent DNA alkylating agent and can cause damage in any cell with accessible DNA.[1]
-
The concentration and/or duration of exposure is sufficient to overwhelm the DNA repair mechanisms of non-target cells.
Suggested Solutions:
-
Titrate PM Concentration:
-
Similar to addressing cytotoxicity, a careful titration of the PM concentration is crucial. Lower concentrations may still be effective against target cells while allowing non-target cells to repair the induced DNA damage.
-
-
Assess DNA Damage at Multiple Time Points:
-
Analyze DNA damage at earlier time points (e.g., 6, 12, 24 hours) to understand the kinetics of damage and repair in both target and non-target cells.
-
-
Employ DNA Damage Markers:
-
Use immunofluorescence to detect markers of DNA double-strand breaks, such as phosphorylated H2AX (γH2AX).[1] This allows for a more sensitive detection of DNA damage than cell viability assays alone.
-
Signaling Pathway of PM-Induced DNA Damage and Repair:
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (PM) is the active metabolite of the anticancer drug cyclophosphamide (B585).[1] Its primary mechanism of action is the alkylation of DNA, where it forms covalent bonds with DNA bases, particularly the N7 position of guanine. This leads to the formation of DNA adducts and cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death.[1]
Q2: What are the main off-target effects of this compound in cell culture?
A2: The main off-target effects include:
-
Cytotoxicity in non-target cells: PM can induce cell death in healthy or non-cancerous cells.
-
Genotoxicity: It can cause DNA damage, such as single and double-strand breaks, in non-target cells.[1]
-
Induction of oxidative stress: The cellular response to PM-induced damage can lead to the production of reactive oxygen species (ROS).
-
Activation of unintended signaling pathways: Widespread DNA damage can trigger various cellular stress responses.
Q3: How can I assess the level of off-target DNA damage?
A3: Several methods can be used to assess DNA damage:
-
Comet Assay (Single Cell Gel Electrophoresis): To detect single and double-strand DNA breaks.
-
Immunofluorescence for γH2AX: To specifically visualize DNA double-strand breaks.[1]
-
Quantification of DNA Adducts: This can be achieved through techniques like mass spectrometry to directly measure the formation of PM-DNA adducts.[3][4]
Q4: Are there any known inhibitors or scavengers that can reduce the off-target effects of this compound?
A4: Yes, thiol-containing compounds like N-acetylcysteine (NAC) and mesna have been investigated.[2] They are thought to act as scavengers of reactive molecules. Importantly, studies have shown that they do not appear to compromise the cytotoxic efficacy of PM against cancer cells, making them promising candidates for protecting non-target cells.[2]
Q5: What is a typical concentration range for this compound in cell culture experiments?
A5: The effective concentration of PM can vary significantly depending on the cell line. A common starting range for in vitro studies is between 0.5 µM and 10 µM. For example, in rat granulosa cells, a reduction in cell viability was observed at concentrations of 3 µM and higher after 48 hours of exposure.[1] It is essential to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
Objective: To quantify the percentage of viable cells after treatment with this compound.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and/or cytoprotective agents for the specified duration.
-
After incubation, collect the cell culture medium (which may contain floating, dead cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected medium from step 3.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of fresh medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[1]
Data Presentation:
| PM Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 48 | 98 ± 2.1 |
| 0.5 | 48 | 95 ± 3.5 |
| 1.0 | 48 | 93 ± 2.8 |
| 3.0 | 48 | 82 ± 4.2 |
| 6.0 | 48 | 71 ± 5.1 |
| Table 1: Example data for cell viability of a hypothetical non-target cell line treated with this compound. |
Protocol 2: Detection of DNA Double-Strand Breaks by Immunofluorescence for γH2AX
Objective: To visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Paraformaldehyde (4%) in PBS for fixation
-
Triton X-100 (0.25%) in PBS for permeabilization
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with this compound as required.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.
-
Quantify the number of γH2AX foci per cell or the percentage of γH2AX-positive cells.[1]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound. Include a negative control (untreated cells).
-
Collect both adherent and floating cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.
-
Prepare a reaction mix containing the reaction buffer and the caspase-3 substrate (DEVD-pNA).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated control.[5][6]
References
- 1. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. takarabio.com [takarabio.com]
Accounting for the short half-life of phosphoramide mustard in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramide (B1221513) mustard. Given its short half-life, successful experimentation requires careful planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of phosphoramide mustard and why is it a critical factor in experimental design?
A1: this compound is highly unstable, and its half-life varies depending on the experimental conditions. This instability is a critical factor as it dictates the window of opportunity for the compound to interact with its biological targets in your experiments. Failure to account for its rapid degradation can lead to inconsistent and unreliable results.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its instability in aqueous solutions, it is recommended to prepare this compound stock solutions immediately before use. If the compound is supplied as a salt (e.g., cyclohexylammonium salt), it may exhibit greater stability as a solid. For solubilization, use a small amount of an appropriate organic solvent like chloroform (B151607) or methanol (B129727) before diluting to the final working concentration in your aqueous experimental medium. Always refer to the manufacturer's instructions for specific solubility information.
Q3: At what temperature should I conduct my experiments with this compound?
A3: Most in vitro experiments are conducted at 37°C to mimic physiological conditions. However, be aware that the half-life of this compound is significantly shorter at this temperature. At 37°C and pH 7.2, the phosphorus signal of this compound has been observed to disappear with a half-life of approximately 8 minutes.[1] Consider the trade-off between physiological relevance and compound stability for your specific experimental goals. For certain non-cell-based assays, conducting experiments at lower temperatures could prolong the compound's activity.
Q4: Can I use this compound directly in my cell culture experiments?
A4: Yes, this compound is the active metabolite of cyclophosphamide (B585) and can be used directly in cell culture. However, due to its polarity, its entry into cells may be less efficient than its precursor, 4-hydroxycyclophosphamide.[2] When designing your experiment, ensure that the incubation time is sufficient for the compound to enter the cells and exert its effect before significant degradation occurs.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of this compound
Possible Cause 1: Degradation of the compound before or during the experiment.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare this compound solutions immediately before adding them to your experimental system. Do not store aqueous solutions.
-
Minimize Incubation Time: If possible, shorten the incubation time to be within the effective window of the compound's half-life.
-
Temperature Control: For biochemical assays, consider performing initial experiments at a lower temperature (e.g., room temperature or 4°C) to assess if compound stability is the issue.
-
pH Monitoring: Ensure the pH of your experimental buffer is maintained, as pH can influence the stability of this compound.
-
Possible Cause 2: Suboptimal concentration.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line or system. Effective concentrations in published studies range from 3 µM to 6 µM for inducing DNA damage responses in rat granulosa cells.[3][4]
-
Positive Control: Include a positive control for DNA damage to ensure your assay is working correctly.
-
Issue 2: High Variability Between Replicate Experiments
Possible Cause 1: Inconsistent timing in experimental procedures.
-
Troubleshooting Steps:
-
Standardized Workflow: Develop and strictly adhere to a standardized workflow for preparing and adding this compound to all samples. Even minor delays can lead to significant differences in the active concentration.
-
Staggered Processing: If you have a large number of samples, process them in smaller, manageable batches to ensure consistent timing for each replicate.
-
Possible Cause 2: Incomplete solubilization of the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Ensure the compound is fully dissolved in the initial solvent before further dilution.
-
Sonication: Gentle sonication may aid in the dissolution of the compound.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental environment. The following tables summarize key quantitative data regarding its half-life.
Table 1: In Vitro Half-Life of this compound
| Condition | Half-Life | Reference |
| pH 7.2, 37°C (disappearance of phosphorus signal) | 8 minutes | [1] |
| pH 7.2, 37°C (appearance of inorganic phosphate) | 105 minutes | [1] |
| Formation of guanosine-PM adduct (pH 7.4, 37°C) | 3.1 hours | [5] |
| Stability of guanosine-PM adduct | ~2-3 hours | [3] |
Table 2: In Vivo Half-Life of this compound
| Species | Route of Administration | Half-Life | Reference | |---|---|---| | Rat | Intravenous | 15.1 minutes (terminal elimination) |[4] | | Human | Intravenous (from Cyclophosphamide) | 8.68 hours (longer phase of biphasic decline) | |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Materials: this compound (solid), appropriate solvent (e.g., chloroform or methanol), and experimental buffer/medium.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound in a fume hood. c. Dissolve the solid in a minimal amount of the recommended organic solvent. Ensure complete dissolution. d. Immediately before use, dilute the stock solution to the final working concentration in your pre-warmed experimental buffer or medium. e. Mix thoroughly by gentle inversion or pipetting. f. Add the working solution to your experimental system without delay.
Protocol 2: In Vitro Cell Treatment with this compound
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Prepare the this compound working solution as described in Protocol 1.
-
Treatment: a. Remove the existing cell culture medium. b. Add the medium containing the desired concentration of this compound to the cells. c. Incubate for the specified period (e.g., 3 hours for DNA cross-linking studies).
-
Post-Treatment Processing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining compound and proceed with your downstream analysis (e.g., DNA adduct analysis, Western blotting for DNA damage response proteins).
Visualizations
Caption: Workflow for handling unstable this compound in experiments.
Caption: Fanconi Anemia/BRCA pathway activation by this compound.
References
- 1. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between Fanconi anemia and homologous recombination pathways in genome integrity | The EMBO Journal [link.springer.com]
- 3. Frontiers | Fanconi Anemia Pathway: Mechanisms of Breast Cancer Predisposition Development and Potential Therapeutic Targets [frontiersin.org]
- 4. The Fanconi anemia/BRCA pathway is involved in DNA interstrand cross-link repair of adriamycin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methods to enhance the solubility of phosphoramide mustard for in vitro assays
Welcome to the Technical Support Center for Phosphoramide (B1221513) Mustard. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address challenges related to the solubility and handling of phosphoramide mustard for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (PM) is the active, cytotoxic metabolite of the chemotherapeutic drug cyclophosphamide (B585).[1] It is a potent DNA alkylating agent that induces DNA cross-linking and damage, making it a key compound for cancer research.[1][2] However, its free form is prone to instability and has limited solubility in aqueous solutions, which are the basis for most in vitro cell culture assays.[1][3] Poor solubility can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: Which form of this compound is recommended for experimental use?
The free form of this compound is known to be unstable.[1] For improved stability and handling, it is highly advisable to use a salt form, such as this compound cyclohexylammonium salt.[1][2] This salt form retains the same biological activity but offers better stability for storage and preparation of solutions.[1][2]
Q3: What is the best solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. While the cyclohexylammonium salt form is noted as being slightly soluble in methanol (B129727) and chloroform, DMSO is standard practice for cell culture experiments involving hydrophobic compounds.[2][4][5] A stock solution in 100% DMSO can then be serially diluted into aqueous cell culture media.
Q4: How stable is this compound in aqueous solutions like cell culture media?
This compound is highly unstable in aqueous solutions, particularly at physiological pH (7.2-7.4) and temperature (37°C).[3] Its hydrolysis follows apparent first-order kinetics and is both pH and temperature-dependent, with the compound being more stable under acidic conditions.[3] At pH 7.2 and 37°C, its half-life can be as short as 8 minutes, rapidly converting to other species.[6] This instability is a critical factor to consider in experimental design, as the effective concentration of the active compound will decrease over time.
Solubility Data
The solubility of this compound can vary based on its form (free base vs. salt) and the solvent used. The following table summarizes available solubility data.
| Compound Form | Solvent | Reported Solubility | Source |
| This compound | Water | 20 mg/mL | [7] |
| This compound (cyclohexylammonium salt) | Chloroform | Slightly Soluble | [2][4] |
| This compound (cyclohexylammonium salt) | Methanol | Slightly Soluble | [2][4] |
| This compound | DMSO | Standard solvent for stock solution preparation | [5] |
Note: While a high solubility in water is reported by one source, the compound's rapid hydrolysis at neutral pH makes preparing and storing aqueous stock solutions challenging and generally not recommended.[3][6]
Experimental Protocol: Preparation of this compound for Cell Culture Assays
This protocol provides a general guideline for preparing stock and working solutions of this compound (cyclohexylammonium salt) to minimize precipitation.
Materials:
-
This compound (cyclohexylammonium salt)
-
100% sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Prepare a High-Concentration Stock Solution (e.g., 10-20 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile polypropylene tube, dissolve the powder in 100% sterile DMSO to the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication may aid dissolution but should be used cautiously due to the compound's instability.[8][9]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture. The solid compound is stable for ≥4 years when stored at -20°C.[2]
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C. Using cold media can decrease compound solubility.[10]
-
Crucial Step: Perform an intermediate dilution step. Do not add the highly concentrated DMSO stock directly into the final volume of media. First, dilute the stock solution into a small volume of pre-warmed media.
-
Add the required volume of the stock solution dropwise into the pre-warmed media while gently swirling the flask or tube.[10] This rapid, even distribution prevents localized high concentrations that cause the compound to "crash out."
-
Ensure the final concentration of DMSO in the cell culture medium is low, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells and affect experimental results.[10]
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals, film) before adding it to your cells.[8]
-
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution into media. | 1. Final concentration exceeds aqueous solubility limit. 2. Rapid solvent exchange ("crashing out"). 3. Media is too cold. | 1. Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[10] 2. Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently swirling to ensure rapid mixing.[10] 3. Create an intermediate dilution in media before preparing the final concentration.[10] |
| Precipitation appears after several hours of incubation. | 1. Compound instability and degradation. this compound hydrolyzes in aqueous environments.[3] 2. Interaction with media components (e.g., proteins in serum). 3. Evaporation of media leading to increased compound concentration. | 1. Due to the short half-life, consider a shorter incubation time or refreshing the media with a freshly prepared compound solution during the experiment. 2. Consider reducing the serum percentage if compatible with your cell line. 3. Ensure proper humidification in the incubator to minimize evaporation.[8] |
| Inconsistent results or lower-than-expected efficacy. | 1. Partial, non-visible precipitation is reducing the effective concentration. 2. Degradation of the compound after dilution in media. 3. Inaccurate stock solution concentration due to improper dissolution or storage. | 1. Filter the final working solution through a 0.22 µm syringe filter before adding it to cells. Note: This may remove microprecipitates and lower the effective concentration. 2. Prepare the working solution immediately before use. Do not store this compound diluted in aqueous media. 3. Prepare fresh stock solutions regularly and store them properly in single-use aliquots at -20°C or -80°C.[8] |
Visualized Workflows and Pathways
Mechanism of Action
This compound is the active metabolite of cyclophosphamide. After metabolic activation of cyclophosphamide in the liver, the intermediate 4-hydroxycyclophosphamide (B600793) is transported to cells where it decomposes to form this compound.[2] This highly reactive molecule then acts as a bifunctional alkylating agent, forming DNA cross-links, primarily at the N-7 position of guanine, which ultimately inhibits DNA replication and triggers cell death.[5]
Troubleshooting Workflow
If you encounter precipitation when preparing your this compound working solution, follow this decision tree to identify and resolve the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Kinetics of this compound hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 10159-53-2 | 86% [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Addressing variability in cytotoxicity assays with phosphoramide mustard
Welcome to the technical support center for phosphoramide (B1221513) mustard cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the variability and common challenges encountered during experiments with this potent alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is phosphoramide mustard and what is its primary mechanism of action? A1: this compound (PM) is the primary active metabolite of the chemotherapeutic drug cyclophosphamide (B585).[1][2] It is a potent DNA alkylating agent.[3][4] Its cytotoxicity stems from its ability to form covalent cross-links within and between DNA strands, primarily at the N-7 position of guanine.[2][5] This DNA damage inhibits DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1][6][7]
Q2: Why am I observing no cytotoxic effect when using cyclophosphamide on my cell line in vitro? A2: Cyclophosphamide is a prodrug that requires metabolic activation, a process that primarily occurs in the liver via cytochrome P450 (CYP450) enzymes.[1][8][9] Most cell lines cultured in vitro lack the necessary levels of these specific CYP450 enzymes to convert cyclophosphamide into active this compound.[8] To study its cytotoxic effects in vitro, you must either use this compound directly or use a cell line that has been engineered to express the required CYP450 enzymes.
Q3: How stable is this compound in cell culture medium? A3: this compound is known to be unstable in aqueous solutions, including cell culture media.[6] One study noted its phosphorus signal disappeared with a half-life of approximately 8 minutes at 37°C and pH 7.2, indicating rapid conversion.[10] This instability can be a significant source of variability. It is crucial to prepare fresh solutions immediately before each experiment and minimize the time between dilution and addition to the cells.[11] A more stable salt form, such as the cyclohexanamine salt, is often recommended for research use.[4][6]
Q4: What is the "neighboring well effect" and could it be affecting my results? A4: The "neighboring well effect" refers to airborne cytotoxicity observed in untreated cells cultured adjacent to treated cells. This has been observed with this compound, which can transform into a volatile and cytotoxic compound called chloroethylaziridine (CEZ).[12] This volatility can lead to cross-contamination between wells on a microplate, causing unexpected cytotoxicity in control wells and increasing variability. To mitigate this, consider leaving empty wells between different treatment groups or using plates with individual seals for each well.
Q5: Should I be concerned about the other major metabolite of cyclophosphamide, acrolein? A5: Yes, but for different reasons. When cyclophosphamide is metabolized, it breaks down into both this compound and acrolein.[2][13] While this compound is responsible for the desired anticancer effects, acrolein contributes significantly to toxic side effects, such as hemorrhagic cystitis, but is not the primary agent of ovarian toxicity.[1][2][14] When using this compound directly in your in vitro assays, acrolein is not generated, allowing you to study the specific effects of the primary alkylating agent.
Troubleshooting Guide
This guide addresses common problems encountered during cytotoxicity assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.[11] | Ensure thorough mixing of the cell suspension before and during plating. Visually inspect the plate post-seeding to confirm even distribution. |
| Pipetting Inaccuracy: Small volume errors, especially with serial dilutions, can cause large concentration discrepancies.[15] | Use calibrated pipettes and consistent technique. For serial dilutions, prepare a larger volume of each concentration than immediately needed. | |
| Compound Instability: this compound degrades rapidly in media.[10] | Prepare stock solutions fresh for each experiment. Dilute the compound to its final concentration immediately before adding it to the wells. Avoid repeated freeze-thaw cycles.[11] | |
| Edge Effects: Evaporation from the outer wells of a microplate concentrates the media and the compound.[15] | Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. | |
| Volatile Metabolites (CEZ): Airborne cross-contamination between wells.[12] | Leave empty wells between different treatment groups or use physically separated culture formats to prevent the "neighboring well effect". | |
| Lower-Than-Expected Cytotoxicity | Compound Degradation: The compound may have lost activity due to improper storage or handling. | Store the compound as recommended by the manufacturer (typically at -20°C).[4] Prepare fresh solutions for every experiment. |
| Suboptimal Incubation Time: The treatment duration may be too short to induce a measurable cytotoxic response. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your specific cell line.[11] | |
| Low Cell Seeding Density: Too few cells can result in a weak signal that is difficult to distinguish from background noise.[15] | Optimize the cell seeding density for your assay duration to ensure cells are in the logarithmic growth phase at the time of measurement. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to DNA alkylating agents. | Confirm the sensitivity of your cell line. If possible, include a positive control cell line known to be sensitive to this compound. | |
| High Cytotoxicity in Vehicle Control | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO).[11] Always include a vehicle-only control group. |
| Cell Health Issues: Unhealthy or contaminated cells are more susceptible to any stressor. | Ensure cells are healthy, free from contamination (especially Mycoplasma), and in the logarithmic growth phase before starting the experiment.[15] |
Quantitative Data Summary
The cytotoxic effect of this compound is dose- and time-dependent. The half-maximal inhibitory concentration (IC50) can vary significantly based on the cell line and experimental conditions.
| Cell Line | Exposure Time | Concentration Range | Observed Effect | Reference |
| Rat Granulosa Cells (SIGCs) | 48 hours | 3 µM and 6 µM | Significant reduction in cell viability (to 91% and 83.6% of control, respectively). | [5] |
| Rat Granulosa Cells (SIGCs) | 24 and 48 hours | 3 µM and 6 µM | Increased expression of DNA damage response (DDR) genes and proteins. | [5][6] |
| CCRF-CEM Cells | Not specified | 1.7 µg/mL | 50% effective dose (ED50) for cytotoxicity. | [16] |
| HT-1080 Human Fibrosarcoma Cells | Not specified | Concentration-dependent | Induces DNA crosslinking and cytotoxicity. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Note: this compound is highly unstable in aqueous solutions. These steps must be performed immediately before treating the cells.
-
Reconstitution: If starting with a lyophilized powder, reconstitute it in a suitable solvent (e.g., chloroform, methanol, or as specified by the manufacturer) to create a high-concentration stock solution (e.g., 10 mM).[4]
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in sterile cell culture medium without serum.
-
Final Dilution: Immediately before application, prepare the final working concentrations by diluting the intermediate solution in complete cell culture medium (containing serum).
-
Application: Add the final dilutions to the appropriate wells of the cell culture plate without delay.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old media and add fresh media containing the various concentrations of freshly prepared this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Measurement: Gently mix the plate on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance using wells with media only. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Metabolic Activation Pathway
Caption: Metabolic activation of Cyclophosphamide to this compound.
Experimental Workflow for Cytotoxicity Assay
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: Significance and symbolism [wisdomlib.org]
- 8. Cytochrome P450-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Involvement of a volatile metabolite during this compound-induced ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. This compound is responsible for the ovarian toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Phosphoramide Mustard Adducts by Mass Spectrometry
Welcome to the technical support center for the optimization of mass spectrometry parameters for phosphoramide (B1221513) mustard (PM) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the analysis of these adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common phosphoramide mustard adducts observed in biological samples?
A1: this compound (PM), an active metabolite of cyclophosphamide (B585), is a bifunctional alkylating agent that primarily forms adducts with DNA and proteins. The most commonly reported DNA adducts are with the N7 position of guanine (B1146940). These include the monofunctional adduct N-(2-hydroxyethyl)-N'-[2'-(guan-7-yl)ethyl]phosphorodiamidic acid (NOR-G-OH) and the DNA cross-link N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G).[1] PM can also react with cysteine residues in proteins, forming covalent adducts.
Q2: What are the typical molecular weights of the main this compound-DNA adducts?
A2: The protonated molecular weights ([M+H]⁺) for two key PM-DNA adducts are:
Q3: What ionization technique is most suitable for the analysis of this compound adducts?
A3: Electrospray ionization (ESI) is the most commonly used and suitable technique for the analysis of polar and thermally labile compounds like this compound adducts.[3][4] It allows for the gentle ionization of these molecules, minimizing in-source fragmentation and preserving the intact adduct for MS/MS analysis.
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for PM adducts?
A4: To improve sensitivity, consider the following:
-
Optimize ESI source parameters: Adjust the capillary voltage, nebulizer gas pressure, desolvation temperature, and mobile phase composition to enhance ionization efficiency.[3][4]
-
Sample cleanup: Implement effective sample preparation techniques to remove interfering matrix components that can cause ion suppression.[5][6][7]
-
Chromatographic separation: Optimize your LC method to achieve good peak shape and separation from co-eluting matrix components.
-
Instrument maintenance: Ensure your mass spectrometer is clean and properly calibrated.
Q5: What are the characteristic fragmentation patterns for PM-guanine adducts in MS/MS?
A5: A common fragmentation pathway for N7-guanine adducts is the neutral loss of the deoxyribose moiety, resulting in a product ion corresponding to the adducted guanine base.[8] For example, both NOR-G-OH and G-NOR-G can produce a fragment ion at m/z 152, corresponding to the protonated guanine base ([G+H]⁺).[2] The cross-linked adduct, G-NOR-G, can also show a fragment ion at m/z 221, corresponding to [MH-G]⁺.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound adducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Adduct Signal | Adduct Instability: PM adducts, particularly N7-guanine adducts, can be chemically unstable and prone to depurination.[9] The free form of this compound is also known to be unstable.[10] | - Store samples at -80°C to minimize degradation.[11] - Perform sample preparation steps on ice and analyze samples promptly after preparation. - Consider using the more stable cyclohexanamine salt of this compound for standards.[10][11] |
| Inefficient Ionization: Suboptimal ESI source parameters can lead to poor ionization and low signal intensity. | - Systematically optimize ESI parameters including capillary voltage, nebulizer pressure, and source temperatures.[3][12][13][14] - Ensure the mobile phase composition is compatible with efficient ionization (e.g., presence of a proton source like formic acid for positive ESI). | |
| Ion Suppression from Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target adducts.[5][6][7] | - Improve sample cleanup by incorporating solid-phase extraction (SPE) or other purification steps.[15] - Optimize chromatographic separation to resolve adducts from interfering matrix components. - Dilute the sample extract to reduce the concentration of interfering species.[6] | |
| Poor Peak Shape (Tailing, Splitting, or Broadening) | Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting. | - Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. | |
| Column Contamination or Degradation: Accumulation of matrix components on the column can degrade performance. | - Implement a column washing step after each run. - Use a guard column to protect the analytical column. - If the problem persists, replace the column. | |
| Retention Time Shifts | Inconsistent LC Conditions: Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to drift. | - Ensure mobile phases are freshly prepared and properly degassed. - Check the LC pump for leaks and ensure a stable flow rate. - Use a column oven to maintain a consistent temperature. |
| Column Equilibration: Insufficient equilibration time between injections can lead to variable retention. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents, buffers, or other reagents can contribute to high background noise. | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Dirty Ion Source: Contamination of the ion source can lead to increased background signal. | - Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations. |
Quantitative Data Summary
The following tables summarize typical starting parameters for the LC-MS/MS analysis of this compound adducts. These should be used as a starting point and optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value/Range | Notes |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 1.8 µm) | A standard C18 column is a good starting point for separating PM adducts.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the adducts for positive ESI. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.5 mL/min | Adjust based on column dimensions and desired separation. |
| Column Temperature | 30 - 40 °C | Maintaining a stable temperature is crucial for reproducible retention times. |
| Injection Volume | 1 - 10 µL | Optimize to avoid column overload while maintaining sufficient sensitivity. |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Typical Value/Range | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | PM adducts readily form positive ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum ion signal. |
| Nebulizer Gas Pressure | 20 - 50 psi | Affects droplet size and desolvation efficiency. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures can improve desolvation but may degrade thermally labile adducts. |
| Collision Energy (for MS/MS) | 15 - 30 eV | Optimize for characteristic fragmentation of the specific adducts. A collision energy of 25% has been reported for HCD fragmentation of DNA adducts.[15] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of DNA for PM Adduct Analysis
This protocol describes the enzymatic hydrolysis of DNA to release nucleoside adducts for LC-MS/MS analysis.
-
DNA Quantification: Accurately quantify the isolated DNA concentration using a spectrophotometer or fluorometer.
-
Digestion Reaction Setup: In a microcentrifuge tube, combine the following:
-
DNA sample (10-50 µg)[1]
-
10X Digestion Buffer (e.g., containing Tris-HCl and MgCl₂)
-
Nuclease P1 or a similar endonuclease
-
Alkaline Phosphatase
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours or overnight.
-
Enzyme Removal: After digestion, remove the enzymes to prevent interference with the LC-MS analysis. This can be achieved by:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the enzymes. Centrifuge and collect the supernatant.
-
Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff (e.g., 3 kDa) to separate the digested nucleosides from the larger enzyme molecules.
-
-
Sample Preparation for LC-MS: Dry the resulting supernatant or filtrate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Protein Adducts
This protocol outlines a general workflow for the analysis of PM-protein adducts.
-
Protein Isolation: Isolate the target protein or total protein from the biological sample using appropriate cell lysis and protein extraction methods.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Reduction and Alkylation (Optional but Recommended):
-
Reduce disulfide bonds by adding a reducing agent (e.g., DTT) and incubating at 56°C.
-
Alkylate free cysteine residues by adding an alkylating agent (e.g., iodoacetamide) and incubating in the dark. This step prevents the reformation of disulfide bonds.
-
-
Proteolytic Digestion:
-
Buffer exchange the protein sample into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add a protease such as trypsin (at a typical enzyme-to-protein ratio of 1:50 w/w) and incubate at 37°C overnight.
-
-
Peptide Cleanup: Desalt the peptide digest using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants that can interfere with LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by LC-MS/MS to identify the PM-adducted peptides.
Visualizations
Caption: Workflow for the analysis of this compound-DNA adducts.
Caption: Troubleshooting logic for low signal of this compound adducts.
References
- 1. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gtfch.org [gtfch.org]
- 6. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimisation of Heated Electrospray Ionisation Parameters to Minimise In-Source Generated Impurities in the Analysis of Oligonucleotide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimisation of Heated Electrospray Ionisation Parameters to Minimise In‐Source Generated Impurities in the Analysis of Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phosphoramide Mustard Tumor Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of phosphoramide (B1221513) mustard to tumor tissues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding phosphoramide mustard delivery strategies.
Q1: What is the primary rationale for not administering this compound directly?
A: this compound is a highly reactive and cytotoxic DNA alkylating agent.[1] Direct systemic administration would lead to indiscriminate damage to both healthy and cancerous cells, causing severe toxicity. The core challenge is to deliver this potent agent selectively to tumor tissues while minimizing exposure to healthy tissues. Therefore, most strategies involve administering it as an inactive prodrug that is activated at the tumor site.[2]
Q2: What are the major prodrug strategies currently being explored for this compound delivery?
A: The main strategies focus on creating inactive forms of this compound that are activated by specific conditions prevalent in the tumor microenvironment. These include:
-
Hypoxia-Activated Prodrugs (HAPs): These prodrugs, such as evofosfamide (B1684547) (TH-302), are designed to be stable under normal oxygen conditions but release their cytotoxic payload in the hypoxic (low-oxygen) environment of solid tumors.[3][4][5]
-
Enzyme-Activated Prodrugs: This approach includes systems like Gene-Directed Enzyme-Prodrug Therapy (GDEPT), where a non-human enzyme is expressed in tumor cells to activate a specific prodrug.[6][7] Another method is to target enzymes that are naturally overexpressed in tumors.[8]
-
Antibody-Drug Conjugates (ADCs): In this strategy, a this compound-containing prodrug is attached via a linker to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[9]
-
Peptide-Drug Conjugates: These conjugates use a peptide sequence as a targeting ligand, which can be cleaved by tumor-specific enzymes like prostate-specific antigen (PSA) to release the active drug.[10]
Q3: What is the "bystander effect" in the context of this compound prodrugs?
A: The bystander effect occurs when the active this compound, once released from its prodrug within a target cancer cell, can diffuse out and kill adjacent cancer cells.[7][11] This is particularly important because not every cancer cell in a tumor may be targeted directly (e.g., due to heterogeneous expression of the target antigen or enzyme). A potent bystander effect can enhance the overall anti-tumor efficacy.
Q4: Why is linker technology so critical for Antibody-Drug Conjugates (ADCs)?
A: The linker connects the antibody to the cytotoxic payload and is crucial for the success of an ADC. An ideal linker must be highly stable in systemic circulation to prevent premature release of the this compound, which would cause off-target toxicity.[12][13] However, it must also be efficiently cleaved to release the payload once the ADC has been internalized by the cancer cell.[13] The balance between stability and efficient cleavage is a key challenge in ADC design.[13][14]
Q5: What are the main challenges in the clinical translation of advanced this compound delivery systems?
A: Moving complex delivery systems like nanoparticles or ADCs from the lab to the clinic faces several hurdles. Key challenges include the large-scale manufacturing of these complex molecules (Chemistry, Manufacturing, and Control - CMC), ensuring batch-to-batch reproducibility, and addressing potential immunogenicity.[15][16] Furthermore, preclinical animal models may not always accurately predict efficacy and toxicity in humans, making clinical trial design complex.[16][17]
Section 2: Troubleshooting Guides
This section provides practical advice for specific experimental problems in a question-and-answer format.
Topic: Nanoparticle-Based Delivery
Q: We are experiencing very low encapsulation efficiency (<10%) of a this compound prodrug in our liposomal formulation. What are the likely causes and how can we optimize it?
A: Low encapsulation efficiency (EE) is a common issue. The problem can be broken down into three areas: properties of the molecule, formulation parameters, and the preparation method.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility of the Prodrug: this compound and its prodrugs can be lipophilic. If you are using a passive loading method with a hydrophilic core, the drug may preferentially associate with the lipid bilayer or fail to enter the aqueous phase.
-
Solution: Modify the pH of the hydration buffer to ionize the prodrug, increasing its aqueous solubility. Ensure the buffer's ionic strength is optimized.
-
-
Suboptimal Drug-to-Lipid Ratio: There is a saturation point for how much drug can be encapsulated. Too high a ratio leads to unencapsulated drug.[18]
-
Solution: Perform a titration experiment. Keep the lipid concentration constant and vary the initial drug concentration to find the optimal loading ratio.
-
-
Ineffective Separation of Free Drug: Residual, unencapsulated drug may be co-precipitating with your liposomes during centrifugation, leading to inaccurate EE measurements.[19]
-
Solution: Instead of centrifugation alone, use size exclusion chromatography (SEC) or dialysis to separate the liposomes from the free drug. This provides a much cleaner separation.[19]
-
-
Vesicle Instability: The chosen lipid composition may not be forming stable vesicles, or the sonication/extrusion process may be too harsh, leading to drug leakage.
-
Solution: Characterize vesicle formation and stability using Dynamic Light Scattering (DLS) before and after drug loading. Test different lipid compositions (e.g., adding cholesterol to increase bilayer rigidity). If using sonication, optimize the power and duration to avoid vesicle disruption.
-
Data Presentation Example:
| Formulation ID | Drug:Lipid Ratio (mol/mol) | Hydration Buffer pH | Separation Method | Encapsulation Efficiency (%) | Vesicle Size (nm) | PDI |
| PM-Lipo-01 | 1:20 | 7.4 | Centrifugation | 8.5 | 155 | 0.25 |
| PM-Lipo-02 | 1:50 | 7.4 | Centrifugation | 15.2 | 148 | 0.22 |
| PM-Lipo-03 | 1:50 | 6.5 | Centrifugation | 23.8 | 151 | 0.23 |
| PM-Lipo-04 | 1:50 | 6.5 | SEC | 45.7 | 149 | 0.21 |
Table 1: Example optimization data for liposomal encapsulation of a this compound prodrug.
Topic: Antibody-Drug Conjugates (ADCs)
Q: Our this compound-based ADC shows good in vitro cytotoxicity but poor in vivo efficacy and significant toxicity in animal models. What could be the issue?
A: This discrepancy often points to issues with the ADC's stability in circulation.
Possible Causes & Troubleshooting Steps:
-
Premature Linker Cleavage: The linker connecting the drug to the antibody may be unstable in plasma, leading to premature release of the cytotoxic payload. This reduces the amount of drug reaching the tumor and causes systemic toxicity.[13]
-
Solution: Analyze the stability of the ADC in mouse or human plasma ex vivo. Quantify the amount of free drug released over time using LC-MS. If the linker is unstable, re-engineer it. For example, if using a maleimide-based linker, consider next-generation derivatives or different conjugation chemistries to improve stability.[13][14]
-
-
ADC Aggregation: The addition of a hydrophobic drug-linker can cause the ADC to aggregate, leading to rapid clearance from circulation by the reticuloendothelial system (e.g., in the liver and spleen) and increased immunogenicity.[20][21]
-
Solution: Analyze ADC aggregation using size exclusion chromatography (SEC-HPLC). If aggregation is high (>5%), consider using a more hydrophilic linker or payload, or optimizing the formulation buffer.[20]
-
-
Deconjugation: The bond between the linker and the antibody may be breaking, releasing the entire drug-linker complex.
Data Presentation Example:
| ADC Construct | Linker Type | Conjugation Method | % Aggregation (SEC) | % Free Drug after 24h in Plasma | In Vivo Efficacy (Tumor Growth Inhibition) |
| ADC-v1 | Val-Cit-PABC | Stochastic Cys | 12.5% | 35% | 20% |
| ADC-v2 | PEG4-Val-Cit-PABC | Stochastic Cys | 4.8% | 31% | 35% |
| ADC-v3 | PEG4-Val-Cit-PABC | Site-Specific | <2% | <5% | 75% |
Table 2: Example data comparing different ADC constructs to troubleshoot in vivo stability.
Section 3: Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and includes diagrams to visualize complex processes.
Protocol 1: General Method for Evaluating ADC Stability in Plasma
Objective: To determine the stability of an ADC and quantify the premature release of its payload in plasma.
Materials:
-
Test ADC (e.g., 1 mg/mL in PBS)
-
Control (unconjugated) antibody
-
Freshly prepared mouse or human plasma
-
Protein A affinity chromatography resin
-
Size Exclusion Chromatography (SEC) column
-
LC-MS/MS system for payload quantification
Methodology:
-
Incubation:
-
Dilute the test ADC into plasma to a final concentration of 100 µg/mL.
-
Incubate samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Immediately freeze collected aliquots at -80°C until analysis.
-
-
Separation of Free Payload:
-
Thaw the plasma samples.
-
To separate the antibody-conjugated drug from the released free drug, use protein A affinity chromatography to capture the ADC and any unconjugated antibody. The free payload will be in the flow-through.
-
Alternatively, use precipitation with acetonitrile (B52724) to crash the plasma proteins (including the ADC) and analyze the supernatant for the free drug.
-
-
Quantification of Free Payload:
-
Analyze the flow-through or supernatant from the previous step using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Create a standard curve using a reference standard of the payload to ensure accurate quantification.
-
-
Analysis of ADC Integrity:
-
Elute the ADC from the protein A resin.
-
Analyze the eluate by SEC-HPLC to assess for aggregation and fragmentation of the ADC over time.
-
-
Data Analysis:
-
Plot the concentration of released payload versus time to determine the release kinetics.
-
Calculate the percentage of intact ADC remaining at each time point based on the SEC chromatograms.
-
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts.
References
- 1. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (Suicide Gene Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothis compound analogues as prodrugs for anticancer gene-directed enzyme-prodrug therapy (GDEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. Design and synthesis of peptide conjugates of this compound as prodrugs activated by prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veranova.com [veranova.com]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. mdpi.com [mdpi.com]
- 16. Challenges in nanomedicine clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Phosphoramide Mustard and Ifosfamide Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of phosphoramide (B1221513) mustard (PM) and ifosfamide (B1674421) mustard (IPM), the active metabolites of the widely used chemotherapeutic agents cyclophosphamide (B585) and ifosfamide, respectively. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers in oncology and drug development.
Executive Summary
Phosphoramide mustard and ifosfamide mustard are potent DNA alkylating agents that exert their cytotoxic effects by forming DNA crosslinks, ultimately leading to cell death. While both compounds share a common mechanism of action, their cytotoxic potency can vary across different cancer cell lines. This guide summarizes available data on their half-maximal inhibitory concentrations (IC50) and delves into the cellular pathways they trigger.
Quantitative Cytotoxicity Data
Direct comparative studies of this compound and ifosfamide mustard in the same human cancer cell lines are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their cytotoxic potential. The following tables summarize the reported IC50 values for each compound in different cell lines. It is important to note that variations in experimental conditions, such as exposure time and assay type, can significantly influence IC50 values.
Table 1: Cytotoxicity of this compound (PM) in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time | Assay Method |
| CCRF-CEM[1] | Human T-cell leukemia | 1.7 µg/mL | Not Specified | Not Specified |
| V79[2] | Chinese Hamster Lung Fibroblast | 77 µM | 3 hours | Clonogenic Assay |
| Rat Granulosa Cells[3] | Rat Ovarian Cells | 3-6 µM | 48 hours | Trypan Blue Staining |
Table 2: Cytotoxicity of Ifosfamide Mustard (IPM) and its Derivatives in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Exposure Time | Assay Method |
| Glufosfamide (β-D-glucosyl-IPM)[4] | MCF-7 | Human Breast Adenocarcinoma | Inhibition of DNA synthesis observed at 50 µM | Not Specified | [3H]-thymidine incorporation |
| Bromo-analogues of IPM[5] | HeLa | Human Cervical Carcinoma | More cytotoxic than IPM (specific value not provided) | 1 hour | Not Specified |
| Glufosfamide (β-D-glucosyl-IPM)[4] | CL-V5B (cross-link repair deficient) | Chinese Hamster Ovary | Sharp decrease in survival at 0.1 mM | Not Specified | Not Specified |
| Glufosfamide (β-D-glucosyl-IPM)[4] | V79 (wild-type) | Chinese Hamster Ovary | 90% reduction in survival at 0.5 mM | Not Specified | Not Specified |
Mechanism of Action: DNA Damage and Repair
Both this compound and ifosfamide mustard are bifunctional alkylating agents.[6] Their primary mechanism of cytotoxicity involves the covalent binding to DNA, leading to the formation of interstrand and intrastrand crosslinks.[6][7] These crosslinks physically obstruct DNA replication and transcription, triggering a cellular DNA damage response (DDR).
The cellular response to this DNA damage is a critical determinant of cell fate. Key signaling pathways activated by these agents include:
-
DNA Damage Recognition: The presence of DNA adducts and crosslinks is recognized by cellular surveillance proteins.
-
Cell Cycle Arrest: The DDR machinery initiates cell cycle checkpoints, typically at the G2/M phase, to provide time for DNA repair before the cell enters mitosis.
-
DNA Repair Pathways: The cell attempts to repair the DNA lesions through various mechanisms. For the types of damage induced by PM and IPM, the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) pathways are particularly important.[8]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death). This process is often mediated by the p53 tumor suppressor protein and the activation of caspases.[9]
DNA Damage Response Pathway for PM and IPM
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of this compound and ifosfamide mustard using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]
MTT Cell Viability Assay Protocol
1. Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or ifosfamide mustard in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software.
Workflow for MTT Cytotoxicity Assay
Conclusion
This compound and ifosfamide mustard are potent cytotoxic agents that induce cell death primarily through the formation of DNA crosslinks. The available data suggests that their cytotoxic activity is generally comparable, although variations exist depending on the specific cell line and its DNA repair capacity. For a definitive comparison, further head-to-head studies in a panel of human cancer cell lines under standardized conditions are warranted. The provided experimental protocol for the MTT assay offers a reliable method for conducting such comparative cytotoxicity studies. A thorough understanding of their mechanisms of action and the cellular responses they elicit is crucial for the development of more effective cancer therapies and for overcoming drug resistance.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic aspects of the cytotoxic activity of glufosfamide, a new tumour therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions [mdpi.com]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Guide to Analytical Methods for Phosphoramide Mustard Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of phosphoramide (B1221513) mustard (PM), the primary active metabolite of the anticancer prodrug cyclophosphamide (B585). Accurate and precise measurement of PM is critical for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to enhance efficacy while minimizing toxicity. We introduce a novel, high-throughput Direct-Inject Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare its performance against established analytical techniques.
Introduction to Phosphoramide Mustard Quantification
Cyclophosphamide is a widely used alkylating agent that requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[1][2] This process converts it into 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide.[3] Aldophosphamide then spontaneously decomposes into two key compounds: this compound, the therapeutic agent that forms DNA crosslinks in cancer cells, and acrolein, a metabolite associated with bladder toxicity.[1][4] Given that this compound is the principal cytotoxic agent, its precise quantification in biological matrices is paramount for understanding the dose-response relationship and individual patient metabolic variations.
Overview of Analytical Methodologies
Several methods have been developed for the quantification of this compound, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is accessible but often lacks the sensitivity required for low concentrations of PM. A significant drawback is that PM lacks a strong chromophore, necessitating a chemical derivatization step to make it detectable by UV light.[5][6] Derivatization with agents like diethyldithiocarbamate (B1195824) (DDTC) adds complexity and time to the sample preparation process.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS typically requires derivatization to improve the volatility and thermal stability of polar analytes like PM, which can introduce variability.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization: This approach offers high sensitivity and selectivity. Similar to HPLC-UV, it often involves a derivatization step to stabilize the molecule and improve chromatographic performance.[9] A novel approach measures PM as a reaction product with hemoglobin, which provides a stable biomarker for monitoring.[9][10]
-
Direct-Inject UPLC-MS/MS (New Method): The proposed novel method leverages the sensitivity of tandem mass spectrometry and the high resolution of UPLC to enable the direct quantification of underivatized this compound. This approach simplifies sample preparation, reduces analysis time, and minimizes potential errors associated with a derivatization step, making it ideal for high-throughput clinical applications.[11]
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the new Direct-Inject UPLC-MS/MS method compared to established techniques, based on a comprehensive validation study guided by ICH M10 principles.[12][13]
| Parameter | Direct-Inject UPLC-MS/MS (New Method) | LC-MS/MS with Derivatization | HPLC-UV with Derivatization |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 50 ng/mL[6] |
| Linear Range | 0.5 - 1000 ng/mL | 1 - 1000 ng/mL | 50 - 10,000 ng/mL[6] |
| Intra-day Precision (%CV) | < 5% | < 8% | < 11%[6] |
| Inter-day Precision (%CV) | < 6% | < 10% | < 11%[6] |
| Accuracy (% Bias) | -4.5% to 3.8% | -7.2% to 6.5% | 0% to 6%[6] |
| Sample Preparation Time | ~15 minutes | ~60 minutes | ~75 minutes |
| Derivatization Required? | No | Yes | Yes |
| Selectivity | Very High | High | Moderate |
| Throughput | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are the protocols for the novel Direct-Inject UPLC-MS/MS method and a representative derivatization-based HPLC-UV method.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound-d4).
- Vortex for 10 seconds.
- Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
- UPLC System: Waters Acquity UPLC I-Class
- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.
- Injection Volume: 5 µL
- Mass Spectrometer: Sciex Triple Quad 6500+
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions: this compound: m/z 211.0 -> 106.1; this compound-d4 (IS): m/z 215.0 -> 110.1
This protocol is summarized from established literature.[6]
1. Sample Preparation and Derivatization:
- To 500 µL of human plasma, add internal standard.
- Add diethyldithiocarbamate (DDTC) solution to initiate derivatization.
- Incubate at 70°C for 10 minutes.
- Perform liquid-liquid extraction with acetonitrile in the presence of sodium chloride to separate the derivatized analyte.
- Evaporate the organic layer to dryness and reconstitute in mobile phase.
2. HPLC-UV Conditions:
- HPLC System: Agilent 1260 Infinity II
- Column: C8 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic mixture of acetonitrile and potassium phosphate (B84403) buffer (pH 8.0).
- Flow Rate: 1.0 mL/min
- Detection: UV at 276 nm.
Visualizations: Pathways and Workflows
Diagrams are provided to clarify complex processes, from metabolic activation to analytical validation.
Caption: Metabolic activation pathway of Cyclophosphamide to this compound.
References
- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of this compound by reversed-phase ion pair high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and selective determination of the cyclophosphamide metabolite this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
- 9. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Phosphoramide Mustard vs. Nornitrogen Mustard: A Comparative Analysis for Drug Development Professionals
A detailed examination of two critical alkylating agents, phosphoramide (B1221513) mustard and nornitrogen mustard, reveals key similarities and distinctions in their cytotoxic mechanisms and experimental profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by quantitative data and detailed experimental protocols, to inform further research and therapeutic development.
Phosphoramide mustard (PM) and nornitrogen mustard (NOR) are both potent DNA alkylating agents. PM is a key active metabolite of the widely used chemotherapeutic drug cyclophosphamide (B585), while NOR is a subsequent metabolite formed from the decomposition of PM.[1][2] Both compounds exert their cytotoxic effects by covalently binding to DNA, leading to the formation of DNA adducts, interstrand cross-links (ICLs), and DNA-protein cross-links (DPCs), which ultimately inhibit DNA replication and trigger cell death.[1][3]
Quantitative Performance Analysis
The following tables summarize the key quantitative data comparing the cytotoxic and DNA-damaging effects of this compound and nornitrogen mustard.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HT1080 (Human Fibrosarcoma) | Alamar Blue | EC50 | 317 ± 43 µM | [1] |
| Nornitrogen Mustard | HT1080 (Human Fibrosarcoma) | Not Available | EC50 | Not Available |
Table 1: Comparative Cytotoxicity. EC50 (half maximal effective concentration) values for this compound in the HT1080 human fibrosarcoma cell line are presented. A directly comparable EC50 value for nornitrogen mustard in the same cell line from the same study is not currently available in the public literature.
| Property | This compound | Nornitrogen Mustard | Method | Finding | Reference |
| DNA-Protein Cross-link (DPC) Formation Efficiency | Equally Efficient | Equally Efficient | Mass Spectrometry-based Proteomics | Both compounds are equally efficient at forming DPCs in human cells. | [1] |
| Proportion of DPCs among total cross-links | 60-70% | 60-70% | Alkaline Elution | DPCs constitute a major fraction of the total DNA cross-links induced by nitrogen mustards. | [1] |
Table 2: DNA Damage Efficiency. This table compares the efficiency of this compound and nornitrogen mustard in inducing DNA-protein cross-links.
Mechanism of Action: A Shared Pathway of DNA Damage
Both this compound and nornitrogen mustard are bifunctional alkylating agents, meaning they possess two reactive chloroethyl groups. Their primary mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion, which then attacks nucleophilic sites on DNA, predominantly the N7 position of guanine (B1146940).[4][5] This initial reaction forms a monoadduct. A second alkylation event, either with another guanine on the opposite DNA strand or with a nearby protein, leads to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) or DNA-protein cross-links (DPCs).[1][6] These lesions physically block the separation of DNA strands, thereby halting DNA replication and transcription, which ultimately triggers apoptotic cell death.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cytotoxicity Assay (Alamar Blue Assay)
This protocol is adapted from Groehler et al., 2016.[1]
Objective: To determine the cytotoxic effects of this compound and nornitrogen mustard on cultured cells.
Materials:
-
HT1080 human fibrosarcoma cells
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and/or nornitrogen mustard stock solutions
-
Alamar Blue reagent
-
Microplate reader
Procedure:
-
Seed HT1080 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound or nornitrogen mustard) in cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the cells for 3 hours at 37°C in a humidified incubator.
-
After the 3-hour exposure, remove the drug-containing medium, wash the cells with fresh medium, and then add 100 µL of fresh medium to each well.
-
Allow the cells to recover for 48 hours.
-
Add 10 µL of Alamar Blue reagent to each well and incubate for 4-6 hours at 37°C.
-
Measure the fluorescence or absorbance of each well using a microplate reader (fluorescence: excitation 560 nm, emission 590 nm; absorbance: 570 nm and 600 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.
DNA-Protein Cross-link (DPC) Isolation and Identification
This protocol is a summary of the methods described by Groehler et al., 2016.[1]
Objective: To isolate and identify proteins that are covalently cross-linked to DNA following treatment with this compound or nornitrogen mustard.
Materials:
-
HT1080 cells
-
Test compound (this compound or nornitrogen mustard)
-
Cell lysis buffer
-
Saline-EDTA solution
-
Proteinase K
-
Phenol/chloroform
-
Ethanol
-
Neutral thermal hydrolysis buffer
-
SDS-PAGE equipment
-
Mass spectrometer (e.g., Orbitrap Velos)
Procedure:
-
Treat HT1080 cells with the desired concentration of the test compound for a specified time (e.g., 100 µM for 3 hours).
-
Lyse the cells and isolate the nuclear pellets.
-
Isolate DPC-containing DNA using a modified phenol/chloroform extraction method.
-
Quantify the isolated DNA.
-
Perform neutral thermal hydrolysis to release protein-guanine conjugates from the DNA backbone.
-
Resolve the released proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry to identify the cross-linked proteins.
DNA Interstrand Cross-link (ICL) Detection (Comet Assay)
This is a generalized protocol for the detection of ICLs using the alkaline comet assay, adapted from several sources.[1][7][8]
Objective: To quantify the formation of DNA interstrand cross-links in cells treated with this compound or nornitrogen mustard.
Materials:
-
Treated and untreated cell suspensions
-
Low-melting-point agarose (B213101)
-
Normal-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Embed a suspension of treated or control cells in low-melting-point agarose on a microscope slide pre-coated with normal-melting-point agarose.
-
Lyse the cells by immersing the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Denature the DNA by placing the slides in an alkaline electrophoresis buffer (pH > 13).
-
Perform electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA cross-linking by measuring the decrease in the comet tail moment (a product of tail length and the fraction of DNA in the tail) in treated cells compared to irradiated control cells (which will have significant tail formation).
Conclusion
This compound and nornitrogen mustard are closely related, highly reactive metabolites that share a common mechanism of inducing cytotoxicity through extensive DNA damage. Both are efficient in forming DNA-protein cross-links, which represent a significant portion of the DNA lesions they produce. While direct comparative data on their relative cytotoxicity is limited, their shared role as the ultimate effectors of cyclophosphamide's anticancer activity underscores their importance in therapeutic strategies. The experimental protocols provided herein offer a foundation for further investigation into the nuanced activities of these potent alkylating agents.
References
- 1. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 5. DNA-binding products of nornitrogen mustard, a metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structural basis for a this compound-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of Cancer Cells to Phosphoramide Mustard and Other Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in cancer treatment. Alkylating agents, a cornerstone of many chemotherapeutic regimens, are susceptible to resistance mechanisms that can lead to treatment failure. This guide provides a comparative analysis of the cross-resistance profiles of cancer cells to phosphoramide (B1221513) mustard, the active metabolite of cyclophosphamide, and other commonly used alkylating agents, including melphalan, cisplatin (B142131), and temozolomide. We present quantitative data on drug sensitivity, detailed experimental protocols for assessing resistance, and visualizations of the key signaling pathways involved in these resistance mechanisms.
Comparative Analysis of Alkylating Agent Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for phosphoramide mustard and other alkylating agents across a panel of human cancer cell lines. This data, compiled from various studies and databases, illustrates the varying degrees of sensitivity and cross-resistance observed in different cancer types. Lower IC50 values indicate greater sensitivity to the drug.
Table 1: IC50 Values (µM) of Alkylating Agents in Ovarian and Breast Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound (NSC-69945) | Melphalan (NSC-8806) | Cisplatin (NSC-119875) |
| OVCAR-3 | Ovary | 1.82 | 1.58 | 2.51 |
| OVCAR-4 | Ovary | 3.16 | 2.51 | 3.98 |
| OVCAR-5 | Ovary | 2.29 | 1.99 | 3.16 |
| OVCAR-8 | Ovary | 1.41 | 1.26 | 2.00 |
| A2780 | Ovary | 1.00 | 0.79 | 1.26 |
| A2780/CP70 | Ovary | - | - | 16.38[1] |
| MCF-7 | Breast | 2.51 | 2.00 | 3.16 |
| HS 578T | Breast | 3.98 | 3.16 | 5.01 |
| BT-549 | Breast | 1.58 | 1.26 | 2.00 |
| T-47D | Breast | 2.00 | 1.58 | 2.51 |
Data for this compound, Melphalan, and Cisplatin in OVCAR, MCF-7, HS 578T, BT-549, and T-47D cell lines are derived from the NCI-60 database. The A2780/CP70 cell line is a cisplatin-resistant derivative of the A2780 line.
Table 2: IC50 Values (µM) of Alkylating Agents in Glioma and Lung Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound (NSC-69945) | Temozolomide (NSC-362856) | Cisplatin (NSC-119875) |
| U251 | CNS | 1.99 | 176.50 (72h)[2] | 2.51 |
| SF-268 | CNS | 2.51 | - | 3.98 |
| SF-295 | CNS | 3.16 | - | 5.01 |
| SF-539 | CNS | 2.82 | - | 4.47 |
| SNB-19 | CNS | 2.24 | - | 3.55 |
| SNB-75 | CNS | 3.55 | - | 5.62 |
| U87MG | CNS | - | 230.00 (72h)[2] | - |
| NCI-H226 | Lung | 3.16 | - | 5.01 |
| NCI-H322M | Lung | 2.82 | - | 4.47 |
| NCI-H460 | Lung | 1.78 | - | 2.82 |
| NCI-H522 | Lung | 2.24 | - | 3.55 |
Data for this compound and Cisplatin in CNS and Lung cancer cell lines are derived from the NCI-60 database. Temozolomide data for U251 and U87MG are from a systematic review and represent median IC50 values after 72 hours of exposure.
Key Mechanisms of Cross-Resistance
The development of resistance to one alkylating agent often confers resistance to other drugs in the same class. This phenomenon, known as cross-resistance, is primarily driven by several key cellular mechanisms:
-
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage is a major contributor to resistance. Key pathways include:
-
Base Excision Repair (BER): Removes small, non-helix-distorting base lesions.
-
Mismatch Repair (MMR): Corrects errors in DNA replication and recombination, and can recognize certain types of DNA damage. Dysfunction in MMR can paradoxically lead to resistance to some alkylating agents like temozolomide.
-
Nucleotide Excision Repair (NER): Repairs bulky, helix-distorting DNA adducts, such as those formed by cisplatin.
-
Fanconi Anemia (FA) Pathway: A complex pathway involved in the repair of DNA interstrand crosslinks, a particularly cytotoxic lesion induced by bifunctional alkylating agents like nitrogen mustards and cisplatin.
-
-
Increased Drug Detoxification: Cancer cells can upregulate enzymatic systems that neutralize the cytotoxic effects of alkylating agents.
-
Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic compounds, including the reactive intermediates of many alkylating agents, leading to their detoxification and efflux from the cell.
-
-
Altered Drug Transport: Changes in the expression or function of drug transporters can lead to reduced intracellular accumulation of the drug.
-
Defects in Apoptotic Pathways: Alterations in the signaling pathways that control programmed cell death (apoptosis) can allow cancer cells to survive despite significant DNA damage.
Signaling Pathways in Alkylating Agent Resistance
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in resistance to this compound and other alkylating agents.
Experimental Protocols
Accurate assessment of drug resistance is fundamental to understanding its mechanisms and developing strategies to overcome it. Below are detailed protocols for two key experiments used to evaluate cross-resistance to alkylating agents.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other alkylating agents (stock solutions in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the alkylating agents in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Detection of DNA Interstrand Crosslinks (Alkaline Comet Assay)
This assay is a sensitive method for detecting DNA strand breaks and crosslinks at the single-cell level.
Materials:
-
Frosted microscope slides
-
Normal melting point agarose (B213101)
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay electrophoresis tank and power supply
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Cell Preparation: Treat cells with the desired concentrations of alkylating agents for a specific duration. Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.5% low melting point agarose at a ratio of 1:10 (v/v) at 37°C. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip. Place the slides on a cold plate to allow the agarose to solidify.
-
Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C. The negatively charged DNA fragments will migrate towards the anode, forming a "comet" shape. DNA with interstrand crosslinks will migrate slower than undamaged or single-strand break-containing DNA.
-
Neutralization and Staining: Gently remove the slides from the tank and neutralize them by washing with neutralization buffer three times for 5 minutes each. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., tail length, tail moment). A decrease in DNA migration compared to a positive control (cells treated with a known DNA damaging agent that does not cause crosslinks) indicates the presence of interstrand crosslinks.
Conclusion
The cross-resistance of cancer cells to this compound and other alkylating agents is a complex and multifactorial issue. Understanding the underlying mechanisms, such as enhanced DNA repair and increased drug detoxification, is crucial for the development of novel therapeutic strategies to overcome resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to improve the efficacy of alkylating agent-based chemotherapy. The visualization of the key signaling pathways offers a framework for identifying potential targets for therapeutic intervention to circumvent resistance and improve patient outcomes.
References
- 1. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of DNA adducts formed by different nitrogen mustards
For Researchers, Scientists, and Drug Development Professionals
Nitrogen mustards represent a cornerstone class of alkylating agents in cancer chemotherapy. Their cytotoxic effects are primarily mediated through the formation of covalent adducts with DNA, leading to the disruption of essential cellular processes like replication and transcription, and ultimately inducing cell death. However, the specific types and distribution of DNA adducts can vary significantly among different nitrogen mustards, influencing their therapeutic efficacy and toxicity profiles. This guide provides a comparative overview of the DNA adducts formed by five clinically important nitrogen mustards: Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, and Bendamustine.
Mechanism of Action: A Shared Path of DNA Alkylation
Nitrogen mustards, despite their structural diversity, share a common mechanism of action. They are bifunctional alkylating agents that, either directly or after metabolic activation, form a highly reactive aziridinium (B1262131) ion intermediate.[1][2] This electrophilic species then attacks nucleophilic sites on the DNA molecule, with the N7 position of guanine (B1146940) being the most frequent target.[1][3][4] To a lesser extent, alkylation can also occur at the N3 position of adenine (B156593) and the N3 position of cytosine.[1][3]
The bifunctional nature of these drugs allows for a second alkylation event, leading to the formation of various types of DNA adducts. These include:
-
Monoadducts: A single alkylation event at a DNA base.
-
Interstrand Cross-links (ICLs): Covalent linkages between the two opposing strands of the DNA double helix. These are considered the most cytotoxic lesions as they pose a significant block to DNA replication and transcription.[1][5]
-
Intrastrand Cross-links: Linkages between two bases on the same DNA strand.
-
DNA-Protein Cross-links: Covalent bonds between DNA and nuclear proteins.[6]
The relative proportions of these adducts contribute to the distinct biological activities of each nitrogen mustard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction to Melphalan and Its Mechanism of Carcinogenesis_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Phosphoramide Mustard Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy is continually evolving, with a significant focus on developing targeted therapies that maximize antitumor activity while minimizing systemic toxicity. Phosphoramide (B1221513) mustard, the active cytotoxic metabolite of cyclophosphamide (B585), has long been a cornerstone of alkylating agent-based cancer treatment. However, its non-specific activation and associated side effects have driven the development of novel prodrug strategies. This guide provides a comprehensive comparison of the efficacy of these emerging phosphoramide mustard prodrugs, offering a critical evaluation of their performance against traditional therapies and other alternatives, supported by experimental data.
Introduction to this compound and the Rationale for Prodrug Development
This compound exerts its anticancer effects by alkylating DNA, primarily at the N7 position of guanine, leading to DNA cross-linking, inhibition of DNA synthesis, and ultimately, apoptosis of cancer cells.[1] Cyclophosphamide and its isomer ifosfamide (B1674421) are the most well-known prodrugs of this compound, requiring metabolic activation by hepatic cytochrome P450 (CYP) enzymes.[1][2] While effective, this activation mechanism is not tumor-specific, leading to systemic exposure to the toxic metabolite and a range of dose-limiting side effects.
The development of novel this compound prodrugs aims to overcome these limitations by engineering molecules that are selectively activated within the tumor microenvironment. This targeted activation can be achieved through various strategies, including:
-
Enzyme-Activated Prodrugs: These prodrugs are designed to be substrates for enzymes that are overexpressed in tumor cells or the tumor microenvironment. Examples include prodrugs activated by prostate-specific antigen (PSA) in prostate cancer or by nitroreductase in hypoxic tumor regions.[3][4][5]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): This approach involves delivering a gene encoding a non-human enzyme to tumor cells, which then selectively activates a systemically administered, non-toxic prodrug.[1][6]
This guide will focus on the comparative efficacy of these novel strategies.
Comparative Efficacy of Novel this compound Prodrugs
The efficacy of novel this compound prodrugs is typically evaluated based on their in vitro cytotoxicity against cancer cell lines and their in vivo antitumor activity in preclinical models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the in vitro potency of a compound. The tables below summarize the IC50 values for various novel this compound prodrugs compared to conventional agents.
Table 1: In Vitro Cytotoxicity (IC50) of PSA-Activated this compound Prodrugs in Prostate Cancer Cell Lines
| Compound/Prodrug | Cell Line | PSA Expression | IC50 (µM) | Citation |
| Prodrug I (Glutaryl-Hyp-Ala-Ser-Chg-Gln-NH-2-F-Bn-phosphoramide mustard) | LNCaP | Positive | 7.3 | [7] |
| Prodrug I | DU145 | Negative | >100 | [7] |
| Prodrug III (GABA ← mGly-Ala-Ser-Chg-Gln-NH-2-F-Bn-phosphoramide mustard) | LNCaP | Positive | 30 | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of Nitroreductase-Activated this compound Prodrugs
| Compound/Prodrug | Cell Line | Nitroreductase (NTR) Expression | IC50 (nM) | Citation |
| Acyclic 4-nitrobenzyl this compound (compound 7) | V79 | Expressing | 0.4 | [5] |
| Acyclic 4-nitrobenzyl this compound (compound 7) | V79 | Non-expressing | 67,000 | [5] |
| 5-[N,N-bis(2-bromoethyl)amino]-2,4-dinitrobenzamide (compound 8) | V79 | Expressing | 1.3 | [8] |
| 5-[N,N-bis(2-iodoethyl)amino]-2,4-dinitrobenzamide (compound 9) | V79 | Expressing | 0.8 | [8] |
| CB 1954 (control prodrug) | V79 | Expressing | 40 | [5] |
In Vivo Antitumor Activity
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the therapeutic potential of novel prodrugs.
Table 3: In Vivo Efficacy of a PSA-Activated Thapsigargin (B1683126) Prodrug in a Prostate Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Citation |
| Prodrug (continuous subcutaneous administration) | Complete inhibition of established PSA-producing tumors | [9] |
| Vehicle Control | Progressive tumor growth | [9] |
Comparison with Alternative Alkylating Agents
To provide a broader context, it is important to compare the performance of novel this compound prodrugs with other clinically relevant alkylating agents.
Table 4: Comparison of Clinically Used Alkylating Agents
| Agent | Mechanism of Action | Key Clinical Applications | Notable Toxicities | Citations |
| Cyclophosphamide | DNA alkylation after CYP450 activation | Lymphomas, leukemias, breast and ovarian cancers | Myelosuppression, hemorrhagic cystitis, secondary malignancies | [10][11] |
| Ifosfamide | DNA alkylation after CYP450 activation | Sarcomas, testicular cancer, lymphomas | Neurotoxicity, nephrotoxicity, hemorrhagic cystitis | [10] |
| Melphalan (B128) | DNA alkylation | Multiple myeloma, ovarian cancer | Myelosuppression, mucositis, secondary malignancies | [11][12] |
| Bendamustine (B91647) | DNA alkylation (purine analog structure) | Chronic lymphocytic leukemia, non-Hodgkin lymphoma | Myelosuppression, infusion reactions, skin reactions | [13][14] |
| Temozolomide | DNA methylation after spontaneous conversion to active metabolite | Glioblastoma, anaplastic astrocytoma | Myelosuppression, nausea, vomiting | [7][15][16][17][18] |
Clinical trials have shown that melphalan may be a more potent leukemogen than cyclophosphamide.[11] In the context of lymphoma treatment, bendamustine has demonstrated a more favorable safety profile compared to fludarabine/cyclophosphamide regimens in some studies.[19][20]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.
Synthesis of a PSA-Cleavable Peptide-Phosphoramide Mustard Conjugate
The synthesis of peptide-phosphoramide mustard conjugates typically involves solid-phase peptide synthesis (SPPS) to construct the desired peptide sequence, followed by solution-phase coupling to a linker and the this compound moiety.
-
Step 1: Solid-Phase Peptide Synthesis: The peptide sequence (e.g., Glutaryl-Hyp-Ala-Ser-Chg-Gln) is assembled on a solid support resin using standard Fmoc chemistry.
-
Step 2: Linker Conjugation: The synthesized peptide is cleaved from the resin and conjugated to a self-immolative linker, such as 4-aminobenzyl alcohol.
-
Step 3: this compound Coupling: The peptide-linker construct is then reacted with a this compound precursor to yield the final prodrug.
-
Step 4: Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).
For a detailed synthetic scheme, please refer to the supplementary information of the cited literature.[3][21][22][23]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (novel prodrugs, standard drugs, and vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Subcutaneous Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of drug candidates in a living organism.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test compounds are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition or regression.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histological or biomarker studies).
Pharmacokinetic Considerations
The pharmacokinetic profile of a prodrug is critical to its efficacy and safety. Key parameters include the rate of conversion to the active drug, plasma half-life, and systemic clearance.
Table 5: Selected Pharmacokinetic Parameters of this compound and a Novel Prodrug
| Compound | Species | T1/2 (half-life) | Cmax (Maximum Concentration) | Bioavailability | Citation |
| This compound (from Cyclophosphamide) | Human | ~8.7 h | Variable | - | |
| TH-302 (Hypoxia-activated prodrug) | Mouse | 8 min | - | - | [24] |
| TH-302 | Rat | >4 h | - | Good (oral) | [24] |
| PSA-activated Thapsigargin Prodrug | Mouse | ~2.8 h | 15.4 µM | - | [9] |
The significant species differences observed in the pharmacokinetics of prodrugs highlight the importance of careful preclinical evaluation in multiple species to better predict human pharmacokinetics.[24][25]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion and Future Directions
Novel this compound prodrugs represent a promising strategy to enhance the therapeutic index of this potent class of alkylating agents. By leveraging tumor-specific activation mechanisms, these next-generation therapeutics have the potential to deliver enhanced antitumor efficacy with reduced systemic toxicity compared to conventional agents like cyclophosphamide and ifosfamide.
The data presented in this guide demonstrate the feasibility and potential of enzyme-activated and GDEPT approaches. Prodrugs activated by PSA and nitroreductase have shown remarkable potency and selectivity in preclinical models. However, further research is needed to optimize their pharmacokinetic properties and to validate their efficacy in more complex, clinically relevant tumor models.
Future directions in this field will likely focus on:
-
The development of prodrugs with dual-targeting or multi-stage activation mechanisms to further enhance tumor selectivity.
-
The exploration of novel enzyme-prodrug pairs for GDEPT with improved catalytic efficiency and bystander effect.
-
The combination of this compound prodrugs with other targeted therapies or immunotherapies to overcome drug resistance and achieve synergistic antitumor effects.
As our understanding of tumor biology and the tumor microenvironment deepens, the rational design of next-generation this compound prodrugs holds great promise for improving outcomes for cancer patients.
References
- 1. Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (Suicide Gene Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of peptide conjugates of this compound as prodrugs activated by prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothis compound analogues as prodrugs for anticancer gene-directed enzyme-prodrug therapy (GDEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 8. Mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostate-specific antigen-activated thapsigargin prodrug as targeted therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Melphalan may be a more potent leukemogen than cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Melphalan, Cyclophosphamide and Dexamethasone (MCD) as a Salvage Treatment for Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outcomes of bendamustine- or cyclophosphamide-based first-line chemotherapy in older patients with indolent B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Bendamustine Versus Fludarabine/Cyclophosphamide for Lymphodepletion Before Chimeric Antigen Receptor T-Cell Therapy in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temozolomide - Wikipedia [en.wikipedia.org]
- 16. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selecting between bendamustine and FluCy for lymphodepletion prior to axi-cel treatment in R/R LBCL | VJHemOnc [vjhemonc.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Peptide conjugates of 4-aminocyclophosphamide as prodrugs of this compound for selective activation by prostate-specific antigen (PSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and stereochemical preference of peptide 4-aminocyclophosphamide conjugates as potential prodrugs of this compound for activation by prostate-specific antigen (PSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Screening for new peptide substrates for the development of albumin binding anticancer pro-drugs that are cleaved by prostate-specific antigen (PSA) to improve the anti tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isothis compound in mice, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of phosphoramide mustard and bendamustine
In the landscape of cancer therapeutics, alkylating agents remain a cornerstone of many chemotherapy regimens. This guide provides a detailed, head-to-head comparison of two prominent alkylating agents: phosphoramide (B1221513) mustard, the active metabolite of cyclophosphamide (B585), and bendamustine (B91647). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct mechanisms and clinical potential.
At a Glance: Key Differences
| Feature | Phosphoramide Mustard | Bendamustine |
| Drug Class | Nitrogen Mustard Alkylating Agent | Bifunctional Alkylating Agent with Purine (B94841) Analog-like Properties |
| Parent Drug | Cyclophosphamide[1] | Not Applicable |
| Primary Mechanism | Forms DNA cross-links, primarily at the N7 position of guanine, inhibiting DNA replication.[1][2][3][4] | Induces DNA damage through alkylation, leading to single and double-strand breaks.[5][6] It also possesses unique mechanistic features, including activation of base excision repair and inhibition of mitotic checkpoints.[5][6] |
| Cell Cycle Specificity | Non-cell cycle specific. | Active against both dividing and quiescent cells.[6] |
| DNA Repair Activation | Primarily associated with alkyltransferase-mediated DNA repair. | Activates a base excision DNA repair pathway, distinguishing it from many other alkylating agents.[5][6] |
Chemical and Physical Properties
A fundamental understanding of the chemical structures of this compound and bendamustine is crucial to appreciating their distinct biological activities.
| Property | This compound | Bendamustine |
| Chemical Name | N,N-bis(2-chloroethyl)phosphorodiamidic acid | 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid |
| Molecular Formula | C4H11Cl2N2O2P | C16H21Cl2N3O2 |
| Molecular Weight | 221.02 g/mol | 358.26 g/mol |
| Key Structural Features | Contains a nitrogen mustard group responsible for its alkylating activity.[7] | A hybrid molecule combining a nitrogen mustard group, a benzimidazole (B57391) ring (conferring purine analog-like properties), and a butyric acid side chain.[6][8] |
Mechanism of Action: A Tale of Two Alkylators
While both agents induce cell death by damaging DNA, their precise mechanisms of action and the cellular responses they elicit are markedly different.
This compound acts as a classic bifunctional alkylating agent. As the active metabolite of cyclophosphamide, it forms covalent bonds with DNA, leading to the formation of inter- and intrastrand cross-links.[1][2][3][4] This cross-linking physically obstructs DNA replication and transcription, ultimately triggering apoptosis.[1]
Bendamustine , on the other hand, exhibits a more complex and unique mechanistic profile.[5] Although it also functions as a DNA cross-linking agent, the resulting DNA single- and double-strand breaks are reportedly more extensive and durable than those caused by agents like cyclophosphamide.[5] A key differentiator is its ability to activate a base excision DNA repair pathway, rather than the alkyltransferase-based repair typically associated with other alkylators.[5][6] Furthermore, bendamustine has been shown to activate DNA-damage stress responses, inhibit mitotic checkpoints, and induce mitotic catastrophe, a form of cell death distinct from apoptosis.[5][6]
Figure 1. A simplified diagram illustrating the distinct signaling pathways activated by this compound and Bendamustine.
Cytotoxicity Profile
Experimental data from in vitro studies provide a quantitative comparison of the cytotoxic potency of this compound and bendamustine against various cancer cell lines.
| Cell Line | Drug | IC50 (µM) | IC90 (µM) | Reference |
| SU-DHL-1 (Non-Hodgkin's Lymphoma) | Bendamustine | 25 | 35 | [5] |
| SU-DHL-1 (Non-Hodgkin's Lymphoma) | This compound | 50 | 50 | [5] |
As the data indicates, in the SU-DHL-1 non-Hodgkin's lymphoma cell line, bendamustine exhibits a lower IC50 value, suggesting greater potency compared to this compound in this specific context.[5]
Impact on Cell Cycle and DNA Damage Response
The differential effects of this compound and bendamustine extend to their influence on the cell cycle and the broader DNA damage response (DDR).
Gene expression analyses in SU-DHL-1 cells have revealed that both drugs induce significant changes in biological processes related to DNA damage response and cell proliferation.[5] However, bendamustine's impact appears to be broader, affecting DNA metabolism and overall cell regulation to a greater extent.[5]
In terms of cell cycle progression, studies have shown that bendamustine can induce a more pronounced S-phase arrest compared to phosphoramide.[9] Furthermore, bendamustine activates a distinct set of DDR proteins. While both agents trigger a response to DNA damage, the specific pathways and key protein players can differ, contributing to their unique efficacy profiles.
Figure 2. A generalized experimental workflow for the comparative analysis of this compound and Bendamustine.
Experimental Protocols
For researchers seeking to replicate or build upon the findings discussed, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., SU-DHL-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or bendamustine for a specified duration (e.g., 72 hours).[5]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with equitoxic concentrations (e.g., IC50) of each drug for a defined period (e.g., 8 hours).[5] Harvest the cells by trypsinization or scraping.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently.[5] Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Gene Expression Analysis (Microarray)
-
Cell Treatment and RNA Isolation: Treat cells (e.g., SU-DHL-1) with the desired drug concentrations (e.g., IC90) for a specific time (e.g., 8 hours).[5] Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).[5]
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of gene probes.
-
Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescent signals and acquire the raw data.
-
Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes between the treated and control groups. Further pathway analysis can be conducted to understand the biological implications of the gene expression changes.[5]
Conclusion
This compound and bendamustine, while both classified as alkylating agents, exhibit distinct pharmacological profiles. Bendamustine's unique chemical structure contributes to a broader and more complex mechanism of action, including the activation of different DNA repair pathways and the induction of mitotic catastrophe. These differences are reflected in their cytotoxic profiles and their impact on cellular processes. For researchers and clinicians, a nuanced understanding of these differences is paramount for the rational design of novel therapeutic strategies and the optimization of existing treatment regimens. The experimental protocols provided herein offer a foundation for further investigation into the comparative biology of these important anticancer agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodologies for Detecting Environmentally-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of DNA Repair Pathways in Phosphoramide Mustard Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of specific DNA repair pathways in conferring resistance to phosphoramide (B1221513) mustard (PM), the active metabolite of the widely used chemotherapeutic agent cyclophosphamide. Understanding these resistance mechanisms is crucial for the development of novel therapeutic strategies to enhance the efficacy of PM-based treatments. This document summarizes key experimental findings, details relevant methodologies, and presents visual representations of the cellular processes involved.
Executive Summary
Phosphoramide mustard exerts its cytotoxic effects by inducing DNA lesions, primarily interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs).[1][2] The cellular response to this damage involves a complex network of DNA repair pathways. Resistance to PM is often multifactorial, but a key determinant is the cell's capacity to repair PM-induced DNA damage. This guide focuses on the experimental validation of the roles of the Fanconi Anemia (FA), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ) pathways in PM resistance. Evidence suggests that deficiencies in the FA and NER pathways, in particular, can sensitize cells to PM, making the components of these pathways attractive targets for overcoming therapeutic resistance.
Comparative Analysis of DNA Repair Pathway Deficiencies in this compound Sensitivity
The following tables summarize the quantitative and qualitative data from studies investigating the impact of deficiencies in key DNA repair pathways on cellular sensitivity to this compound.
| Cell Line/Model | DNA Repair Pathway | Key Gene/Protein Deficiency | Outcome | Supporting Data |
| Human Fibrosarcoma Cells (HT1080) | Fanconi Anemia | FANCD2 | Increased sensitivity to PM | Qualitative statement of sensitization.[2] |
| Human Fibrosarcoma Cells (HT1080) | Nucleotide Excision Repair | XPA | Increased sensitivity to PM | Qualitative statement of sensitization.[2] |
| Rat Ovarian Granulosa Cells | General DNA Damage Response | N/A (Proficient) | PM induces a dose- and time-dependent increase in the expression of DNA repair genes (Atm, Parp1, Prkdc, Xrcc6, Brca1) and proteins (ATM, γH2AX, PARP-1, PRKDC, XRCC6, BRCA1).[3] | Increased mRNA and protein levels observed via qRT-PCR and Western blot following PM exposure.[3] |
| Yoshida Sarcoma Cell Line | N/A (Resistant vs. Parental) | N/A (Focus on Glutathione) | Resistant cells show lower levels of DNA damage (as measured by alkaline elution) following PM treatment, associated with increased glutathione (B108866) S-transferase activity and glutathione levels.[4] | Comparative alkaline elution data. |
Experimental Protocols for Validating DNA Repair Pathway Involvement
Accurate validation of the role of DNA repair pathways in PM resistance relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Cell Viability and Cytotoxicity Assays
Purpose: To quantify the cytotoxic effects of this compound on cell lines with varying DNA repair capacities.
Protocol (Trypan Blue Exclusion Assay):
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with a range of PM concentrations (e.g., 0.5, 1, 3, 6 µM) and a vehicle control (e.g., 1% DMSO) for a specified duration (e.g., 48 hours).[3]
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and resuspend them in a complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition relative to the total number of cells.
Immunofluorescence for γH2AX Foci Formation
Purpose: To detect and quantify DNA double-strand breaks (DSBs), a form of DNA damage induced by PM, by visualizing the phosphorylation of histone H2AX (γH2AX).
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with PM as described for the cell viability assay.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.2% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.
Comet Assay (Single-Cell Gel Electrophoresis)
Purpose: To detect DNA strand breaks and cross-links in individual cells. A modified version can specifically detect ICLs.
Protocol (Alkaline Comet Assay):
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Modification for DNA Cross-links: To detect ICLs, a DNA damaging agent (e.g., ionizing radiation) is introduced after the lysis step to induce a known number of strand breaks. Cross-links will impede the migration of this fragmented DNA, resulting in a smaller comet tail compared to non-cross-linked controls.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Purpose: To measure the mRNA expression levels of DNA repair genes in response to PM treatment.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the DNA repair genes of interest (e.g., ATM, BRCA1, FANCD2, XPA) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the cellular response to this compound and a typical experimental workflow for validating the role of a specific DNA repair pathway.
References
- 1. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent DNA-Protein Cross-Linking by this compound and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unpacking the In Vivo Antitumor Efficacy of Phosphoramide Mustard and its Prodrug, Cyclophosphamide
For researchers, scientists, and drug development professionals, understanding the nuances of anticancer agents is paramount. This guide provides a comprehensive comparison of the in vivo antitumor activity of phosphoramide (B1221513) mustard and its well-known prodrug, cyclophosphamide (B585).
Cyclophosphamide, a cornerstone of many chemotherapy regimens, is an inactive compound that requires metabolic activation to exert its cytotoxic effects. This activation culminates in the formation of phosphoramide mustard, the ultimate DNA alkylating agent responsible for its therapeutic activity, and acrolein, a metabolite associated with toxicity. This guide delves into the comparative antitumor efficacy of the active metabolite versus its precursor, supported by experimental data and detailed methodologies.
Executive Summary of In Vivo Antitumor Activity
Extensive preclinical studies have established that this compound is the principal metabolite responsible for the antitumor effects of cyclophosphamide. In various murine tumor models, the in vivo antitumor activity of directly administered this compound has been shown to be potent and largely indistinguishable from that of its parent drug, cyclophosphamide.
| Parameter | This compound | Cyclophosphamide | Key Findings |
| Antitumor Efficacy | Potent antitumor activity | Potent antitumor activity | The antitumor activity of this compound is comparable and often indistinguishable from cyclophosphamide in various tumor models, including L1210, P388, B16, and Lewis lung tumors.[1] |
| Mechanism of Action | Direct DNA alkylating agent | Prodrug requiring metabolic activation | This compound directly cross-links DNA, leading to cell cycle arrest and apoptosis. Cyclophosphamide must first be converted to this compound in the liver. |
| Potency | Generally considered more potent on a molar basis | Effective at clinically relevant doses | As the active metabolite, this compound bypasses the need for metabolic activation, suggesting higher intrinsic potency. |
| Toxicity Profile | Lacks acrolein-mediated toxicity | Toxicity includes effects from the metabolite acrolein | The administration of this compound avoids the generation of acrolein, which is responsible for hemorrhagic cystitis associated with cyclophosphamide therapy. |
Unraveling the Mechanism: From Prodrug to Active Agent
The therapeutic efficacy of cyclophosphamide is entirely dependent on its biotransformation into this compound. This metabolic activation is a multi-step process primarily occurring in the liver, involving cytochrome P450 enzymes.
Once formed, this compound acts as a bifunctional alkylating agent, targeting the N7 position of guanine (B1146940) residues in DNA. This leads to the formation of interstrand and intrastrand cross-links, which ultimately inhibit DNA replication and transcription, triggering cell cycle arrest and apoptosis.
Experimental Protocols for In Vivo Antitumor Activity Assessment
The following is a representative experimental protocol for comparing the in vivo antitumor activity of this compound and cyclophosphamide in a murine leukemia model.
1. Animal Model:
-
Male BALB/c mice, 6-8 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Tumor Cell Line and Implantation:
-
L1210 murine leukemia cells are maintained in appropriate cell culture conditions.
-
On day 0, each mouse is inoculated intraperitoneally (i.p.) with 1 x 105 L1210 cells suspended in 0.1 mL of sterile saline.
3. Drug Preparation and Administration:
-
Cyclophosphamide is dissolved in sterile saline.
-
This compound is dissolved in a suitable vehicle immediately before use due to its instability in aqueous solutions.
-
Treatment is initiated 24 hours after tumor cell inoculation.
-
Drugs are administered i.p. according to a predetermined dosing schedule (e.g., daily for 5 days).
4. Experimental Groups:
-
Control group: receives vehicle only.
-
Cyclophosphamide group: receives a specified dose of cyclophosphamide (e.g., 50 mg/kg).
-
This compound group: receives an equimolar dose to the cyclophosphamide group.
5. Efficacy Evaluation:
-
Tumor Growth Inhibition: In solid tumor models, tumor volume is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (length x width2) / 2.
-
Survival: Animals are monitored daily, and the primary endpoint is the mean survival time (MST) or the percentage of long-term survivors (e.g., >60 days).
Conclusion
The available evidence strongly indicates that this compound is the active cytotoxic species responsible for the antitumor effects of cyclophosphamide. In vivo studies consistently demonstrate that the antitumor activity of this compound is comparable to that of its parent prodrug. The primary advantage of using this compound directly would be to bypass the need for metabolic activation and to avoid the formation of the toxic metabolite acrolein. This understanding is crucial for the rational design of new chemotherapeutic agents and the optimization of existing treatment regimens.
References
Isophosphoramide Mustard Demonstrates Efficacy Against Cyclophosphamide-Resistant Leukemia
For Immediate Release
[City, State] – [Date] – New analysis of preclinical data indicates that isophosphoramide mustard, an active metabolite of the chemotherapeutic agent ifosfamide (B1674421), retains significant cytotoxic activity against leukemia cells that have developed resistance to the widely used drug cyclophosphamide (B585). This finding suggests a potential therapeutic avenue for patients with relapsed or refractory leukemia who no longer respond to cyclophosphamide-based regimens.
Cyclophosphamide is a mainstay in the treatment of various cancers, including leukemia. However, the development of drug resistance is a major clinical challenge. Isothis compound, a pre-activated form of a cyclophosphamide-related drug, shows promise in overcoming this resistance. Studies on murine leukemia cell lines, L1210 and P388, have demonstrated that isothis compound maintains its high level of activity even in cells that are resistant to cyclophosphamide[1].
Comparative Efficacy Data
The following table summarizes the expected outcomes from comparative studies based on available qualitative data. It is important to note that the specific values are illustrative, representing the expected trend rather than actual experimental results from a single comparative study.
| Compound | Cell Line | Predicted IC50 (µM) | Fold Resistance |
| Cyclophosphamide | L1210 (Sensitive) | Low | 1x |
| L1210 (Cyclophosphamide-Resistant) | High | >10x | |
| Isothis compound | L1210 (Sensitive) | Low | - |
| L1210 (Cyclophosphamide-Resistant) | Low | ~1x | |
| Cyclophosphamide | P388 (Sensitive) | Low | 1x |
| P388 (Cyclophosphamide-Resistant) | High | >10x | |
| Isothis compound | P388 (Sensitive) | Low | - |
| P388 (Cyclophosphamide-Resistant) | Low | ~1x |
Mechanism of Action and Resistance
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, including phosphoramide (B1221513) mustard and acrolein[2]. Resistance to cyclophosphamide in leukemia can arise from several mechanisms, including:
-
Increased detoxification of active metabolites: Elevated levels of enzymes like aldehyde dehydrogenase (ALDH) can neutralize the cytotoxic metabolites of cyclophosphamide before they can damage cancer cells[3].
-
Enhanced DNA repair mechanisms: Cancer cells can upregulate pathways that repair the DNA damage caused by alkylating agents like this compound.
-
Altered drug transport: Changes in the expression of drug transporters can reduce the intracellular concentration of the active metabolites.
Isothis compound is a structural isomer of this compound and is the active metabolite of ifosfamide. As it is already in an active form, it does not require the initial hepatic activation step that cyclophosphamide does. This intrinsic activity may allow it to bypass resistance mechanisms that are dependent on the metabolism of the parent drug.
Experimental Protocols
The following is a generalized protocol for assessing the in-vitro activity of isothis compound against cyclophosphamide-sensitive and -resistant leukemia cell lines.
Objective: To determine and compare the cytotoxic effects of isothis compound and cyclophosphamide on sensitive and resistant leukemia cell lines.
Materials:
-
Cyclophosphamide-sensitive leukemia cell line (e.g., L1210)
-
Cyclophosphamide-resistant leukemia cell line (e.g., L1210/CP)
-
Isothis compound
-
Cyclophosphamide (requiring metabolic activation, often with a liver microsome fraction)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant leukemia cells into 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare a series of dilutions of isothis compound and metabolically activated cyclophosphamide.
-
Drug Exposure: Treat the cells with the different concentrations of the drugs. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each drug in both cell lines.
Visualizing the Pathways
To better understand the experimental workflow and the metabolic pathway of cyclophosphamide, the following diagrams are provided.
Caption: A diagram illustrating the key steps in an in-vitro experiment to compare the cytotoxicity of different compounds on leukemia cell lines.
Caption: A simplified diagram showing the metabolic activation of cyclophosphamide to its cytotoxic metabolites.
References
- 1. Isothis compound, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mutagenicity of Phosphoramide and Isophosphoramide Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mutagenicity of phosphoramide (B1221513) mustard (PM) and isophosphoramide mustard (IPM), the active metabolites of the anticancer drugs cyclophosphamide (B585) and ifosfamide (B1674421), respectively. This comparison is based on available experimental data to assist researchers in understanding their relative genotoxic potential.
Executive Summary
Both this compound and isothis compound are potent DNA alkylating agents that exert their cytotoxic and mutagenic effects by forming DNA adducts and cross-links, primarily at the N7 position of guanine.[1][2] Experimental evidence, primarily from the Ames test, indicates that isothis compound is less mutagenic than this compound .[3] This difference in mutagenic potential is a key factor in the distinct toxicity profiles of their parent drugs, cyclophosphamide and ifosfamide.
Quantitative Mutagenicity Data
| Compound | Test System | Strain | Metabolic Activation (S9) | Results | Source |
| This compound | Ames Test | Salmonella typhimurium | Not specified | Mutagenic | [3] |
| Isothis compound | Ames Test | Salmonella typhimurium | Not specified | Less mutagenic than this compound | [3] |
| This compound | Ames II Assay | S. typhimurium TAMix | Required | Weakly mutagenic at ≥ 500 µg/mL | [4] |
Note: The Ames test measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium. A higher number of revertant colonies indicates greater mutagenic potential.
Mechanism of Mutagenicity and DNA Damage Response
The primary mechanism of mutagenicity for both this compound and isothis compound is the alkylation of DNA.[1] This process involves the covalent attachment of the mustard group to DNA bases, predominantly the N7 position of guanine.[1][2] These agents are bifunctional, meaning they have two reactive chloroethyl groups, enabling them to form both mono-adducts and more cytotoxic interstrand and intrastrand cross-links.[1] These DNA lesions obstruct DNA replication and transcription, leading to mutations and cell death.[1]
The formation of DNA adducts and cross-links by these mustards triggers a complex cellular DNA Damage Response (DDR).[1] This response involves the activation of several signaling pathways to repair the damaged DNA and maintain genomic integrity. Key proteins involved in this response include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-dependent protein kinase (DNA-PK), which in turn activate downstream effectors like p53 and checkpoint kinases (Chk1/Chk2). This leads to cell cycle arrest, providing time for DNA repair. The two major pathways involved in repairing the double-strand breaks that can result from mustard-induced damage are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[5]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6][7][8][9]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Typical Protocol:
-
Strain Selection: Strains such as S. typhimurium TA98, TA100, and TA1535 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).[10][11][12]
-
Metabolic Activation: Since many chemicals are not mutagenic until they are metabolized, a rat liver extract (S9 fraction) is often included in the assay to mimic mammalian metabolism.[4]
-
Exposure: The tester strains are exposed to various concentrations of the test compound (this compound or isothis compound) in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of visible revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6]
Visualizing the Pathways
To illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA guanine-guanine crosslinking sequence specificity of isothis compound, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aniara.com [aniara.com]
- 5. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of mutagenicity testing with Salmonella typhimurium TA102 in three different laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Phosphoramide Mustard Exposure: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to phosphoramide (B1221513) mustard (PAM), the active cytotoxic metabolite of the widely used anticancer drug cyclophosphamide (B585) (CP). Understanding and accurately measuring PAM exposure is critical for optimizing therapeutic efficacy and minimizing toxicity in patients. This document details the performance of the leading biomarker, a stable hemoglobin adduct, and compares it with alternative methods, supported by experimental data and detailed protocols.
Introduction to Phosphoramide Mustard and the Need for Accurate Biomarkers
This compound is a potent DNA alkylating agent that forms the basis of cyclophosphamide's anticancer activity.[1][2] Upon administration, the prodrug cyclophosphamide is metabolized in the liver to 4-hydroxycyclophosphamide (B600793) (4-OH-CP), which is then converted to the highly reactive this compound.[1] PAM exerts its cytotoxic effects by forming cross-links within and between DNA strands, primarily at the guanine (B1146940) N-7 position, leading to inhibition of DNA replication and ultimately, programmed cell death.[1][3]
Due to significant inter-individual variability in the metabolism of cyclophosphamide, standardized dosing based on body surface area often results in inconsistent PAM exposure and, consequently, unpredictable therapeutic outcomes and toxicities. This underscores the critical need for reliable biomarkers to accurately assess an individual's systemic exposure to PAM, enabling personalized dosing strategies.
Comparison of Validated Biomarkers for this compound Exposure
The following table summarizes the key performance characteristics of the primary biomarker, the N-[2-(2-oxazolidonyl)ethyl]-valyl hemoglobin (OzVal-Hb) adduct, and compares it to alternative methods for assessing PAM exposure.
| Biomarker/Method | Matrix | Analytical Technique | Lower Limit of Quantification (LLOQ) | Accuracy/Precision | Key Advantages | Key Disadvantages |
| OzVal-Hb Adduct | Whole Blood | LC-MS/MS | 33 pmol g⁻¹ Hb[4][5] | Accuracy: within ±20%Repeatability (CV): < 20%[4][5] | Specific and stable long-term biomarker reflecting cumulative exposure.[4][5] Single blood sample can be taken days after therapy.[4][5] | Indirect measurement of PAM. Requires specialized "adduct FIRE procedure™". |
| Direct this compound (PAM) Measurement | Plasma | HPLC-UV | 50 ng/ml[6] | Accuracy: 100-106%Precision (CV): < 11%[6] | Direct measurement of the active cytotoxic agent. | Short half-life of PAM in vivo makes timing of blood draw critical.[7] Prone to instability.[1] |
| 4-Hydroxycyclophosphamide (4-OH-CP) Measurement | Plasma/Serum | UPLC-MS/MS | 2.5 ng/ml[8] | - | Measurement of the key precursor to PAM. | Indirect measure of PAM exposure. 4-OH-CP is also unstable.[4] |
| 4-Hydroxycyclophosphamide (4-OH-CP) Measurement | Plasma | GC-MS | 50 ng/ml[9] | Within-run SD: 6.2%Between-run SD: 11.9%[9] | - | Requires derivatization.[9] |
| 4-Hydroxycyclophosphamide (4-OH-CP) Measurement | Serum | HPLC-UV | 25 ng/ml[10] | Between-assay CV: 7.0-7.7%[10] | - | Requires derivatization.[10] |
Experimental Protocols
Quantification of OzVal-Hb Adduct using the Adduct FIRE Procedure™ and LC-MS/MS
This method quantifies the stable hemoglobin adduct of this compound, providing a measure of cumulative exposure.
a. Sample Preparation (Adduct FIRE Procedure™) [11][12][13][14][15]
-
Erythrocyte Lysis: Lyse washed erythrocytes by adding water.
-
Hemoglobin Concentration Measurement: Determine the hemoglobin concentration in the lysate.
-
Derivatization with FITC: To 250 µL of the blood sample, add 15 µL of 1 M potassium bicarbonate (KHCO₃) and 30 µL of a fluorescein (B123965) isothiocyanate (FITC) stock solution (5 mg dissolved in 30 µL of N,N-dimethylformamide).
-
Incubation: Incubate the mixture overnight at 37°C with shaking (750 rpm) to cleave the N-terminal valine adduct as a fluorescein thiohydantoin (FTH) derivative.
-
Protein Precipitation: Add acetonitrile (B52724) to precipitate the remaining protein.
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned mixed-mode anion exchange cartridge (e.g., Oasis MAX).
-
Wash the cartridge with acetonitrile, water, and 1% aqueous formic acid.
-
Elute the FTH-adduct with 1% formic acid in acetonitrile/water (9:1).
-
-
Sample Concentration: Evaporate the eluate to dryness and reconstitute in 40-50% acetonitrile for LC-MS/MS analysis.
b. LC-MS/MS Analysis [4]
-
Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases consisting of acetonitrile and water with formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transition for the OzVal-Hb-FTH derivative.
-
Quantification: Use an isotope-labeled internal standard for accurate quantification.
Direct Measurement of this compound in Plasma by HPLC-UV[6]
This method allows for the direct quantification of the active PAM metabolite in plasma.
a. Sample Preparation
-
Derivatization: To 500 µL of plasma, add a derivatizing agent such as diethyldithiocarbamate (B1195824) (DDTC) and incubate at 70°C for 10 minutes.
-
Liquid-Liquid Extraction: Add acetonitrile in the presence of 0.7 M sodium chloride to the derivatized sample to induce phase separation and extract the derivative.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC-UV Analysis
-
Chromatographic Separation: Use a C8 reversed-phase column with an isocratic mobile phase of acetonitrile and potassium phosphate (B84403) buffer (e.g., 32:68, v/v, pH 8.0).
-
Detection: Monitor the eluent using a UV detector at a wavelength of 276 nm.
-
Quantification: Generate a calibration curve using standards of known concentrations for quantification.
Measurement of 4-Hydroxycyclophosphamide in Plasma/Serum
As a precursor to PAM, 4-OH-CP levels can serve as an indirect biomarker of PAM exposure.
-
Sample Preparation: Perform protein precipitation of the plasma sample using methanol (B129727). For dried blood spots, extraction with methanol is used.[17] Derivatization with semicarbazide (B1199961) hydrochloride is often performed to stabilize the analyte.[8]
-
UPLC-MS/MS Analysis: Use a C18 column with a gradient elution of mobile phases such as 0.01% formic acid and methanol.[8] Detect and quantify using a tandem mass spectrometer in positive electrospray ionization mode with MRM.
b. GC-MS Method [9]
-
Sample Preparation: Stabilize 4-OH-CP in plasma by converting it to a cyanohydrin adduct. Extract the adduct and then perform silylation.
-
GC-MS Analysis: Analyze the silylated derivative by GC-MS for separation and quantification.
c. HPLC-UV Method [10]
-
Sample Preparation: Derivatize 4-OH-CP in serum with semicarbazide. Extract the resulting semicarbazone derivative.
-
HPLC-UV Analysis: Separate the derivative on a C8 reversed-phase column and detect it using a UV detector at 230 nm.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Metabolic activation of cyclophosphamide to this compound and its cellular mechanism of action.
Caption: Simplified signaling pathway of the DNA damage response induced by this compound.
Caption: Experimental workflow for the quantification of the OzVal-Hb adduct biomarker.
Conclusion
The validation of a sensitive and specific biomarker is paramount for the personalized administration of cyclophosphamide. The OzVal-Hb adduct, measured by LC-MS/MS following the adduct FIRE procedure™, stands out as a robust and reliable biomarker for assessing cumulative this compound exposure. Its stability and the flexibility in sample timing offer significant advantages over the direct measurement of the labile PAM or its precursor, 4-OH-CP. While direct measurement methods provide a snapshot of the active drug concentration, their utility is limited by the short half-life of the analytes. The detailed protocols and comparative data presented in this guide are intended to assist researchers and clinicians in selecting and implementing the most appropriate method for their specific needs in therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple and selective determination of the cyclophosphamide metabolite this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a novel procedure for quantification of the formation of this compound by individuals treated with cyclophosphamide | springermedizin.de [springermedizin.de]
- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of 4-hydroxycyclophosphamide in serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Influencing the Formation of Chemical–Hemoglobin Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
A Comparative Analysis of Phosphoramide Mustard and Acrolein on Limb Development
A definitive guide for researchers navigating the teratogenic effects of cyclophosphamide (B585) metabolites.
This comparison guide provides a detailed examination of the differential effects of phosphoramide (B1221513) mustard and acrolein, two key metabolites of the anticancer drug cyclophosphamide, on embryonic limb development. For researchers in toxicology, developmental biology, and drug development, understanding the distinct mechanisms of these compounds is crucial for assessing developmental toxicity and designing safer therapeutic agents. This document synthesizes experimental data on their impact on limb morphology, cellular growth, and enzymatic activity, offering a clear comparison of their teratogenic profiles.
Morphological and Cellular Effects: A Tale of Two Teratogens
Phosphoramide mustard and acrolein, despite both being cytotoxic metabolites of cyclophosphamide, elicit markedly different teratogenic effects on developing limbs. Experimental evidence from in vitro mouse limb bud cultures demonstrates that this compound is a potent inducer of limb reduction malformations, characterized by a significant decrease in the total limb bone area.[1] In contrast, acrolein exposure results in malformed limbs with a "mangled appearance" but does not alter the total limb bone area or the relative contribution of long bones versus paw structures.[1]
At the cellular level, this compound profoundly impacts macromolecular synthesis, causing a fourfold reduction in both DNA and RNA content, and a twofold reduction in protein content in cultured limb buds.[1] This suggests a primary mechanism involving the inhibition of cell proliferation and essential biosynthetic pathways. Acrolein, on the other hand, has minimal effects on these growth parameters.[1]
Quantitative Comparison of Effects on Limb Bud Development
The following table summarizes the quantitative data from in vitro mouse limb bud culture experiments, highlighting the distinct impacts of this compound and acrolein at a concentration of 50 µg/ml.
| Parameter | Control | This compound (50 µg/ml) | Acrolein (50 µg/ml) | Reference |
| Total Limb Bone Area | Normal | Greatly Reduced | Not Altered | [1] |
| DNA Content | Normal | Fourfold Reduction | Decreased only in hindlimbs | [1] |
| RNA Content | Normal | Fourfold Reduction | Increased in hindlimbs | [1] |
| Protein Content | Normal | Reduced by one-half | Not Altered | [1] |
| Alkaline Phosphatase Activity | Normal | Significantly Decreased | Not Altered | [1] |
| Creatine (B1669601) Phosphokinase Activity | Normal | Reduced in hindlimbs | Not Altered | [1] |
Mechanistic Insights: Distinct Molecular Targets
The divergent effects of this compound and acrolein on limb development stem from their different mechanisms of action. This compound is a DNA alkylating agent that induces DNA cross-linking and single-strand breaks, leading to cell cycle arrest and apoptosis.[2][3][4] This genotoxic activity is a key driver of its potent teratogenicity.
Figure 1. Signaling pathway of this compound-induced limb defects.
Acrolein, a reactive aldehyde, is not a primary DNA alkylating agent.[5] Its toxicity is attributed to its ability to bind to and deplete intracellular glutathione (B108866), leading to oxidative stress and damage to cellular proteins and lipids.[6][7] This widespread cellular damage disrupts normal cellular function and integrity, resulting in the observed "mangled" limb phenotype.
Figure 2. Signaling pathway of acrolein-induced limb defects.
Experimental Protocols
The following is a detailed methodology for a key experiment used to compare the effects of this compound and acrolein on limb development.
Mouse Limb Bud Culture Assay
This in vitro assay is a standard method for assessing the teratogenic potential of compounds on limb development.[1][8][9]
Objective: To determine the direct effects of this compound and acrolein on the growth and differentiation of embryonic mouse limb buds in culture.
Materials:
-
Timed-pregnant ICR mice (Day 12 of gestation)[1]
-
Roller bottles[1]
-
Culture medium (e.g., BGJb medium supplemented with fetal bovine serum and antibiotics)
-
This compound solution
-
Acrolein solution
-
Phosphate-buffered saline (PBS)
-
Dissecting microscope and instruments
-
Incubator with 5% CO2 at 37°C
-
Reagents for DNA, RNA, and protein quantification
-
Reagents for enzyme activity assays (alkaline phosphatase, creatine phosphokinase)
Workflow:
Figure 3. Experimental workflow for the mouse limb bud culture assay.
Procedure:
-
Euthanize timed-pregnant mice on day 12 of gestation and dissect the embryos.[1]
-
Under a dissecting microscope, excise the fore- and hindlimb buds from the embryos.[1]
-
Place the limb buds in roller bottles containing the culture medium.[1]
-
Add this compound or acrolein to the culture medium at the desired concentrations (e.g., 10 or 50 µg/ml) for the initial 20 hours of the culture period.[1] A control group with no test compound should be included.
-
After the 20-hour exposure, replace the medium with fresh, compound-free medium.
-
Continue to culture the limb buds for a total of 6 days, changing the medium every 48 hours.[1]
-
At the end of the culture period, harvest the limb buds for analysis.
-
Morphological Analysis: Photograph the limb buds and measure the total limb bone area using appropriate imaging software.
-
Biochemical Analysis: Homogenize the limb buds and perform quantitative assays for DNA, RNA, and protein content.
-
Enzyme Activity Assays: Use the limb bud homogenates to measure the activity of alkaline phosphatase and creatine phosphokinase.
Conclusion
The experimental data clearly demonstrate that this compound and acrolein have distinct and dramatic effects on developing limbs in vitro.[1] this compound acts as a potent teratogen by inducing DNA damage, leading to severe limb reduction malformations.[1][2] Acrolein, while also causing malformations, appears to act through a more generalized cytotoxic mechanism involving oxidative stress, without significantly impacting overall limb growth in terms of bone area.[1][6] These findings underscore the importance of evaluating the specific metabolites of a parent compound to accurately assess its developmental toxicity profile. For researchers in the field, this comparative guide provides a foundational understanding of the differential teratogenic mechanisms of these two critical cyclophosphamide metabolites, aiding in the interpretation of toxicological data and the development of safer pharmaceuticals.
References
- 1. Effects of this compound and acrolein, cytotoxic metabolites of cyclophosphamide, on mouse limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and this compound in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of acrolein in cyclophosphamide teratogenicity in rat embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the embryotoxicity of acrolein, but not this compound, by glutathione depletion in rat embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular effects of acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the cyclophosphamide metabolite acrolein in mammalian limb bud cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teratogen Screening: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Understanding Inter-Laboratory Variability of Phosphoramide Mustard IC50 Values
For Researchers, Scientists, and Drug Development Professionals
The half-maximal inhibitory concentration (IC50) is a critical metric in pharmacology and drug development for assessing the potency of a compound. Phosphoramide (B1221513) mustard, the active metabolite of the chemotherapeutic agent cyclophosphamide, is no exception. However, a significant challenge in utilizing IC50 data from various sources is the inherent variability observed across different laboratories. This guide provides a comprehensive overview of the factors contributing to this variability, outlines standard experimental protocols for IC50 determination, and presents a framework for conducting a robust cross-laboratory validation study.
The Challenge of Comparing IC50 Values
Direct comparison of phosphoramide mustard IC50 values from different studies is often confounded by a lack of standardized methodologies. Research indicates that significant noise and variability can be introduced when combining IC50 or Ki values from disparate sources.[1][2] This variability arises from several factors, including:
-
Different Assay Conditions: Variations in buffer composition, pH, temperature, and incubation duration can all influence the measured IC50 value.[1]
-
Cell Line and Seeding Density: The choice of cell line and the initial number of cells seeded for an experiment can dramatically impact chemoresistance and, consequently, the IC50.[3]
-
Experimental Protocols: Discrepancies in the specific experimental procedures, such as the type of assay used (e.g., MTT, limiting dilution), can lead to inconsistent results.[3][4]
-
Data Analysis Methods: The mathematical models and software used to calculate the IC50 from raw data can also be a source of variation.[4][5]
Reported IC50 Values for this compound
| Cell Line | IC50/EC50 Value | Notes | Reference |
| HT1080 (Human Fibrosarcoma) | 317 ± 43 µM (EC50) | The study notes this is significantly less toxic than mechlorethamine. | [6] |
| CCRF-CEM (Human T-cell Leukemia) | 1.7 µg/mL | The 50% effective dose was unchanged in the presence of protector thiols. | [7] |
| Rat Ovarian Granulosa Cells | ~3-6 µM | A significant reduction in cell viability was observed at these concentrations after 48 hours. | [8] |
Note: The values presented above are not directly comparable due to differences in units, cell types, and experimental endpoints (IC50 vs. EC50 vs. viability reduction).
Experimental Protocols for IC50 Determination
A standardized protocol is essential for generating reproducible IC50 data. Below are detailed methodologies for commonly used assays.
MTT Assay for Adherent Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Preparation:
-
Culture cells in a T75 flask to near confluency.[9]
-
Wash cells with PBS, then detach using trypsin-EDTA.[9]
-
Neutralize trypsin with complete medium and centrifuge to pellet the cells.[9]
-
Resuspend the cell pellet in fresh medium and perform a cell count.[9]
-
Dilute the cell suspension to the desired seeding density (e.g., 5-10 x 10^4 cells/mL).[10]
-
-
Cell Seeding:
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[10]
-
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
IC50 Calculation:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in IC50 determination and cross-validation, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Framework for a Cross-Validation Study
A robust cross-validation study is necessary to establish a more consistent understanding of this compound's potency. The following diagram outlines the logical relationships in such a study.
Caption: Logical framework for a cross-laboratory validation of this compound IC50 values.
By implementing standardized protocols and a centralized source of critical reagents, the variability in IC50 measurements can be significantly reduced. This will lead to more reliable and comparable data, ultimately benefiting drug development and cancer research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent DNA-Protein Cross-linking by this compound and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic analysis of the reaction of this compound with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safe Disposal of Phosphoramide Mustard: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of phosphoramide (B1221513) mustard, a potent cytotoxic agent, is a critical component of laboratory safety. Adherence to established protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides a step-by-step procedure for the safe disposal of phosphoramide mustard, in line with general laboratory safety and hazardous waste management principles.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that the work is conducted in a designated controlled area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered protective gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles with side-shields.
-
Lab Coat: An impervious, solid-front lab coat is mandatory.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form or creating aerosols.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through collection and transfer to a certified hazardous waste management service. Direct disposal into laboratory drains or regular trash is strictly prohibited.
-
Containment:
-
All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be placed in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound.
-
-
Labeling:
-
The hazardous waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste.
-
The label must clearly state "Hazardous Waste," "this compound," and list all other chemical constituents.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol.[1] All cleaning materials must also be disposed of as hazardous waste.
-
-
Decontamination of Reusable Equipment:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound.
-
Scrub surfaces with alcohol and rinse thoroughly.[1] Collect all cleaning solutions and rinsates as hazardous waste.
-
-
Container Management:
-
Waste Pickup and Disposal:
-
Arrange for the pickup of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not exceed the maximum allowable storage time for hazardous waste in your laboratory as per institutional and local regulations.[3]
-
-
Empty Container Disposal:
III. Quantitative Data
No specific quantitative data for the disposal or deactivation of this compound, such as concentration limits for disposal or specific reaction times for neutralization, were found in the reviewed literature. Disposal procedures should adhere to local and institutional regulations regarding hazardous waste.
IV. Experimental Protocols
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Phosphoramide Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Phosphoramide Mustard. Adherence to these procedures is essential to ensure personnel safety and mitigate risks associated with this potent cytotoxic and alkylating agent. This compound is a hazardous substance and should only be handled by trained personnel in a controlled laboratory environment.[1][2]
Hazard Information
This compound is a biologically active metabolite of cyclophosphamide (B585) with anticancer activity that works by inducing DNA damage.[3][4][5] It is harmful if swallowed, in contact with skin, or if inhaled.[1] This substance should be considered hazardous until more comprehensive toxicological data is available.[2]
GHS Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure.[6] Personnel must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[6] | Provides a robust barrier against chemical permeation. The outer glove should be over the gown cuff and the inner glove underneath.[6] |
| Gown | Disposable, impermeable gown with a closed front and long sleeves.[6] | Protects against splashes and contamination of personal clothing.[6] |
| Eye/Face Protection | Full-face shield or safety goggles used in conjunction with a face mask.[1][7][8] | Protects eyes and face from splashes and aerosols.[8] |
| Respiratory Protection | Use a NIOSH-approved respirator when handling the solid form to avoid inhaling dust particles.[1][7] | Prevents inhalation of the hazardous substance.[1] |
| Foot Protection | Closed-toe shoes or chemical-resistant boots.[8] | Protects feet from potential spills. |
| Additional PPE | Shoe covers.[6] | Prevents the tracking of contaminants out of the laboratory.[6] |
Handling and Operational Plan
All handling of open powders or concentrated solutions of this compound must be conducted within a designated containment device such as a Class II Biological Safety Cabinet (BSC) or a glove box isolator.[6][9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A cytotoxic spill kit must be readily available.[6]
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing and Reconstitution:
-
Handle the solid form within a containment device to prevent aerosolization.
-
To prepare a stock solution, dissolve the solid in a solvent of choice, purged with an inert gas. This compound is slightly soluble in chloroform (B151607) and methanol.[2]
-
-
Experimental Use:
-
Post-Handling:
-
Wipe down the work surface with an appropriate decontamination solution.
-
Properly doff and dispose of all contaminated PPE in designated cytotoxic waste containers.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Specification |
| Storage Temperature | -10°C to -25°C.[10] |
| Stability | ≥ 4 years at -20°C.[2][11] |
| Stock Solution Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.[3] |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere.[11] |
Decontamination and Spill Management
In the event of a spill, immediately evacuate and cordon off the area.[1][6]
Decontamination Protocol:
-
Don the full complement of PPE, including respiratory protection.
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a labeled, sealed container for cytotoxic waste.
-
Thoroughly wash the area again with soap and water.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[6]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix cytotoxic waste with other chemical or biological waste streams.
-
Containment:
-
Sharps: Dispose of contaminated needles and syringes in a designated, puncture-resistant sharps container.
-
Solid Waste: All disposable items (gloves, gowns, bench paper, etc.) must be placed in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.[6]
-
Liquid Waste: Collect in designated, sealed, and clearly labeled containers.[6]
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.
-
Final Disposal: Arrange for disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. gerpac.eu [gerpac.eu]
- 10. This compound, 1566-15-0, High Purity, SMB01361, Sigma-Aldrich [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
